3-(4-Benzyloxyphenyl)propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSAUVQZNADEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340082 | |
| Record name | 3-(4-benzyloxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50463-48-4 | |
| Record name | 3-(4-benzyloxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Benzyloxyphenyl)propionic acid chemical properties
An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid for Advanced Research and Development
Introduction
This compound is a carboxylic acid derivative that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its molecular architecture, which combines a reactive carboxylic acid function with a phenol protected by a benzyl group, makes it a versatile building block for constructing more complex molecules. The strategic use of the benzyl ether as a protecting group allows for selective modifications at the propionic acid side chain, with the option for subsequent deprotection to reveal the phenolic hydroxyl group. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity and structure is fundamental for any application. The key identifiers and structural features are outlined below.
| Identifier | Value | Source |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [1][2] |
| CAS Number | 50463-48-4 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][3] |
| Molecular Weight | 256.30 g/mol | [1][3] |
| InChI Key | QTSAUVQZNADEKS-UHFFFAOYSA-N | [2][4] |
The structure consists of a propanoic acid moiety attached to a benzene ring at the para position relative to a benzyloxy group. The benzyloxy group (–OCH₂Ph) serves as a stable protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the carboxylic acid. This protection is critical in multi-step syntheses where the free phenol could lead to undesired side reactions.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is typically a white to pale cream solid at room temperature.[4]
| Property | Value | Source |
| Appearance | White to pale cream powder/crystals | [4][5] |
| Melting Point | 115-125 °C | [4] |
| Topological Polar Surface Area | 46.5 Ų | [1][3] |
| Rotatable Bond Count | 6 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Solubility | Soluble in DMSO and methanol; limited aqueous solubility. | [6] |
The presence of the large, nonpolar benzyloxy group contributes to the molecule's limited solubility in water, while the carboxylic acid moiety allows for solubility in basic aqueous solutions via salt formation. Its solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol is good, which is typical for molecules of this size and polarity.[6]
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral data are summarized below.
| Technique | Key Features |
| ¹H NMR | ∙ Aromatic Protons: Signals between 6.8-7.5 ppm. Protons on the phenyl ring adjacent to the propionic acid chain appear as two doublets (AA'BB' system). Protons of the benzyl group appear as a multiplet. ∙ Benzylic Protons (-OCH₂-) : A singlet around 5.0 ppm. ∙ Propionic Acid Protons (-CH₂CH₂COOH) : Two triplets around 2.6 ppm and 2.9 ppm. ∙ Carboxylic Acid Proton (-COOH) : A broad singlet, typically >10 ppm, which may not be observed depending on the solvent. |
| ¹³C NMR | ∙ Carbonyl Carbon (C=O) : Signal around 178-180 ppm. ∙ Aromatic Carbons : Signals in the range of 115-160 ppm. ∙ Benzylic Carbon (-OCH₂-) : Signal around 70 ppm. ∙ Aliphatic Carbons (-CH₂CH₂-) : Signals between 30-40 ppm. |
| IR Spectroscopy | ∙ O-H Stretch (Carboxylic Acid) : Very broad band from 2500-3300 cm⁻¹.[7] ∙ C-H Stretch (Aromatic/Aliphatic) : Bands around 2850-3100 cm⁻¹. ∙ C=O Stretch (Carbonyl) : Strong, sharp peak around 1700-1725 cm⁻¹.[7] ∙ C-O Stretch (Ether) : Signal in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry (GC-MS) | ∙ Molecular Ion [M]⁺ : Expected at m/z 256. ∙ Key Fragments : A prominent peak at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺ is a characteristic feature. Loss of the carboxyl group is also expected. |
Note: Exact peak positions can vary based on the solvent and instrument used.
Synthesis and Reactivity
General Synthesis: Williamson Ether Synthesis
A common and efficient method for preparing this compound is via the Williamson ether synthesis. This reaction involves the protection of the phenolic hydroxyl group of a precursor, 3-(4-hydroxyphenyl)propionic acid.
The causality behind this choice of synthesis is straightforward: it's a reliable, high-yielding reaction that utilizes commercially available starting materials. The use of a relatively weak base like potassium carbonate is sufficient to deprotonate the acidic phenol, creating a phenoxide nucleophile. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilic attack on the benzyl bromide electrophile.
Sources
- 1. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-[3-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]
- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid (CAS: 50463-48-4)
This guide provides a comprehensive technical overview of 3-(4-Benzyloxyphenyl)propionic acid, a versatile synthetic building block. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis protocols, analytical characterization, and its emerging applications in medicinal chemistry. The insights herein are grounded in established chemical principles and supported by current scientific literature to facilitate both practical laboratory application and strategic research planning.
Section 1: Core Physicochemical and Spectroscopic Profile
This compound is a carboxylic acid derivative characterized by a benzyl ether protecting group on a phenylpropionic acid scaffold. This structure makes it a valuable intermediate, allowing for selective modifications at the carboxylic acid moiety before potential deprotection of the phenolic hydroxyl group.
Key Physicochemical Properties
A summary of the essential physicochemical data for this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 50463-48-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |
| Molecular Weight | 256.30 g/mol | [1][2] |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [2][] |
| Boiling Point | 429.3°C at 760 mmHg | [3] |
| Flash Point | 159.4°C | [3] |
| Density | 1.175 g/cm³ | [3] |
| Topological Polar Surface Area | 46.5 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
Analytical Characterization: A Self-Validating System
Accurate characterization is paramount to confirming the identity and purity of the compound. The following protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) serve as a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): In a typical deuterated solvent like CDCl₃, the proton spectrum will exhibit characteristic signals. The aromatic protons of the benzyl and phenyl rings will appear in the δ 7.0-7.5 ppm region. The methylene protons of the benzyl group (-O-CH₂-Ph) will present as a singlet around δ 5.0 ppm. The two methylene groups of the propionic acid chain (-CH₂-CH₂-COOH) will appear as distinct triplets between δ 2.5-3.0 ppm. The carboxylic acid proton is a broad singlet and its chemical shift can vary significantly based on concentration and solvent.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the carboxylic acid carbonyl carbon (around δ 178-180 ppm), the aromatic carbons (δ 115-160 ppm), the benzylic ether carbon (around δ 70 ppm), and the aliphatic carbons of the propionic acid chain (δ 30-36 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this compound.
-
Positive Ion Mode: Expect to observe the protonated molecular ion [M+H]⁺ at an m/z of approximately 257.1.
-
Negative Ion Mode: The deprotonated molecular ion [M-H]⁻ should be visible at an m/z of around 255.1.[5]
-
Fragmentation: A common fragment observed is the benzyl cation (tropylium ion) at m/z 91, resulting from the cleavage of the ether linkage.[5]
Section 2: Synthesis and Purification Workflow
The most common and efficient synthesis of this compound involves the protection of a phenolic precursor. The causality behind this choice is clear: the benzyl ether group is stable under a variety of reaction conditions used to modify the carboxylic acid, yet it can be readily removed via catalytic hydrogenation when the phenol is needed.
Workflow: Williamson Ether Synthesis
The logical flow for a standard laboratory-scale synthesis is depicted below. This process starts with the readily available 3-(4-hydroxyphenyl)propionic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
-
Reaction Setup:
-
To a round-bottom flask, add 3-(4-hydroxyphenyl)propionic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone. The base deprotonates the phenolic hydroxyl, forming a phenoxide which is the active nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Addition of Alkylating Agent:
-
Stir the suspension at room temperature. Slowly add benzyl bromide (1.2 eq) to the mixture. Benzyl bromide is the electrophile that will be attacked by the phenoxide.
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. The increased temperature accelerates the rate of reaction.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material indicates completion, usually within 12-24 hours.[6]
-
-
Work-up and Extraction:
-
Once complete, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr).[6]
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (to remove any remaining base), water, and brine (to remove bulk water).
-
-
Purification and Isolation:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure this compound as a white solid.
-
Section 3: Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile intermediate. Its scaffold is present in molecules designed to interact with various biological targets.
Scaffold for G-Protein Coupled Receptor (GPCR) Ligands
A significant application of this compound is as a foundational structure for developing GPCR modulators. Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of antagonists for GPR34, a receptor implicated in several diseases.[7] GPR34 activation is linked to pain signaling pathways through the activation of ERK and other kinases.[8]
The development of antagonists from this scaffold demonstrates its value. The benzyloxyphenylpropionic acid core provides a stable anchor that can be elaborated upon to achieve high potency and selectivity for a specific biological target. In one study, a derivative, compound 5e , was identified as a potent GPR34 antagonist with IC₅₀ values in the nanomolar to low micromolar range.[7] This compound effectively inhibited ERK1/2 phosphorylation induced by the natural ligand, showcasing its potential in modulating GPCR signaling.[7][8]
Caption: Role of a derivative as a GPR34 antagonist.
Intermediate for Biologically Active Molecules
The unbenzylated form, 3-(4-hydroxyphenyl)propionic acid (HPPA), is a known microbial metabolite of dietary polyphenols.[9] Studies have shown that HPPA can suppress macrophage foam cell formation, a key event in the development of atherosclerosis, by regulating lipid metabolism and reducing oxidative stress.[10] Therefore, this compound serves as a protected precursor to HPPA, enabling its use in synthetic routes where the phenolic hydroxyl needs to be masked during intermediate steps.
Section 4: Safety, Handling, and Storage
-
Hazard Classification: Based on related structures, it should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]
-
Precautionary Measures:
-
Storage: Store in a cool, dry place in a tightly sealed container. Ambient temperatures are generally acceptable.[1]
Section 5: Conclusion
This compound, CAS 50463-48-4, is more than a simple chemical intermediate; it is an enabling tool for medicinal chemistry and drug discovery. Its straightforward synthesis, stable protecting group, and versatile chemical handles make it a valuable building block for creating complex molecules with tailored biological activities. As demonstrated by its use in the development of novel GPR34 antagonists, this scaffold holds significant potential for the exploration of new therapeutic targets. The protocols and data presented in this guide offer a robust framework for researchers to confidently incorporate this compound into their synthetic and drug development programs.
References
- Guidechem. 3-[4-(BENZYLOXY)PHENYL]PROPIONIC ACID 50463-48-4 wiki. URL
- PubChem. This compound. URL
- Indian Patents.
- Molbase. 3-[4-(benzyloxy)phenyl]propanoic acid. URL
- ChemicalBook. 3-[4-(BENZYLOXY)PHENYL]PROPIONIC ACID | 50463-48-4. URL
- Fisher Scientific. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 1 g. URL
- PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. URL
- BOC Sciences. CAS 50463-48-4 3-[4-(Benzyloxy)phenyl]propionic acid. URL
- ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. URL
- IPA Labor
- BenchChem. Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis. URL
- BenchChem. Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. URL
- Toronto Research Chemicals. Safety data sheet for 3-(3-hydroxyphenyl)propanoic acid. URL
- PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. URL
- Fisher Scientific. SAFETY DATA SHEET for 3-(4-Hydroxyphenyl)propionic acid. URL
- SynQuest Labs. Safety Data Sheet for 3-(4-Hydroxyphenyl)-2-[4- (trifluoromethoxy)benzoylamino]propanoic acid. URL
- BenchChem. 3-(3-Hydroxyphenyl)propionic Acid: A Microbial Metabolite at the Crossroads of Host-Gut Axis Signaling. URL
- BenchChem. Troubleshooting Guide for 3-(3-(benzyloxy)phenyl)
- BenchChem. Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)
- MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)
- RSC Publishing. 3-(4-Hydroxyphenyl)
- PubMed Central. 3-(4-Hydroxyphenyl)
- NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. URL
- MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. URL
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[4-(benzyloxy)phenyl]propanoic acid | 50463-48-4 [chemnet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpachem.com [cpachem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Benzyloxyphenyl)propionic acid is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). Its structure, which incorporates a carboxylic acid, a phenyl ring, and a benzyl ether, provides a versatile scaffold for medicinal chemists and researchers. The carboxylic acid moiety allows for a range of chemical transformations, including amidation and esterification, while the benzyl group serves as a common and readily cleavable protecting group for the phenolic hydroxyl. This strategic combination of functional groups makes this compound an attractive starting material for the construction of novel therapeutic agents, particularly in the realm of G protein-coupled receptor (GPCR) modulation. This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, reactivity, and applications in modern drug discovery.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a propionic acid chain attached at the 3-position to a phenyl ring, which is, in turn, substituted at the 4-position with a benzyloxy group.
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH2"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="CH2"]; C15 [label="CH2"]; C16 [label="C"]; O2 [label="O"]; O3 [label="OH"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C4 -- C14; C14 -- C15; C15 -- C16; C16 -- O2 [style=double]; C16 -- O3;
// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; O1 [pos="-2.2,-0.7!"]; C7 [pos="-3.4,-0.7!"]; C8 [pos="-4.6,-1.4!"]; C9 [pos="-5.8,-0.7!"]; C10 [pos="-7.0,-1.4!"]; C11 [pos="-7.0,-2.8!"]; C12 [pos="-5.8,-3.5!"]; C13 [pos="-4.6,-2.8!"]; C14 [pos="0,4.2!"]; C15 [pos="1.2,5.0!"]; C16 [pos="2.4,4.3!"]; O2 [pos="2.4,3.1!"]; O3 [pos="3.6,5.0!"]; } Caption: Molecular Structure of this compound.
This arrangement of atoms results in a molecule with specific physicochemical properties that are crucial for its handling, reactivity, and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |
| Molecular Weight | 256.30 g/mol | [4][5] |
| CAS Number | 50463-48-4 | [1][2][3] |
| IUPAC Name | 3-(4-(Benzyloxy)phenyl)propanoic acid | [2][4] |
| Appearance | White to pale cream powder | [6] |
| Melting Point | 115.0-125.0 °C | [6] |
| XLogP3 | 3.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-(4-hydroxyphenyl)propionic acid.[7] This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide.
// Nodes start [label="3-(4-Hydroxyphenyl)propionic acid"]; reagents [label="Benzyl Bromide (BnBr) \n K₂CO₃, Acetone"]; reaction [label="Williamson Ether Synthesis \n (Reflux, 12-24h)", shape=ellipse, fillcolor="#FBBC05"]; workup [label="Work-up \n (Filtration, Evaporation)"]; extraction [label="Extraction \n (Acid/Base Wash)"]; purification [label="Purification \n (Recrystallization)"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction [label="Starting Material"]; reagents -> reaction [label="Reagents"]; reaction -> workup [label="Reaction Mixture"]; workup -> extraction [label="Crude Product"]; extraction -> purification; purification -> product [label="Pure Product"]; } Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the isomeric 3-(3-(benzyloxy)phenyl)propanoic acid and is expected to yield the desired product with high purity.[3]
Materials:
-
3-(4-Hydroxyphenyl)propionic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(4-hydroxyphenyl)propionic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone.
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure this compound as a white to off-white solid.
Spectroscopic Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on the analysis of the closely related isomer, 3-(3-(benzyloxy)phenyl)propanoic acid.[3]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~2.65 ppm (t, 2H): Triplet corresponding to the two protons of the CH₂ group adjacent to the phenyl ring.
-
δ ~2.95 ppm (t, 2H): Triplet corresponding to the two protons of the CH₂ group adjacent to the carboxylic acid.
-
δ ~5.05 ppm (s, 2H): Singlet corresponding to the two protons of the benzylic CH₂ group.
-
δ ~6.90 ppm (d, 2H): Doublet corresponding to the two aromatic protons ortho to the benzyloxy group.
-
δ ~7.20 ppm (d, 2H): Doublet corresponding to the two aromatic protons meta to the benzyloxy group.
-
δ ~7.30-7.45 ppm (m, 5H): Multiplet corresponding to the five protons of the benzyl group's phenyl ring.
-
δ >10 ppm (br s, 1H): Broad singlet corresponding to the acidic proton of the carboxylic acid group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~30 ppm: CH₂ carbon adjacent to the phenyl ring.
-
δ ~36 ppm: CH₂ carbon adjacent to the carboxylic acid.
-
δ ~70 ppm: Benzylic CH₂ carbon.
-
δ ~115 ppm: Aromatic CH carbons ortho to the benzyloxy group.
-
δ ~127-129 ppm: Aromatic CH carbons of the benzyl group's phenyl ring.
-
δ ~130 ppm: Aromatic CH carbons meta to the benzyloxy group.
-
δ ~133 ppm: Quaternary aromatic carbon attached to the propionic acid chain.
-
δ ~137 ppm: Quaternary aromatic carbon of the benzyl group attached to the CH₂ group.
-
δ ~158 ppm: Quaternary aromatic carbon attached to the benzyloxy group.
-
δ ~179 ppm: Carbonyl carbon of the carboxylic acid.
FTIR (Fourier-Transform Infrared Spectroscopy):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1240 cm⁻¹: C-O stretching of the ether linkage.
Mass Spectrometry (MS):
-
[M]+: The molecular ion peak is expected at m/z = 256.11.
Reactivity and Further Transformations
The presence of both a carboxylic acid and a protected phenol makes this compound a versatile synthon.
Amide Bond Formation
The carboxylic acid can be readily converted to an amide, a common linkage in many biologically active molecules.
General Protocol for Amide Coupling:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HOBt/EDC, or PyBOP) (1.2 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N) (2-3 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up and purify the crude product by column chromatography or recrystallization.[8]
Esterification
Ester derivatives can be synthesized, which may act as prodrugs or possess their own biological activities.
General Protocol for Fischer Esterification:
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the reaction mixture to reflux for several hours.
-
After completion, neutralize the acid, remove the excess alcohol, and extract the ester. Purify as necessary.[8]
Benzyl Group Deprotection
The benzyl ether can be cleaved under standard hydrogenolysis conditions to reveal the free phenol, which is a common pharmacophore.
General Protocol for Hydrogenolysis:
-
Dissolve the benzylated compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected product.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of compounds targeting a range of biological systems. A notable application is in the development of modulators for G protein-coupled receptors (GPCRs). For instance, derivatives of this scaffold have been investigated as antagonists for GPR34, a receptor implicated in immunological and neurological processes.[9]
The general strategy involves using this compound as a core structure, which can be elaborated through modifications at the carboxylic acid and subsequent deprotection of the benzyl ether to introduce further diversity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound is classified as an irritant.[4] It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a synthetically versatile and commercially available building block with significant potential in drug discovery and development. Its well-defined reactivity allows for the straightforward synthesis of a wide array of derivatives. The ability to unmask the phenolic hydroxyl group at a later stage of a synthetic sequence adds to its strategic importance. As research into novel therapeutic targets continues, the utility of such adaptable intermediates is likely to expand, making a thorough understanding of their chemistry essential for researchers in the pharmaceutical sciences.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).
- PubChem. This compound | C16H16O3 | CID 561372.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4 | CID 11818113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]
- 5. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Benzyloxyphenyl)propionic acid, with the IUPAC name 3-(4-phenylmethoxyphenyl)propanoic acid , is a valuable carboxylic acid derivative that serves as a key intermediate and versatile building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its structure, which incorporates a phenylpropanoic acid moiety and a benzyl ether protecting group, provides a strategic scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid functional group allows for a variety of chemical modifications, while the benzyl ether offers a stable yet readily cleavable protecting group for the phenolic hydroxyl. This guide provides a comprehensive overview of its synthesis, purification, characterization, and its burgeoning role in medicinal chemistry.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [1] |
| Synonyms | 3-(4-(Benzyloxy)phenyl)propanoic acid, 3-[4-(Benzyloxy)phenyl]propionic acid, Benzenepropanoic acid, 4-(phenylmethoxy)- | [1] |
| CAS Number | 50463-48-4 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | White to pale cream powder or crystals | [2][3] |
| Melting Point | 115-125 °C | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the protection of the phenolic hydroxyl group of a precursor, 3-(4-hydroxyphenyl)propionic acid, as a benzyl ether.
Causality Behind Experimental Choices
The choice of a Williamson ether synthesis is predicated on its efficiency and the stability of the resulting benzyl ether under a variety of reaction conditions. Acetone is often selected as the solvent due to its ability to dissolve the organic starting materials and its suitable boiling point for reflux. Potassium carbonate is a commonly used base as it is inexpensive, effective in deprotonating the phenolic hydroxyl to form the more nucleophilic phenoxide, and can be easily removed by filtration after the reaction. Benzyl bromide is the electrophile of choice, readily undergoing nucleophilic attack by the phenoxide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(4-hydroxyphenyl)propionic acid (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.
-
Addition of Benzyl Bromide: Stir the resulting suspension at room temperature for 15-20 minutes. Subsequently, add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of hexane and ethyl acetate. The reaction is generally complete within 12-24 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in a suitable organic solvent like diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove any excess base), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a solvent system such as ethyl acetate/hexane to obtain pure this compound as a white to pale cream solid.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals that confirm the structure. The aromatic protons of the benzyloxy group and the phenyl ring of the propionic acid moiety typically appear in the range of δ 6.8-7.5 ppm. The benzylic protons of the ether linkage show a singlet at around δ 5.0 ppm. The two methylene groups of the propionic acid chain exhibit triplet signals in the δ 2.5-3.0 ppm region. The acidic proton of the carboxylic acid is often broad and may appear at δ 10-12 ppm, though its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum further corroborates the structure. The carbonyl carbon of the carboxylic acid is observed downfield, typically around δ 170-180 ppm. The aromatic carbons resonate in the δ 110-160 ppm region. The benzylic carbon of the ether is found around δ 70 ppm, and the two methylene carbons of the propionic acid chain appear in the upfield region, typically between δ 30-40 ppm.
FT-IR Spectroscopy
The infrared spectrum displays characteristic absorption bands for the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid.[4] A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[4] The C-O stretching vibrations of the ether and carboxylic acid are observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also present in their characteristic regions.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 256. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[5] A prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), is also a characteristic fragmentation of benzyl ethers.
Applications in Drug Development
This compound is a valuable scaffold in medicinal chemistry due to its structural features that allow for diverse chemical modifications.[6][7]
Role as a Versatile Building Block
The carboxylic acid moiety serves as a handle for derivatization, enabling the formation of amides, esters, and other functional groups. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents to modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile. The benzyl ether can be deprotected under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the free phenol, providing another site for chemical modification.
GPR34 Antagonists for Neuropathic Pain
Recent research has highlighted the potential of derivatives of this compound in the development of novel therapeutics. Specifically, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of antagonists for the G protein-coupled receptor 34 (GPR34).[8] GPR34 is implicated in pain signaling pathways, and its antagonism has shown promise in preclinical models of neuropathic pain.[8] This discovery underscores the utility of the this compound scaffold in generating compounds that can modulate specific biological targets.
Sources
- 1. azooptics.com [azooptics.com]
- 2. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]
- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-(4-Benzyloxyphenyl)propionic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra for 3-(4-Benzyloxyphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles governing the spectral characteristics. We will dissect the molecular architecture to predict chemical shifts, multiplicities, and coupling constants, grounding these predictions in established spectroscopic theory. Furthermore, this guide outlines a robust experimental protocol for data acquisition and validation using two-dimensional NMR techniques, ensuring a self-validating system of analysis.
Foundational Principles: Deconstructing the Molecule
Before predicting the spectral output, a thorough analysis of the molecular structure of this compound is essential. The molecule's electronic environment is dictated by several key functional groups: a carboxylic acid, an ether linkage, two distinct aromatic rings, and an aliphatic propylene chain. Each of these features imparts a unique electronic signature that directly influences the resonance frequencies of nearby protons and carbons.
To facilitate a clear discussion, the unique proton and carbon environments are systematically labeled in the diagram below.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted based on the principles of shielding and deshielding effects from adjacent functional groups and spin-spin coupling with neighboring protons.
Causality Behind Predictions:
-
Hₐ (Carboxylic Acid): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[1][2] This results in a signal appearing far downfield, typically as a broad singlet because of chemical exchange.[2][3]
-
Hₑ, Hբ (Aliphatic Chain): These protons form an ethyl bridge. Hₑ, being adjacent to the aromatic ring, is more deshielded than Hբ. Both will appear as triplets due to coupling with each other (n+1 rule).
-
Hₖ (Benzylic): These two protons are adjacent to both an oxygen atom and a phenyl ring, causing a significant downfield shift.[4][5] As they are chemically equivalent and have no adjacent protons, they will appear as a sharp singlet.
-
H𝖼, HᏧ (Substituted Phenyl Ring): This ring constitutes an AA'BB' spin system. The protons ortho to the electron-donating ether group (H𝖼) will be shielded and appear upfield compared to the protons ortho to the electron-withdrawing alkyl chain (HᏧ). Both will appear as doublets.[6]
-
H𝗀, Hₕ, Hᵢ (Benzyl Phenyl Ring): These five protons will resonate in the typical aromatic region.[4][7] Due to complex coupling, they are expected to appear as a multiplet.
Data Presentation: Predicted ¹H NMR Data
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | -COOH | 10.0 - 13.2 | broad singlet (br s) | - | 1H |
| H𝗀, Hₕ, Hᵢ | Ar-H (benzyl) | ~ 7.30 - 7.45 | multiplet (m) | - | 5H |
| HᏧ | Ar-H (ortho to -CH₂CH₂COOH) | ~ 7.15 | doublet (d) | ~ 8.5 | 2H |
| H𝖼 | Ar-H (ortho to -OCH₂) | ~ 6.90 | doublet (d) | ~ 8.5 | 2H |
| Hₖ | -O-CH₂ -Ph | ~ 5.05 | singlet (s) | - | 2H |
| Hₑ | Ar-CH₂ -CH₂- | ~ 2.95 | triplet (t) | ~ 7.5 | 2H |
| Hբ | -CH₂-CH₂ -COOH | ~ 2.65 | triplet (t) | ~ 7.5 | 2H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is predicted based on carbon hybridization and the inductive and resonance effects of neighboring functional groups. Carbons attached to electronegative atoms or involved in pi systems are generally deshielded and appear at higher chemical shifts.[8]
Causality Behind Predictions:
-
C=O (Carboxylic Acid): The carbonyl carbon is the most deshielded carbon due to its sp² hybridization and direct attachment to two electronegative oxygen atoms.[1][8]
-
Aromatic Carbons: The carbons of the two aromatic rings will appear in the 115-160 ppm range.[7][9] The carbon attached to the ether oxygen (ipso-C) will be the most deshielded among the ring carbons.[10] Quaternary carbons (those without attached protons) often show signals of lower intensity.
-
-O-CH₂- (Benzylic): This sp³ carbon is deshielded by the adjacent oxygen and phenyl ring, placing its signal in the 60-80 ppm range.[10][11]
-
-CH₂CH₂- (Aliphatic): These sp³ carbons are the most shielded and will appear furthest upfield, typically in the 20-40 ppm range.[1]
Data Presentation: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~ 179.0 |
| Ar-C -O (ipso) | ~ 157.5 |
| Ar-C -CH₂ (ipso, benzyl) | ~ 137.0 |
| Ar-C -CH₂ (ipso, propionic) | ~ 132.0 |
| Ar-C H (ortho to -CH₂CH₂COOH) | ~ 129.8 |
| Ar-C H (benzyl ring) | ~ 128.6 |
| Ar-C H (benzyl ring) | ~ 128.0 |
| Ar-C H (benzyl ring) | ~ 127.5 |
| Ar-C H (ortho to -OCH₂) | ~ 114.8 |
| -O-C H₂-Ph | ~ 70.0 |
| -CH₂-C H₂-COOH | ~ 35.5 |
| Ar-C H₂-CH₂- | ~ 30.0 |
Experimental Protocol for Spectral Acquisition & Validation
To ensure the trustworthiness of spectral data, a rigorous and standardized experimental protocol is paramount. This protocol is designed to yield high-resolution spectra and includes steps for validation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[14]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[12] Ensure the sample height is at least 4 cm for optimal shimming.[12]
-
Rationale for Solvent Choice: CDCl₃ is a common, non-polar solvent that effectively solubilizes the compound. However, the acidic proton signal (Hₐ) may be broad or, in very dilute or wet samples, exchange with residual water and become undetectable.[15] For unambiguous observation of the carboxylic proton, DMSO-d₆ is an excellent alternative, as it forms strong hydrogen bonds, resulting in a sharper -COOH signal at a very high chemical shift.[3]
-
Instrument Setup and ¹H NMR Acquisition (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of ~3-4 seconds, a relaxation delay of 1-2 seconds, and 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (125 MHz Spectrometer):
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire a spectrum where all carbon signals appear as singlets.
-
Due to the low natural abundance of ¹³C, more scans are required.[8] Typically, 256 to 1024 scans are collected with a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Workflow Visualization
Caption: Standard workflow for NMR sample preparation and data acquisition.
Structural Validation with 2D NMR Spectroscopy
To unequivocally validate the predicted assignments, 2D NMR experiments are indispensable. They provide through-bond and through-space correlation data that acts as a self-validating system.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[16][17] For this compound, a key correlation (cross-peak) would be observed between the aliphatic triplets Hₑ (δ ~2.95 ppm) and Hբ (δ ~2.65 ppm), confirming their connectivity. Cross-peaks would also connect the coupled aromatic protons H𝖼 and HᏧ.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[16][18][19] It is the most powerful tool for assigning carbon signals. For example, the proton signal at ~5.05 ppm (Hₖ) would show a cross-peak to the carbon signal at ~70.0 ppm, definitively assigning this as the benzylic -O-C H₂- group.
Caption: Key expected correlations in 2D NMR for structural validation.
Conclusion
This guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By breaking down the molecule into its constituent functional groups and applying fundamental NMR principles, we have established a robust set of expected spectral data. The inclusion of a detailed experimental protocol and a strategy for validation using 2D NMR techniques ensures that this guide serves as a practical and trustworthy resource for researchers in the field. The synergy between prediction, acquisition, and validation represents the gold standard for structural elucidation in modern chemistry.
References
- Proton NMR Chemical Shifts.
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
- Spectroscopy of Ethers. OpenStax.
- NMR Sample Preparation. University of Minnesota Twin Cities.
- NMR sample prepar
- NMR Chemical Shifts.
- 2D NMR Spectroscopy. Slideshare.
- Efficient prediction of nucleus independent chemical shifts for polycyclic arom
- NMR Sample Prepar
- NMR Chart.
- How to estimate #proton #1H NMR and #carbon #13C #NMR using #Chemdraw. YouTube.
- NMR Sample Preparation: The Complete Guide.
- Understanding 2D NMR Spectra: How to Read and Interpret Them.
- 13C Carbon NMR Spectroscopy. Chemistry Steps.
- Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers.
- NMR Sample Preparation.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- NMR Prediction. ACD/Labs.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands in...
- A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
- Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.
- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt form
- How to Analyze Chemical Shift in the Arom
- 13-C NMR Chemical Shift Table.pdf.
- Carbon-13 NMR Spectroscopy. YouTube.
- 1H NMR Chemical Shifts.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Pearson.
- Spectroscopy of Arom
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw. YouTube.
- What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?
- Does presence of acids impact the position of H2O peak in 1H NMR spectrum?
- Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. scribd.com [scribd.com]
- 14. organomation.com [organomation.com]
- 15. researchgate.net [researchgate.net]
- 16. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Expected Infrared (IR) Spectroscopy Signals for 3-(4-Benzyloxyphenyl)propionic acid
This guide provides a detailed analysis of the expected infrared (IR) spectroscopy signals for 3-(4-Benzyloxyphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of IR spectroscopy and applies them to the structural elucidation of the target molecule. The content is structured to offer not just data, but a causal understanding of the vibrational modes that define the compound's spectral signature.
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] Molecular bonds vibrate at specific frequencies, and when the frequency of IR radiation matches the natural vibrational frequency of a bond, absorption occurs.[1] This results in a unique spectral fingerprint that is characteristic of the molecule's structure. For a multifunctional compound like this compound, IR spectroscopy is an invaluable tool for confirming its identity and purity by verifying the presence of its key functional groups: a carboxylic acid, two aromatic rings, an ether linkage, and an alkyl chain.
Molecular Structure and Key Functional Groups
To predict the IR spectrum, we must first understand the molecular architecture of this compound. The structure contains several distinct regions, each with characteristic vibrational modes.
Caption: Key functional groups in this compound.
Detailed Analysis of Expected IR Absorption Bands
The following sections detail the expected IR signals arising from the distinct functional groups within this compound.
Carboxylic Acid Group (-COOH)
The carboxylic acid moiety provides some of the most characteristic signals in the IR spectrum.
-
O-H Stretching: The O-H bond of a carboxylic acid gives rise to a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[1][2] This extensive broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers in the condensed phase.[3][4] This broad signal will likely overlap with the C-H stretching vibrations.[3][4]
-
C=O (Carbonyl) Stretching: A strong and sharp absorption due to the carbonyl (C=O) stretch is expected. For a saturated aliphatic carboxylic acid, this peak typically appears around 1700-1725 cm⁻¹.[1] However, in this compound, the carboxylic acid is not directly conjugated with the aromatic ring. Therefore, the C=O stretching frequency is anticipated to be in the range of 1700-1725 cm⁻¹ for the dimeric form.[1][5]
-
C-O Stretching: The stretching vibration of the C-O single bond in the carboxylic acid will produce a medium-intensity peak in the fingerprint region, typically between 1210 and 1320 cm⁻¹.[3]
-
O-H Bending: Out-of-plane bending of the O-H group in the hydrogen-bonded dimer results in a broad, medium-intensity band around 900-960 cm⁻¹.[6]
Aromatic Rings (Phenyl and Benzyloxy Groups)
The presence of two aromatic rings contributes several characteristic absorptions.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings will result in one or more sharp, medium-intensity peaks appearing just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[7][8][9] This is a key diagnostic feature to distinguish aromatic C-H bonds from aliphatic C-H bonds.[7]
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the aromatic rings give rise to a series of sharp, medium-to-weak absorptions in the 1450-1600 cm⁻¹ region.[8][10] Typically, two or three bands are observed in this region.
-
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. These strong absorptions appear in the 675-900 cm⁻¹ range.[7] For the para-disubstituted phenyl ring, a strong band is expected between 800 and 850 cm⁻¹.[10] The monosubstituted phenyl ring of the benzyl group will show strong bands around 690 cm⁻¹ and 750 cm⁻¹.[10]
Ether Linkage (-O-)
The ether functional group is characterized by its C-O stretching vibration.
-
C-O-C Stretching: Aryl alkyl ethers, such as the benzyloxy group in this molecule, typically exhibit two strong C-O stretching bands.[11][12] An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch is anticipated around 1040 cm⁻¹.[12] These are often strong and easily identifiable peaks.
Alkyl Chain (-CH₂-CH₂-)
The propionic acid backbone contains sp³ hybridized carbon atoms.
-
Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups of the alkyl chain will produce sharp, medium-to-strong absorption bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[13]
-
C-H Bending: The bending vibrations (scissoring) of the methylene groups are expected to show an absorption of medium intensity around 1450-1470 cm⁻¹.[13]
Summary of Expected IR Signals
The following table summarizes the predicted key IR absorption bands for this compound, their corresponding vibrational modes, and expected intensities.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2500-3300 | Carboxylic Acid | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3000-3100 | Aromatic Rings | C-H Stretch | Medium, Sharp |
| 2850-2960 | Alkyl Chain | C-H Stretch | Medium to Strong, Sharp |
| 1700-1725 | Carboxylic Acid | C=O Stretch (Dimer) | Strong, Sharp |
| 1450-1600 | Aromatic Rings | C=C In-Ring Stretch | Medium to Weak, Sharp |
| 1450-1470 | Alkyl Chain | C-H Bend (Scissoring) | Medium |
| 1250 | Ether | Asymmetric C-O-C Stretch | Strong |
| 1210-1320 | Carboxylic Acid | C-O Stretch | Medium |
| 1040 | Ether | Symmetric C-O-C Stretch | Strong |
| 900-960 | Carboxylic Acid | O-H Bend (Out-of-plane) | Medium, Broad |
| 800-850 | Aromatic Ring | C-H Out-of-Plane Bend (para-subst.) | Strong |
| 690 & 750 | Aromatic Ring | C-H Out-of-Plane Bend (mono-subst.) | Strong |
Experimental Protocol: Obtaining the IR Spectrum
A standard procedure for acquiring the IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder in a hydraulic press to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the resulting spectrum to identify and label the key absorption peaks.
-
Caption: Standard workflow for obtaining an IR spectrum.
Conclusion
The predicted IR spectrum of this compound is rich with characteristic absorption bands that confirm the presence of its constituent functional groups. The very broad O-H stretch, the strong carbonyl absorption, the distinct aromatic C-H and C=C signals, the prominent ether C-O stretches, and the aliphatic C-H vibrations collectively provide a robust spectral fingerprint for the identification and characterization of this molecule. This in-depth analysis serves as a valuable reference for researchers in the synthesis, quality control, and application of this compound.
References
- MSU Chemistry. (n.d.). Infrared Spectrometry.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry.
- Thompson, S. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- Health Sciences. (2025, July 31). Aromatic C-H stretching: Significance and symbolism.
- University of Calgary. (n.d.). IR Absorption Table.
- International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
- SlideShare. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid.
- University of California, Los Angeles. (n.d.). IR handout.pdf.
Sources
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. allscientificjournal.com [allscientificjournal.com]
- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Benzyloxyphenyl)propionic acid
Abstract
This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 3-(4-Benzyloxyphenyl)propionic acid (Molecular Formula: C₁₆H₁₆O₃, Molecular Weight: 256.29 g/mol ) under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a molecule incorporating a carboxylic acid, an alkyl-aryl ether linkage, and a benzyl group, it presents a rich fragmentation landscape. This document delineates the principal fragmentation pathways in both positive and negative ion modes, offering mechanistic insights grounded in established principles of gas-phase ion chemistry. The predictable cleavages, such as the formation of the stable tropylium ion and decarboxylation of the carboxylate anion, serve as diagnostic markers for structural elucidation. This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for the structural characterization of organic molecules.
Introduction: Structural Context and Analytical Significance
This compound is a bifunctional organic compound featuring a carboxylic acid moiety and a benzyl ether. Such structures are common scaffolds in medicinal chemistry and materials science. Accurate structural characterization is paramount for quality control, metabolite identification, and reaction monitoring. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through the controlled fragmentation of a selected precursor ion.[1]
The fragmentation pattern of a molecule is dictated by its structure, with cleavage occurring at the most labile bonds and rearrangements driven by the formation of stable neutral molecules and fragment ions. The key structural features of this compound that govern its fragmentation are:
-
The Carboxylic Acid Group: Prone to deprotonation in negative ion mode, leading to characteristic decarboxylation.[2] In positive ion mode, it can facilitate losses of small neutral molecules like water (H₂O) and formic acid (HCOOH).
-
The Benzyloxy Linkage: The ether bond (C-O) and, more significantly, the benzylic C-O bond are susceptible to cleavage. The benzyl group is known to produce the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
-
The Propionic Acid Linker: The aliphatic chain provides sites for alpha and beta cleavages relative to the aromatic ring and the carbonyl group.
This guide will systematically explore the fragmentation pathways resulting from these structural elements under both positive and negative mode ESI-MS/MS.
Recommended Experimental Workflow
To empirically validate the predicted fragmentation patterns, a structured experimental approach is necessary. The following protocol outlines a robust methodology for acquiring high-quality MS/MS data for this compound.
Experimental Protocol: MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using an appropriate solvent system.
-
Positive Ion Mode (+ESI): 50:50 Methanol:Water + 0.1% Formic Acid. The acid promotes protonation, enhancing the formation of the [M+H]⁺ ion.
-
Negative Ion Mode (-ESI): 50:50 Methanol:Water + 0.1% Ammonium Hydroxide. The base facilitates deprotonation to form the [M-H]⁻ ion.
-
-
-
Mass Spectrometer Configuration (Generic Q-TOF or Ion Trap):
-
Ion Source: Electrospray Ionization (ESI).
-
Infusion Flow Rate: 5-10 µL/min.
-
Full Scan MS (MS1):
-
Scan Range: m/z 50-350.
-
Identify the precursor ions:
-
Protonated molecule [M+H]⁺: m/z 257.11
-
Deprotonated molecule [M-H]⁻: m/z 255.10
-
Common adducts to verify: [M+Na]⁺ at m/z 279.10.
-
-
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the precursor ion of interest (m/z 257.1 for positive mode, m/z 255.1 for negative mode) in the first mass analyzer (e.g., quadrupole).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step; low CE reveals primary, gentle fragmentations, while high CE induces more extensive fragmentation, revealing the complete fragmentation tree. The use of varied collision energies helps build a comprehensive picture of the fragmentation pathways.[3]
-
Acquire the product ion spectrum in the second mass analyzer.
-
The logical flow of this experimental setup is designed to move from initial confirmation of the molecular ion to a detailed exploration of its fragmentation products.
Caption: Experimental workflow from sample preparation to data analysis.
Fragmentation Analysis in Positive Ion Mode ([M+H]⁺)
In positive ion mode, the molecule is protonated, typically at the most basic site—the carbonyl oxygen of the carboxylic acid. The protonated molecule, [C₁₆H₁₆O₃+H]⁺, has a calculated monoisotopic m/z of 257.1176.
Primary Fragmentation Pathways
Two dominant fragmentation pathways are predicted, originating from the cleavage of the benzylic C-O bond and the loss of small neutrals from the propionic acid moiety.
Pathway A: Benzylic C-O Bond Cleavage This is the most characteristic and often most abundant fragmentation route for benzyl ethers and esters. The charge-site initiated cleavage is driven by the formation of the exceptionally stable benzyl cation, which rearranges to the tropylium ion (m/z 91).
-
[M+H]⁺ → C₇H₇⁺ + C₉H₁₀O₃
-
Fragment Ion: m/z 91.0542 (C₇H₇⁺, Tropylium ion). This is a ubiquitous and diagnostic ion for benzyl-containing compounds.
-
Neutral Loss: 166.0629 (3-(4-hydroxyphenyl)propionic acid).
-
Pathway B: Loss of Toluene A competing rearrangement can lead to the neutral loss of toluene, a process observed in other benzyloxy compounds under collision-induced dissociation (CID).[4] This involves the transfer of a hydrogen atom to the benzyloxy group prior to cleavage.
-
[M+H]⁺ → [M+H - C₇H₈]⁺
-
Fragment Ion: m/z 165.0546 ([C₉H₉O₃]⁺). This ion corresponds to the protonated 3-(4-oxo-cyclohexa-2,5-dienylidene)propanoic acid or a related isomer.
-
Neutral Loss: 92.0626 (Toluene, C₇H₈).
-
Pathway C: Side-Chain Fragmentation Standard fragmentations of protonated carboxylic acids involve neutral losses of water and carbon monoxide.
-
Loss of Water:
-
[M+H]⁺ → [M+H - H₂O]⁺
-
Fragment Ion: m/z 239.1067 ([C₁₆H₁₅O₂]⁺). This results from the elimination of water from the carboxylic acid group to form an acylium ion.
-
-
Sequential Loss of H₂O and CO:
-
[M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺
-
Fragment Ion: m/z 211.1117 ([C₁₅H₁₅O]⁺). Subsequent loss of carbon monoxide from the acylium ion is a common fragmentation pathway.[5]
-
Caption: Primary fragmentation routes for protonated this compound.
Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)
In negative ion mode, ESI abstracts the acidic proton from the carboxylic acid group, forming the carboxylate anion [C₁₆H₁₆O₃-H]⁻, with a calculated monoisotopic m/z of 255.0972. The fragmentation of carboxylate anions is often simple and highly diagnostic.
Primary Fragmentation Pathway
Pathway D: Decarboxylation The most prominent and energetically favorable fragmentation pathway for nearly all gas-phase carboxylate anions is the neutral loss of carbon dioxide (CO₂).[2][6] This charge-remote fragmentation results in a highly stable carbanion.
-
[M-H]⁻ → [M-H - CO₂]⁻
-
Fragment Ion: m/z 211.1128 ([C₁₅H₁₅O]⁻). This ion corresponds to the 4-benzyloxyethylbenzene anion. This is the expected base peak in the MS/MS spectrum.
-
Neutral Loss: 43.9898 (Carbon Dioxide, CO₂).
-
Further fragmentation of the m/z 211 ion can occur at higher collision energies, potentially leading to the cleavage of the benzyl group and formation of a phenoxide-type fragment, but the loss of CO₂ is the primary diagnostic event.
Caption: Dominant decarboxylation pathway for the deprotonated molecule.
Summary of Predicted Fragments
The following table summarizes the key diagnostic ions expected from the MS/MS fragmentation of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of each fragment, validating the proposed structures.
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| Positive | 257.12 | 91.05 | C₇H₇⁺ | C₉H₁₀O₃ | Benzylic Cleavage (Tropylium Ion) |
| Positive | 257.12 | 165.05 | C₉H₉O₃⁺ | C₇H₈ | Rearrangement (Loss of Toluene) |
| Positive | 257.12 | 239.11 | C₁₆H₁₅O₂⁺ | H₂O | Side-Chain (Loss of Water) |
| Positive | 257.12 | 211.11 | C₁₅H₁₅O⁺ | H₂O, CO | Side-Chain (Sequential Loss) |
| Negative | 255.10 | 211.11 | C₁₅H₁₅O⁻ | CO₂ | Decarboxylation |
Bolded pathways indicate the most likely and diagnostic fragmentation routes.
Conclusion
The tandem mass spectrometry fragmentation of this compound is characterized by predictable and structurally informative pathways. In positive ion mode, the dominant fragmentation is the formation of the tropylium ion at m/z 91, a hallmark of the benzyl group. In negative ion mode, the molecule undergoes a clean and efficient loss of carbon dioxide to produce a fragment at m/z 211. These distinct fragmentation patterns in opposite polarities provide complementary and confirmatory evidence for the compound's structure. The principles and methodologies outlined in this guide serve as a robust framework for the analytical characterization of this compound and other structurally related molecules encountered in pharmaceutical and chemical research.
References
- Stenson, A. C., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. [Link]
- Suresh, C., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry. [Link]
- Bhakta, M., et al. (1993). Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid. Journal of the American Society for Mass Spectrometry. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 561372, this compound. PubChem. [Link]
- Kruve, A., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11818113. PubChem. [Link]
- Beach, D. G., et al. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry. [Link]
- Sadia, I., et al. (2022). Fig. 4 MS/MS mass spectra. The proposed reaction mechanisms occurring...
- Various Authors. (2024). The Journal of Organic Chemistry Ahead of Print.
- Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia. [Link]
- Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- Chemistry LibreTexts. (2023).
- NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 4. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 3-(4-Benzyloxyphenyl)propionic acid: Solubility and pKa Analysis
Introduction
3-(4-Benzyloxyphenyl)propionic acid is a carboxylic acid derivative featuring a significant hydrophobic structure. Its molecular framework, comprising a propionic acid moiety linked to a phenyl ring with a benzyloxy substituent, makes it a relevant scaffold in medicinal chemistry and materials science. Propionic acid derivatives are a well-established class of compounds with diverse pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The therapeutic efficacy, formulation, and in-vivo behavior (Absorption, Distribution, Metabolism, and Excretion - ADME) of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical properties.[3]
Among the most critical of these properties are aqueous solubility and the acid dissociation constant (pKa). These parameters dictate how a compound will dissolve in physiological media, permeate biological membranes, and interact with target receptors.[4] This guide provides an in-depth analysis of the structural factors influencing the solubility and pKa of this compound and presents detailed, field-proven protocols for their experimental determination.
Theoretical Framework: A Structure-Property Analysis
Understanding the interplay between molecular structure and physicochemical properties is paramount for predicting a compound's behavior.
Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] The solubility of this compound is a balance between its polar and non-polar features.
-
Hydrophilic Moiety: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver for any aqueous solubility.[7][8]
-
Hydrophobic Moiety: The molecule is dominated by its large, non-polar benzyloxy and phenyl groups. This significant hydrophobic character drastically reduces its affinity for water and promotes solubility in organic solvents.[5][7][8]
Consequently, this compound is expected to be poorly soluble in water but readily soluble in less polar organic solvents like ethers, alcohols, and chlorinated hydrocarbons.[5][7]
The Critical Role of pH: For an ionizable compound like a carboxylic acid, solubility in aqueous media is highly pH-dependent. The equilibrium between the neutral (protonated) form and the ionized (deprotonated) carboxylate form is governed by the solution's pH relative to the compound's pKa.
-
At pH < pKa: The neutral, protonated form (R-COOH) predominates. This form is less polar and thus exhibits lower aqueous solubility.
-
At pH > pKa: The ionized, deprotonated carboxylate form (R-COO⁻) predominates. The presence of a charge significantly increases polarity and the capacity for interaction with water molecules, leading to higher aqueous solubility.[9]
This relationship is visually represented in the diagram below.
Caption: pH-dependent equilibrium and its impact on solubility.
Acid Dissociation Constant (pKa)
The pKa is the pH at which 50% of the compound is in its ionized form. For this compound, the pKa refers to the dissociation of the carboxylic acid proton. The pKa of the parent compound, propionic acid, is approximately 4.87.[10][11][12] The large benzyloxyphenyl group is connected via an ethyl chain, which will insulate the carboxyl group from significant inductive or resonance effects from the aromatic system. Therefore, the pKa is expected to be close to that of propionic acid, likely in the range of 4.5 to 5.0.
Summary of Physicochemical Properties
The following table summarizes the known and predicted properties of this compound.
| Property | Value / Description | Source |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [13][14] |
| Molecular Formula | C₁₆H₁₆O₃ | [13][14] |
| Molecular Weight | 256.30 g/mol | [13] |
| Aqueous Solubility | Predicted to be low; pH-dependent. | Inferred from structure |
| Organic Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Ethanol, Chloroform). | [5][15] |
| pKa | Estimated to be between 4.5 - 5.0. | Inferred from structure[10] |
| Melting Point | 115.0 - 125.0 °C | [16] |
Experimental Protocols for Characterization
The following sections provide robust, step-by-step protocols for the accurate determination of solubility and pKa. These methods are designed to be self-validating and reflect standard practices in pharmaceutical development.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility. It relies on generating a saturated solution and quantifying the concentration of the dissolved analyte.
Causality: The core principle is to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Extended agitation and temperature control are crucial for achieving a true thermodynamic constant, rather than a kinetically limited value.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The excess solid is visually confirmed to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand briefly. Carefully withdraw a sample of the supernatant. To ensure all solid is removed, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE).
-
Analysis: Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile). Dilute the clarified supernatant into the mobile phase and quantify the concentration against the standard curve using a validated HPLC-UV method.
-
Validation: The experiment should be performed in at least triplicate. A key validation step is to analyze the solid material at the end of the experiment (e.g., by DSC or XRPD) to ensure no phase transformation or degradation has occurred.
Protocol for pKa Determination by Potentiometric Titration
This classic and highly precise method involves measuring the pH of a solution as a titrant is added.[17] The pKa corresponds to the pH at the half-equivalence point of the titration curve.[18]
Causality: Due to the low aqueous solubility of the neutral form, a co-solvent system (e.g., methanol/water) is often required to keep the compound in solution throughout the titration. The data is analyzed by plotting the first derivative of the titration curve (ΔpH/ΔV) to precisely locate the equivalence point, which is the point of maximum change.
Caption: Workflow for Potentiometric Titration pKa Determination.
Detailed Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[19]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture to a known concentration (e.g., 1-5 mM).[19]
-
Titration Setup: Transfer the solution to a jacketed titration vessel to maintain a constant temperature. Begin stirring and purge the solution with an inert gas like nitrogen or argon for 15-20 minutes to expel dissolved CO₂, which can interfere with the titration of weak acids.
-
Titration Procedure: Immerse the calibrated pH electrode and the burette tip into the solution. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments and allowing the pH reading to stabilize after each addition.
-
Data Processing:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.
-
Determine the volume at the half-equivalence point (V_eq / 2). The pKa is the pH value on the original titration curve that corresponds to this volume.[19]
-
For co-solvent systems, the measured value is an apparent pKa (pₛKₐ). Extrapolation methods, such as the Yasuda-Shedlovsky plot, can be used to estimate the aqueous pKa.[17]
-
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is an excellent alternative, especially for compounds with low solubility or when only small amounts of material are available.[20][21] It requires the compound to have a chromophore near the ionization center, causing the UV-Vis spectrum to change with pH.[20]
Causality: The benzyloxyphenyl group is a strong chromophore. The deprotonation of the carboxylic acid, although electronically distant, can induce subtle changes in the electronic environment of the chromophore, leading to a shift in the absorbance spectrum (wavelength and/or intensity). By measuring the absorbance across a range of pH values, one can plot a sigmoidal curve from which the pKa can be derived.[22]
Detailed Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Spectrum Scans: Prepare two solutions of the compound at a constant concentration: one in a highly acidic buffer (e.g., pH 2, fully protonated) and one in a highly basic buffer (e.g., pH 12, fully deprotonated). Scan the UV-Vis spectrum (e.g., 200-400 nm) for both to identify the analytical wavelength(s) where the largest absorbance difference occurs.[20]
-
Sample Preparation: Prepare a series of samples by adding a small, constant volume of a concentrated stock solution of the compound (in a solvent like DMSO or methanol) to each of the prepared buffers. The final concentration of the organic co-solvent should be kept low (e.g., <2%) to minimize its effect on the pKa.[20][21]
-
Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelength(s).
-
Data Analysis: Plot the measured absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[3]
Conclusion
The physicochemical properties of this compound are dominated by its large hydrophobic backbone and its single ionizable carboxylic acid group. Its aqueous solubility is predicted to be low but will increase significantly at pH values above its pKa, which is estimated to be in the range of 4.5-5.0. Accurate experimental determination of these parameters is essential for any research or development application. The detailed protocols provided herein—the shake-flask method for solubility and potentiometric titration or UV-Vis spectrophotometry for pKa—represent robust and reliable approaches for obtaining high-quality data crucial for guiding formulation, predicting biological fate, and advancing scientific understanding.
References
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
- Physical Properties of Carboxylic Acids.
- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- pKa of a dye: UV-VIS Spectroscopy. Course Hero. [Link]
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]
- This compound. PubChem. [Link]
- How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
- A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titr
- (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. PubChem. [Link]
- Solubility of Organic Compounds. University of Calgary. [Link]
- Propionic Acid. PubChem. [Link]
- Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
- Protocol for Determining pKa Using Potentiometric Titration.
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
- Thermodynamic investigations of sublimation, solubility and solvation of [4-(benzyloxy)-phenyl]acetic acid.
- 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. PubChem. [Link]
- Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]
- 3-(4-Phenoxyphenyl)propanoic acid. PubChem. [Link]
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
- Propionic acid. Wikipedia. [Link]
- (PDF) Enhancement of solubility: A pharmaceutical overview.
- Physicochemical properties of synthesized propionic acid derivatives.
- Drug Solubility: Importance and Enhancement Techniques.
- propionic acid deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. ijper.org [ijper.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.ws [chem.ws]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propionic acid | 79-09-4 [chemicalbook.com]
- 12. Propionic acid - Wikipedia [en.wikipedia.org]
- 13. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. H33766.03 [thermofisher.com]
- 15. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]
- 16. 3-[4-(benzyloxy)phényl]propionique, 96 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
The Diverse Biological Activities of Arylpropionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the biological activities of arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Intended for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of action, established and emerging therapeutic applications, and the critical structure-activity relationships that govern their pharmacological profiles. Beyond their well-known anti-inflammatory and analgesic effects, we will explore the expanding landscape of their anticancer and anticonvulsant properties, providing a comprehensive technical resource to inform future research and development.
Introduction: The Enduring Legacy of Arylpropionic Acids
Arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone of modern pharmacotherapy for pain and inflammation.[1] Ibuprofen and naproxen, two of the most recognizable members of this class, have been in clinical use for decades, offering relief to millions worldwide.[2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3] However, the therapeutic potential of this chemical scaffold extends far beyond its anti-inflammatory origins, with a growing body of evidence pointing towards significant anticancer and anticonvulsant activities.[4][5] This guide will provide a detailed examination of these diverse biological effects, supported by experimental protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
The Anti-Inflammatory and Analgesic Engine: Cyclooxygenase Inhibition
The hallmark of arylpropionic acid derivatives is their ability to alleviate inflammation and pain through the inhibition of COX enzymes. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[4]
Mechanism of Action: Blocking the Prostaglandin Cascade
Arylpropionic acids act as competitive inhibitors of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[6] This interruption of the prostaglandin synthesis pathway leads to a reduction in the cardinal signs of inflammation: swelling, redness, heat, and pain.
Quantifying a Compound's Potency and Selectivity: The In Vitro COX Inhibition Assay
A critical step in the evaluation of novel arylpropionic acid derivatives is to determine their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. This assay is fundamental to understanding a compound's potency and its selectivity for the desired COX-2 isoform, which can predict its therapeutic efficacy and potential for gastrointestinal side effects.[7]
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
-
Enzyme and Reagent Preparation:
-
Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of a colorimetric or fluorometric probe that is oxidized during the peroxidase reaction.
-
Prepare a stock solution of the substrate, arachidonic acid, in ethanol.
-
Dissolve the test arylpropionic acid derivative and a reference inhibitor (e.g., celecoxib) in DMSO to create stock solutions for serial dilution.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme (a cofactor), and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add varying concentrations of the test compound, reference inhibitor, or vehicle (DMSO for control) to the wells.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[8]
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[7]
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
-
Detection and Data Analysis:
-
Measure the absorbance or fluorescence of the oxidized probe using a plate reader. The signal is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Table 1: Comparative IC50 Values of Selected Arylpropionic Acid Derivatives against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.3 | 3.9 | 0.33[9] |
| Naproxen | 2.5 | 1.8 | 1.39[9] |
| Flurbiprofen | 0.3 | 2.6 | 0.12[9] |
| Ketoprofen | 0.5 | 3.3 | 0.15[9] |
| Celecoxib (Reference) | 7.6 | 0.04 | 190[9] |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Assessing In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
To translate in vitro findings to a physiological context, the carrageenan-induced paw edema model in rodents is a widely accepted and reproducible method for evaluating the acute anti-inflammatory activity of test compounds.[10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the arylpropionic acid derivative.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[12]
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
-
The formula for calculating the percentage of inhibition is:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Beyond Inflammation: The Anticancer Potential of Arylpropionic Acid Derivatives
Emerging research has unveiled a significant anticancer activity for many arylpropionic acid derivatives, suggesting a therapeutic scope that extends beyond their traditional anti-inflammatory applications.[3][4] While COX-2 inhibition plays a role, particularly in cancers where it is overexpressed, the anticancer mechanisms of these compounds are multifaceted and often COX-independent.[4]
COX-Independent Mechanisms of Action
Several COX-independent pathways have been implicated in the anticancer effects of arylpropionic acid derivatives:
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
-
Modulation of Transcription Factors: They can interfere with the activity of key transcription factors involved in cell proliferation and survival, such as NF-κB.
A Surprising Turn: The Anticonvulsant Activity of Arylpropionic Acid Derivatives
Recent studies have highlighted the potential of certain arylpropionic acid derivatives as anticonvulsant agents.[5][15] Interestingly, this activity appears to be largely independent of their COX-inhibiting properties.[16][17] The fenamates, a specific class of NSAIDs, have shown particularly potent antiseizure actions.[16]
Non-COX Mediated Neuromodulation
The proposed mechanisms for the anticonvulsant effects of these compounds include:
-
Modulation of GABAergic Neurotransmission: Some derivatives can enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, by acting on GABA-A receptors.[16]
-
Inhibition of Glutamatergic Neurotransmission: Conversely, they may reduce the activity of glutamate, the main excitatory neurotransmitter.
-
Effects on Ion Channels: Arylpropionic acid derivatives might also exert their anticonvulsant effects by modulating the function of voltage-gated sodium and potassium channels, which are crucial for neuronal excitability.[15]
Structure-Activity Relationships: Designing the Next Generation of Therapeutics
The biological activity of arylpropionic acid derivatives is intrinsically linked to their chemical structure. Key structural features that influence their potency and selectivity include:
-
The Aryl Group: The nature and substitution pattern of the aromatic ring significantly impact COX inhibition and can be modified to enhance other biological activities.
-
The Propionic Acid Moiety: The carboxylic acid group is crucial for binding to the active site of COX enzymes. Modifications to this group can alter the compound's pharmacokinetic and pharmacodynamic properties.
-
The α-Methyl Group: The stereochemistry at the α-carbon of the propionic acid chain is critical. The (S)-enantiomer is generally the more active COX inhibitor.
Recent advances in synthetic chemistry have enabled the creation of novel derivatives of ibuprofen and naproxen with improved pharmacological profiles.[1][18] These efforts focus on modifying the core structure to enhance selectivity for COX-2, introduce new biological activities, or improve drug delivery and reduce side effects.[19]
Conclusion and Future Directions
Arylpropionic acid derivatives remain a remarkably versatile and clinically important class of compounds. While their role in managing pain and inflammation is well-established, their emerging anticancer and anticonvulsant properties open up exciting new avenues for drug discovery. A thorough understanding of their diverse mechanisms of action, coupled with rational drug design based on structure-activity relationships, will be crucial for unlocking the full therapeutic potential of this remarkable chemical scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising field of medicinal chemistry.
References
- Lee, J. H., & Park, J. H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(11), 3123. [Link]
- Lee, J. H., & Park, J. H. (2021). Recent advances in the synthesis of ibuprofen and naproxen. Molecules (Basel, Switzerland), 26(11), 3123. [Link]
- Hosseini, M., Gholamnezhad, Z., & Ghorbani, A. (2021). The Anticonvulsant Effect of Nonsteroidal Anti-Inflammatory Drug, Fenoprofen, in Pentylenetetrazole-Induced Epileptic Rats: Behavioral, Histological, and Biochemical Evidence.
- Morton, H., et al. (2024). Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. Frontiers in Pharmacology, 15, 1386506. [Link]
- ResearchGate. (n.d.).
- Lee, J. H., & Park, J. H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(11), 3123. [Link]
- Al-Sultani, A. A. J., & Abbas, A. L. (2018). Synthesize of New Ibuprofen and Naproxen Sulphonamide Conjugate with Anti-Inflammatory Study and Molecular Docking Study. International Journal Of Pharmaceutical Quality Assurance, 9(2), 195-201. [Link]
- Al-Sultani, A. A. J., & Abbas, A. L. (2018). Synthesize of New Ibuprofen and Naproxen Sulphonamide Conjugate with Anti-Inflammatory Study and Molecular Docking Study. International Journal of Pharmaceutical Quality Assurance, 9(2), 195-201. [Link]
- van der Walt, A., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 96, 259-265. [Link]
- Morton, H., et al. (2024). Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. Frontiers in Pharmacology, 15, 1386506. [Link]
- Morton, H., et al. (2024). Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. Frontiers in Pharmacology, 15. [Link]
- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic chemistry, 91, 103224. [Link]
- Tashani, B. M., & Al-Ani, M. M. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (97), 52588. [Link]
- Inotiv. (n.d.).
- Slideshare. (2018).
- JOVE. (n.d.).
- Czuczwar, S. J., et al. (1998). Effect of non-steroidal anti-inflammatory drugs on the anticonvulsive activity of valproate and diphenylhydantoin against maximal electroshock-induced seizures in mice. Pharmacological research, 37(4), 317-323. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press. [Link]
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 540-555. [Link]
- Dawley, S. W. (n.d.).
- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 540-555. [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]
- ResearchGate. (n.d.).
- MDPI. (2022).
- Knowles, R. G. (2014). Development of anti-inflammatory drugs--the research and development process. Basic & clinical pharmacology & toxicology, 114(1), 7-12. [Link]
- MDPI. (2023).
- ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
- Vasincu, I., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Revue medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 117(2), 523-530. [Link]
Sources
- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - ProQuest [proquest.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. The Anticonvulsant Effect of Nonsteroidal Anti‐Inflammatory Drug, Fenoprofen, in Pentylenetetrazole‐Induced Epileptic Rats: Behavioral, Histological, and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits [frontiersin.org]
- 17. Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. impactfactor.org [impactfactor.org]
Unveiling the Therapeutic Potential of 3-(4-Benzyloxyphenyl)propionic Acid: A Roadmap to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Benzyloxyphenyl)propionic acid is a molecule of significant interest, possessing a unique structural architecture that combines a benzyloxy moiety with a propionic acid functional group. This guide provides a comprehensive framework for the systematic investigation of its therapeutic potential. While direct biological targets of the parent compound are not yet fully elucidated, analysis of its structural analogues and its primary metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA), reveals plausible and compelling therapeutic avenues in oncology, neurodegenerative disorders, cardiovascular disease, and immunology. We present the scientific rationale for pursuing specific molecular targets within these domains and provide detailed, field-proven experimental workflows for their validation. This document serves as a strategic manual for researchers aiming to translate a promising chemical entity into a validated therapeutic lead.
Introduction: The Scientific Premise
This compound (BPA) is a carboxylic acid derivative.[1][2][3][4] Its structure is notable for two key features: the propionic acid tail, a motif found in compounds with anti-inflammatory and metabolic effects, and the benzyloxyphenyl headgroup, a scaffold present in various receptor antagonists and enzyme inhibitors.[5][6][7][8] Furthermore, it is anticipated that in vivo metabolism would cleave the benzyl ether to yield 3-(4-hydroxyphenyl)propionic acid (HPPA), a known microbial metabolite of dietary polyphenols with demonstrated bioactivity.[9][10]
This dual nature—acting as a unique prodrug of a bioactive metabolite while potentially possessing its own intrinsic activity—necessitates a multi-pronged approach to target discovery. This guide outlines four primary therapeutic axes for investigation, each supported by evidence from structurally related molecules.
Diagram: Rationale for Target Exploration
Caption: Logical flow from molecular structure to potential therapeutic applications.
Therapeutic Axis I: Oncology
The benzyloxyphenyl scaffold is prevalent in molecules designed to inhibit key oncogenic pathways. Two high-priority targets are the Androgen Receptor (AR) and Mitogen-activated protein kinase kinase (MEK).
Target: Androgen Receptor (AR)
-
Scientific Rationale: Derivatives of N-(4-(Benzyloxy)-phenyl)-sulfonamide have been identified as novel antagonists of the human androgen receptor, specifically targeting the Activation Function 2 (AF2) domain.[7] This suggests the benzyloxyphenyl group can occupy critical pockets within the AR ligand-binding domain, making BPA a candidate for investigation as a potential anti-prostate cancer agent.
-
Experimental Validation Workflow:
Diagram: AR Antagonism Validation Workflow
Caption: Stepwise validation of this compound as an AR antagonist.
Protocol: AR-Responsive Reporter Gene Assay
-
Cell Line: Utilize PC-3 cells (AR-negative) co-transfected with a full-length human AR expression vector and a PSA (prostate-specific antigen) promoter-driven luciferase reporter plasmid.
-
Seeding: Plate 1x10⁴ cells per well in a 96-well white, clear-bottom plate and allow to adhere overnight.
-
Treatment:
-
Replace media with phenol red-free media containing 5% charcoal-stripped FBS.
-
Pre-treat cells with varying concentrations of BPA (e.g., 0.1 nM to 100 µM) or a vehicle control for 1 hour.
-
Add a sub-maximal concentration of dihydrotestosterone (DHT), typically 1 nM, to all wells except the negative control.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) on a luminometer.
-
Analysis: Normalize luciferase signal to a co-transfected control plasmid (e.g., Renilla) or total protein content. Plot the dose-response curve and calculate the IC₅₀ value for BPA's inhibition of DHT-induced activity.
-
Target: MEK1/2 Kinase
-
Scientific Rationale: N-(benzyloxy)-pyrazole-carboxamide derivatives have been successfully developed as potent MEK inhibitors, demonstrating anti-proliferative effects in cancer cell lines.[11] The benzyloxy group plays a crucial role in binding, indicating that BPA could potentially interact with the MEK kinase domain.
-
Experimental Validation Workflow:
-
Biochemical Assay: Perform an in vitro kinase assay using recombinant MEK1 protein, its substrate (inactive ERK2), and ATP. Measure the phosphorylation of ERK2 in the presence of varying BPA concentrations to determine a direct inhibitory IC₅₀.
-
Cellular Phospho-ERK Assay: Use a cancer cell line with a constitutively active MAPK pathway (e.g., A549, which has a KRAS mutation). Treat cells with BPA for 1-2 hours, lyse, and perform a Western blot to detect levels of phosphorylated ERK1/2 (p-ERK). A reduction in p-ERK levels indicates cellular MEK inhibition.
-
Cell Viability Assay: Assess the anti-proliferative effect of BPA on A549 and other MEK-dependent cell lines using a standard 72-hour MTS or CellTiter-Glo® assay.
-
Therapeutic Axis II: Neurological Disorders
The benzyloxyphenyl structure has also been incorporated into agents targeting CNS disorders, including ischemic stroke and neuropsychiatric conditions.
Target: PSD95-nNOS Protein-Protein Interaction
-
Scientific Rationale: Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents that disrupt the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[12] This disruption is a therapeutic strategy for reducing neuronal damage in ischemic stroke. BPA shares a core structural element and warrants investigation.
-
Experimental Validation Workflow:
Diagram: PSD95-nNOS Disruption Workflow
Caption: Workflow to validate BPA as a PSD95-nNOS interaction inhibitor.
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Culture: Isolate and culture primary cortical neurons from E18 mouse or rat embryos.
-
Treatment: At DIV (days in vitro) 7-10, pre-treat neurons with various concentrations of BPA for 2 hours.
-
Excitotoxicity Induction: Expose neurons to a high concentration of glutamate (e.g., 50-100 µM) for 15-20 minutes in the continued presence of BPA.
-
Washout & Recovery: Wash out the glutamate and return cells to their original culture medium (still containing BPA).
-
Viability Assessment: After 24 hours, assess neuronal viability using a lactate dehydrogenase (LDH) release assay (measuring cell death) or by staining with Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells).
-
Analysis: Calculate the percentage of neuroprotection afforded by BPA relative to the glutamate-only treated control.
-
Therapeutic Axis III: Cardiovascular & Metabolic Disease
The primary metabolite of BPA, 3-(4-hydroxyphenyl)propionic acid (HPPA), is a key player in this axis. HPPA has demonstrated significant activity in models of atherosclerosis, a major cardiovascular disease.
Target Pathway: Macrophage Foam Cell Formation
-
Scientific Rationale: Atherosclerosis is characterized by the accumulation of cholesterol-laden macrophages (foam cells) in the arterial wall. HPPA has been shown to suppress macrophage foam cell formation by modulating the expression of genes involved in cholesterol transport (ABCA1, SR-B1) and uptake (CD36), and by inhibiting inflammatory pathways like NF-κB.[9][10][13]
-
Experimental Validation Workflow:
-
Metabolite Confirmation: First, confirm the conversion of BPA to HPPA by incubating BPA with liver microsomes and analyzing the supernatant by LC-MS.
-
Foam Cell Formation Assay: Treat macrophage cell lines (e.g., RAW264.7 or THP-1) with oxidized LDL (ox-LDL) to induce foam cell formation. Co-treat with BPA or HPPA and assess lipid accumulation.
-
Gene Expression Analysis: Following treatment, isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ABCA1, SR-B1, CD36, and LXR-α.
-
Cholesterol Efflux Assay: Quantify the ability of BPA/HPPA-treated macrophages to efflux cholesterol to an acceptor like ApoA1 or HDL.
Protocol: Oil Red O Staining for Foam Cell Formation
-
Cell Culture: Plate RAW264.7 macrophages on glass coverslips in a 24-well plate.
-
Treatment: Treat cells for 24-48 hours with:
-
Vehicle Control
-
ox-LDL (e.g., 50 µg/mL)
-
ox-LDL + varying concentrations of BPA
-
ox-LDL + varying concentrations of HPPA
-
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash with water, then with 60% isopropanol. Stain with a freshly prepared and filtered Oil Red O solution for 20 minutes.
-
Wash & Counterstain: Wash with 60% isopropanol, then with water. Counterstain nuclei with hematoxylin if desired.
-
Imaging & Quantification: Mount coverslips and visualize under a microscope. Capture images and quantify the stained lipid area using software like ImageJ.
Table 1: Expected Gene Expression Changes in Macrophages
Gene Function Expected Change with Active Compound ABCA1 Cholesterol Efflux ↑ SR-B1 Cholesterol Efflux ↑ LXR-α Master regulator of lipid metabolism ↑ CD36 ox-LDL Uptake (Scavenger Receptor) ↓ | IL-6 | Pro-inflammatory Cytokine (NF-κB target) | ↓ |
-
Therapeutic Axis IV: Immunology & Inflammation
Propionic acid itself is a short-chain fatty acid (SCFA) with known immunomodulatory properties. This functionality in BPA suggests a potential role in autoimmune and inflammatory conditions.
Target Pathway: T-helper 17 (Th17) / Regulatory T (Treg) Cell Balance
-
Scientific Rationale: Propionic acid has been shown to ameliorate autoimmune disease models by inhibiting pro-inflammatory Th17 cells and promoting immunosuppressive Treg cells.[6] This effect is often mediated by signaling pathways such as p38-MAPK.
-
Experimental Validation Workflow:
Diagram: T-Cell Modulation Workflow
Caption: Validating the immunomodulatory effects of BPA on T-cell subsets.
Protocol: In Vitro T-Cell Polarization
-
Isolation: Isolate naive CD4+ T cells from the spleen and lymph nodes of a C57BL/6 mouse using magnetic-activated cell sorting (MACS).
-
Activation: Activate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Polarization & Treatment: Culture the activated cells with specific cytokine cocktails:
-
Th17 Conditions: IL-6, TGF-β, anti-IFN-γ, anti-IL-4.
-
Treg Conditions: TGF-β, IL-2, anti-IFN-γ, anti-IL-4.
-
Add varying concentrations of BPA to the cultures.
-
-
Analysis (Day 3-4):
-
Flow Cytometry: Restimulate cells briefly, then perform intracellular staining for the transcription factors RORγt (Th17) and FoxP3 (Treg) and analyze the percentage of positive cells.
-
ELISA: Collect supernatants from the cultures and measure the concentration of IL-17A (Th17) and IL-10 (Treg).
-
-
Conclusion and Future Directions
This compound stands at the intersection of several promising therapeutic pathways. The experimental frameworks provided in this guide offer a rigorous, stepwise approach to de-orphanize this compound and validate its potential targets. Initial efforts should focus on confirming its metabolic fate and then proceeding with the proposed biochemical and cell-based assays in parallel across the four therapeutic axes. Positive hits in these initial screens will warrant further investigation into structure-activity relationships, lead optimization, and eventual validation in preclinical animal models of disease.
References
- PubChem. This compound.
- Li, H., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry.
- Anand, S., et al. (2022). Valproic Acid and Propionic Acid Modulated Mechanical Pathways Associated with Autism Spectrum Disorder at Prenatal and Neonatal Exposure. CNS & Neurological Disorders - Drug Targets.
- Ono, A., et al. (2018). Discovery of benzyloxyphenyl- and phenethylphenyl-imidazole derivatives as a new class of ante-drug type boosters. Bioorganic & Medicinal Chemistry.
- Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry.
- Loh, K., et al. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Lipid Research.
- Deng, Y., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Li, R., et al. (2023). Molecular mechanism of palmitic acid and its derivatives in tumor progression. Frontiers in Oncology.
- Haghikia, A., et al. (2021). Propionic Acid Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses. Frontiers in Immunology.
- Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances.
- Yin, C., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry.
- Rilke, N., et al. (2025). Propionic acid activates anti-inflammatory processes and induces adult phenotype changes in Schwann cells. Clinical Neurophysiology.
- Chemwish. This compound CAS NO.50463-48-4.
- Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals.
- Chen, Y. C., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites.
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences.
- Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate.
- Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, CasNo.50463-48-4 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 4. 3-[4-(BENZYLOXY)PHENYL]PROPIONIC ACID | 50463-48-4 [chemicalbook.com]
- 5. Valproic Acid and Propionic Acid Modulated Mechanical Pathways Associated with Autism Spectrum Disorder at Prenatal and Neonatal Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionic Acid Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of benzyloxyphenyl- and phenethylphenyl-imidazole derivatives as a new class of ante-drug type boosters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13729J [pubs.rsc.org]
- 11. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Benzyloxyphenyl)propionic Acid Protein Binding
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interaction between the small molecule 3-(4-Benzyloxyphenyl)propionic acid and its putative protein target, the G-protein-coupled receptor 34 (GPR34). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. We will dissect the theoretical underpinnings and provide practical, step-by-step protocols for molecular docking and molecular dynamics simulations, culminating in the analysis of protein-ligand binding. Our approach emphasizes scientific integrity, experimental causality, and the use of publicly available tools and data.
Introduction: The Scientific Rationale
This compound is a small molecule with a chemical scaffold suggestive of potential biological activity. While direct, high-affinity protein targets are not extensively documented, the structurally analogous compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as an antagonist of the G-protein-coupled receptor 34 (GPR34)[1]. GPR34 is a rhodopsin-like class A GPCR implicated in various physiological and pathological processes, including immune responses and neuropathic pain, making it a compelling therapeutic target[2]. The recent availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of human GPR34 in the Protein Data Bank (PDB) provides the essential structural blueprint for robust in silico investigation[3][4][5][6].
This guide will, therefore, focus on a rigorous computational workflow to predict and analyze the binding of this compound to GPR34. By leveraging molecular docking and molecular dynamics simulations, we can elucidate potential binding modes, estimate binding affinities, and understand the dynamic stability of the protein-ligand complex. This in silico approach allows for a cost-effective and rapid assessment, generating actionable hypotheses for further experimental validation.
The Computational Workflow: A Self-Validating System
Our methodology is designed as a self-validating workflow, where the results of each step inform and validate the subsequent stages. This ensures a logical and scientifically sound progression from initial hypothesis to final analysis.
Figure 2: A flowchart illustrating the molecular docking process.
Part II: Molecular Dynamics Simulation – Exploring the Dynamic Interaction
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time. This provides insights into the stability of the binding pose, the flexibility of the protein and ligand, and a more accurate estimation of binding free energy.
Rationale for Tool Selection
We will use GROMACS (GROningen MAchine for Chemical Simulations) , a versatile and high-performance MD simulation package.[2] It is widely used in the scientific community and has extensive documentation and tutorials.
Step-by-Step Protocol: MD Simulation with GROMACS
Step 1: System Preparation
-
Select the Starting Structure: Use the top-ranked docked pose of the this compound-GPR34 complex from the molecular docking step as the starting structure.
-
Choose a Force Field: Select an appropriate force field for the protein and the ligand. The CHARMM36 force field is a robust choice for proteins, and the CGenFF server can be used to generate parameters for the ligand that are compatible with CHARMM.[2]
-
Create the Topology: Generate the topology files for the protein and the ligand. The topology file contains information about the atoms, bonds, angles, and dihedrals, as well as the parameters from the chosen force field.
-
Define the Simulation Box and Solvate: Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box). Fill the box with water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
Step 2: Energy Minimization
Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the system setup.
Step 3: Equilibration
Equilibrate the system in two phases to bring it to the desired temperature and pressure.
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein and ligand.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.
Step 4: Production MD Simulation
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the protein-ligand complex adequately.
Step 5: Trajectory Analysis
Analyze the trajectory from the production MD run to understand the dynamics of the system.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the protein and the ligand throughout the simulation to identify stable interactions.
Figure 3: The workflow for setting up and running a molecular dynamics simulation.
Part III: Binding Free Energy Calculation
A more accurate estimation of the binding affinity can be obtained by calculating the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[6]
Methodology
The MM/PBSA and MM/GBSA methods calculate the binding free energy by considering the molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy. The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.
Data Presentation
Table 2: Binding Free Energy Components (Hypothetical Values)
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Non-polar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG_bind) | -35.0 |
Note: These are example values to illustrate the output of a binding free energy calculation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to the GPR34 receptor. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate robust hypotheses about the binding mode, stability, and affinity of this interaction. The insights gained from these computational studies can guide the design of future in vitro and in vivo experiments to validate the predicted binding and to explore the therapeutic potential of targeting GPR34 with this chemical scaffold. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.
References
- Cryo-EM structures of human GPR34 enable the identification of selective antagonists. (2023).
- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
- This compound. PubChem. [Link]
- 8K4N: Structure of GPR34-Gi complex. RCSB PDB. [Link]
- Molecular Docking Experiments. Chemistry LibreTexts. (2022). [Link]
- Cryo-EM structures of human GPR34 enable the identification of selective antagonists. (2023). PNAS. [Link]
- What are GPR34 antagonists and how do they work?. (2024). [Link]
- Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174. (2023). PLoS Biology. [Link]
- Structural basis for lysophosphatidylserine recognition by GPR34. (2023). bioRxiv. [Link]
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024). European Journal of Medicinal Chemistry. [Link]
- 8WRB: Lysophosphatidylserine receptor GPR34-Gi complex. RCSB PDB. [Link]
- 8XBI: Human GPR34 -Gi complex bound to M1, receptor focused. RCSB PDB. [Link]
- GPR34 - Drugs, Indications, Patents.
- 8IYX: Cryo-EM structure of the GPR34 receptor in complex with the antagonist YL-365. RCSB PDB. [Link]
- Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]
Sources
- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
A-Z Guide to Density Functional Theory (DFT) Analysis of Benzyloxyphenyl Compounds: A-Z Guide for Drug Development Professionals
Executive Summary
Density Functional Theory (TFD) has become an indispensable tool in modern drug discovery and development.[1][2][3] Its ability to accurately predict the electronic structure and properties of complex molecules provides invaluable insights into drug-receptor interactions, reaction mechanisms, and the overall pharmacokinetic profile of a compound.[1][2][4] This guide provides an in-depth technical overview of the application of DFT to the analysis of benzyloxyphenyl compounds, a scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of DFT, provide field-proven computational protocols, and demonstrate how to interpret the results to drive rational drug design.
Introduction: The Significance of Benzyloxyphenyl Compounds and the Power of DFT
Benzyloxyphenyl derivatives are a class of organic compounds that feature prominently in the landscape of medicinal chemistry. The benzyloxy group often serves as a crucial pharmacophore or as a protective group during complex syntheses, enabling precise molecular modifications.[5][6] These compounds have been investigated for a range of biological activities, including as monoamine oxidase (MAO) inhibitors and as potential anticancer agents.[7][8]
Understanding the intricate relationship between the structure of a benzyloxyphenyl derivative and its biological activity is paramount for successful drug development. This is where Density Functional Theory (DFT) emerges as a powerful predictive tool. DFT is a quantum mechanical modeling method that allows us to investigate the electronic structure of many-body systems, such as molecules.[9] By calculating the electron density, we can determine a wide range of molecular properties, from the ground state geometry to reactivity and spectroscopic characteristics.[10] This predictive power allows researchers to screen virtual compounds, understand reaction mechanisms, and optimize lead candidates with greater speed and efficiency than relying on synthetic experiments alone.[3][4]
Theoretical Foundations of Density Functional Theory
A robust understanding of the theoretical basis of DFT is essential for its proper application and for the critical evaluation of its results. DFT is built upon the two Hohenberg-Kohn theorems, which establish that the ground-state properties of a many-electron system are a unique functional of the electron density.[9] This is a profound simplification compared to traditional wavefunction-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system.
The practical implementation of DFT relies on the Kohn-Sham equations, which reformulate the problem into a set of one-electron Schrödinger-like equations.[9] The key to the success of DFT lies in the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. While the exact form of this functional is unknown, numerous approximations have been developed, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals.
Computational Workflow for DFT Analysis of Benzyloxyphenyl Compounds
A successful DFT study requires a systematic and well-justified computational workflow. The following protocol outlines the essential steps for a comprehensive analysis of a benzyloxyphenyl compound.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: Construct a 3D model of the benzyloxyphenyl molecule of interest using a molecular builder.
-
Conformational Search: For flexible molecules, perform a conformational search using a lower-level method (e.g., molecular mechanics) to identify low-energy conformers.
-
Geometry Optimization: Perform a full geometry optimization on the most stable conformer(s) using a chosen DFT functional and basis set. This process finds the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide thermodynamic data and simulated infrared (IR) spectra.
Caption: A streamlined workflow for obtaining a stable molecular geometry and initial thermodynamic properties using DFT.
Choosing the Right Functional and Basis Set
The choice of the exchange-correlation functional and basis set is critical for the accuracy of DFT calculations. For organic molecules like benzyloxyphenyl compounds, a variety of options are available, each with its own balance of computational cost and accuracy.
| Functional | Type | Strengths | Considerations |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional for general-purpose calculations on organic molecules.[11][12] | May not be the most accurate for non-covalent interactions. |
| M06-2X | Hybrid Meta-GGA | Excellent for studying non-covalent interactions, which can be important in drug-receptor binding. | More computationally expensive than B3LYP. |
| ωB97XD | Range-Separated Hybrid | Includes empirical dispersion corrections, making it suitable for systems where van der Waals forces are significant. | Can be computationally demanding. |
| Basis Set | Description | Application |
| 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen (p). | A good starting point for geometry optimizations of medium-sized organic molecules. |
| 6-311++G(d,p) | Pople-style basis set with triple-zeta valence, diffuse functions (++), and polarization functions. | Provides more flexibility for describing the electron density, especially for anions and excited states.[11] |
| cc-pVTZ | Dunning's correlation-consistent basis set (triple-zeta). | Generally more accurate than Pople-style basis sets, particularly for correlated calculations. |
Expert Insight: For initial geometry optimizations of benzyloxyphenyl compounds, the B3LYP/6-31G(d,p) level of theory often provides a reasonable balance of accuracy and computational cost. For more refined electronic property calculations or studies involving non-covalent interactions, upgrading to a functional like M06-2X and a larger basis set such as 6-311++G(d,p) is recommended.
Analysis and Interpretation of DFT Results for Drug Development
The true value of DFT lies in the interpretation of the calculated properties to gain actionable insights for drug design.
Electronic Properties and Chemical Reactivity
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[13][14] The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[13] The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally suggests higher reactivity.[15]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[16] It is an invaluable tool for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites.[16] This information is crucial for predicting how a drug molecule will interact with its biological target.[17][18]
Sources
- 1. dockdynamics.com [dockdynamics.com]
- 2. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Density functional theory - Wikipedia [en.wikipedia.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Quantum mechanical, spectroscopic and docking studies of (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one Chalcone derivative by density functional theory – A prospective respiratory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
- 14. CHEM 125a - Lecture 15 - Chemical Reactivity: SOMO, HOMO, and LUMO | Open Yale Courses [oyc.yale.edu]
- 15. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 16. MEP [cup.uni-muenchen.de]
- 17. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 18. chemrxiv.org [chemrxiv.org]
The Strategic Utility of 3-(4-Benzyloxyphenyl)propionic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Reagent Shelf – A Building Block of Strategic Importance
In the landscape of contemporary organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. 3-(4-Benzyloxyphenyl)propionic acid, a seemingly unassuming carboxylic acid, represents a paradigm of strategic molecular design. Its true value lies not in its inherent complexity, but in the versatile reactivity and latent functionality it offers to the discerning synthetic chemist. This guide provides a comprehensive exploration of this compound as a pivotal building block, delving into its synthesis, characterization, and diverse applications, with a particular focus on the rationale behind its use in the synthesis of complex molecular architectures.
I. Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | White to pale cream powder | |
| Melting Point | 115.0-125.0 °C | |
| CAS Number | 50463-48-4 | [1] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[1]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
II. The Genesis of a Versatile Intermediate: Synthesis of this compound
The most common and practical route to this compound is the protection of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propionic acid as a benzyl ether. This transformation is typically achieved via the Williamson ether synthesis, a robust and well-established method.
The Williamson Ether Synthesis: A Deliberate Choice
The selection of the Williamson ether synthesis is predicated on its reliability and the stability of the resulting benzyl ether under a wide range of reaction conditions. The benzyl group serves as an excellent protecting group for the phenol, masking its acidity and nucleophilicity, thereby allowing for selective transformations at the carboxylic acid terminus.
Sources
An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Benzyloxyphenyl)propionic acid, a derivative of the naturally occurring phenolic compound 3-(4-hydroxyphenyl)propionic acid, is a versatile building block in medicinal chemistry and organic synthesis. Its structure, which features a carboxylic acid moiety and a protected phenolic hydroxyl group, offers multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[1] The benzyl ether serves as a robust protecting group that can be selectively removed under various conditions, allowing for the strategic unmasking of the phenol for further functionalization. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and biological significance of this compound and its derivatives, with a focus on its applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.30 g/mol | [2] |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [2] |
| CAS Number | 50463-48-4 | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 115-125 °C | N/A |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Complexity | 263 | [2] |
Chemical Synthesis
The synthesis of this compound is typically achieved through the benzylation of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propionic acid. This Williamson ether synthesis is a standard and efficient method for protecting phenols.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the isomeric 3-(3-benzyloxyphenyl)propanoic acid and is expected to provide the target compound in good yield.
Materials:
-
3-(4-Hydroxyphenyl)propionic acid
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-(4-hydroxyphenyl)propionic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add 100 mL of anhydrous acetone to the flask and stir the suspension at room temperature for 15 minutes.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.2 eq) to the reaction mixture using a dropping funnel.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the inorganic salts and wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 50 mL of 1 M hydrochloric acid, followed by 50 mL of water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a white solid.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected and reported spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the presence of key functional groups. The expected chemical shifts (δ) in CDCl₃ are:
-
~11-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.3-7.5 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~7.1-7.2 ppm (doublet, 2H): Aromatic protons ortho to the propionic acid side chain.
-
~6.8-6.9 ppm (doublet, 2H): Aromatic protons ortho to the benzyloxy group.
-
~5.0 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~2.9 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).
-
~2.6 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. Reported chemical shifts for the methyl ester of this compound can be used to infer the shifts for the carboxylic acid.[3]
-
~179 ppm: Carboxylic acid carbon (-COOH).
-
~158 ppm: Aromatic carbon attached to the benzyloxy group.
-
~137 ppm: Quaternary aromatic carbon of the benzyl group.
-
~133 ppm: Quaternary aromatic carbon of the phenylpropionic acid moiety.
-
~129-130 ppm: Aromatic carbons of the benzyl group and the phenylpropionic acid moiety.
-
~115 ppm: Aromatic carbons ortho to the benzyloxy group.
-
~70 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
~36 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH).
-
~30 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying characteristic functional groups. Expected absorption bands include:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1610, 1510, 1450 cm⁻¹: Aromatic C=C stretches.
-
~1240 cm⁻¹: C-O stretch of the ether.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 256. PubChem reports GC-MS data for this compound.[2]
Biological Activity and Applications in Drug Discovery
While this compound itself has not been extensively studied for its biological activity, its derivatives have emerged as potent and selective modulators of important biological targets, highlighting the value of this scaffold in drug discovery.
GPR34 Antagonists for Neuropathic Pain
Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of antagonists for the G protein-coupled receptor 34 (GPR34).[4] GPR34 is implicated in the development and progression of several diseases, including neuropathic pain.
-
Mechanism of Action: These compounds have been shown to dose-dependently inhibit the lysophosphatidylserine-induced ERK1/2 phosphorylation in cells expressing GPR34.[4]
-
Therapeutic Potential: The most potent compounds in this series have demonstrated excellent efficacy in mouse models of neuropathic pain without apparent toxicity, suggesting that GPR34 antagonists based on this scaffold have significant therapeutic potential for alleviating neuropathic pain.
The discovery of these potent GPR34 antagonists underscores the utility of the this compound core in the design of novel therapeutics. The benzyloxyphenyl moiety likely plays a crucial role in binding to the receptor, while the propionic acid backbone provides a versatile anchor for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Sources
Navigating the Bench: A Technical Guide to the Safe Handling of 3-(4-Benzyloxyphenyl)propionic Acid
For the dedicated researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide provides an in-depth technical overview of the safe handling and management of 3-(4-Benzyloxyphenyl)propionic acid, a compound of interest in various research and development endeavors. By integrating established safety protocols with a nuanced understanding of the compound's known characteristics, this document serves as a critical resource for maintaining a secure and efficient laboratory environment.
Compound Profile and Hazard Identification
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | PubChem[1] |
| Molecular Weight | 256.30 g/mol | PubChem[1] |
| Appearance | White to pale cream powder | Thermo Fisher Scientific |
| Melting Point | 115.0-125.0 °C | Thermo Fisher Scientific |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | PubChem[1] |
GHS Classification and Precautionary Statements
Based on aggregated data, this compound is classified with the following hazards:[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a stringent adherence to safety protocols to mitigate exposure risks. The corresponding precautionary statements (P-statements) provide a framework for safe handling:[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.
-
P332+P317: If skin irritation occurs: Get medical help.
-
P337+P317: If eye irritation persists: Get medical help.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Safety
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is paramount when handling this compound.
Engineering Controls:
The primary defense against exposure is to handle the compound within a certified chemical fume hood. This is crucial for preventing the inhalation of dust particles and any potential vapors, especially during weighing and dissolution procedures. The fume hood's exhaust system effectively captures and removes airborne contaminants from the user's breathing zone.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against dust particles and splashes. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A full-sleeved lab coat is required to protect the skin and clothing from contamination.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
Caption: Hierarchy of control measures for safe handling.
Standard Operating Procedures for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risk of exposure and ensuring experimental reproducibility.
Protocol for Weighing and Preparing Solutions:
-
Preparation:
-
Don the appropriate PPE: lab coat, nitrile gloves, and safety goggles.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Designate a specific area within the fume hood for handling the solid compound.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, use a weigh boat and carefully transport the covered container to the balance.
-
Use a spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust.
-
Close the primary container immediately after weighing.
-
-
Dissolution:
-
In the fume hood, add the weighed solid to the desired solvent in a suitable container.
-
Gently swirl or stir the mixture to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and wipe.
-
Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water after completing the procedure.
-
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response:
The appropriate response to a spill depends on its scale and location.
-
Small Spill (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for organic compounds.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and wipe clean.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If the substance is volatile or creates significant dust, evacuate the entire laboratory and close the doors.
-
Contact the institution's emergency response team and provide them with the identity of the spilled chemical and the location.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Toxicological and Ecotoxicological Profile: A Precautionary Approach
A comprehensive toxicological and ecotoxicological profile for this compound is not extensively documented in publicly available literature. The existing GHS classification indicates it is an irritant to the skin, eyes, and respiratory system.[1]
Data Gaps and Inferred Risks:
-
Acute and Chronic Toxicity: No specific data on acute oral, dermal, or inhalation toxicity (LD50/LC50) is available. Similarly, studies on chronic exposure are lacking.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no available data to classify this compound with respect to carcinogenic, mutagenic, or reproductive hazards. Safety data sheets for some structurally related compounds also lack this information.[2][3]
-
Ecotoxicity: There is no available data on the potential environmental impact of this compound.
The Principle of Prudent Practice:
In the absence of comprehensive toxicological data, the "Precautionary Principle" must be applied. This means treating the substance with a high degree of caution, assuming it may have other unknown hazardous properties beyond its known irritant effects. All handling procedures should be designed to minimize any potential for exposure.
Storage and Disposal
Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.
Disposal:
All waste containing this compound, including empty containers, contaminated materials from spill cleanups, and unused product, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding of its known hazards and a diligent application of safety protocols. While data on its complete toxicological profile is limited, its classification as a skin, eye, and respiratory irritant demands a cautious and well-planned approach to its handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate risks and maintain a safe and productive laboratory environment.
References
- Smith College Research and Instruction Safety. (n.d.). SPILLS.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2020, March 3). ICH S5(R3).
- PubMed. (2017). Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies.
- ResearchGate. (2023, November 1). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids.
- PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid.
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- PubChem. (n.d.). 3-(3-Hydroxyphenyl)propanoic acid Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- ABL Technology. (n.d.). (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid, 97% Purity, C16H16O4, 1 gram.
- California Department of Pesticide Regulation. (n.d.). Environmental Fate of Pyriproxyfen.
- PubMed. (2005). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests.
- US EPA. (n.d.). Online Publication Title List.
- ChemWhat. (n.d.). 3-[3-(Benzyloxy)phenyl]propionic acid, 96%.
- PubChem. (n.d.). 3-(2-(Benzoyloxy)phenyl)propanoic acid.
- MDPI. (n.d.). Unveiling the Metabolic Fingerprint of Occupational Exposure in Ceramic Manufactory Workers.
- Human Metabolome Database. (2005, November 16). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375).
- RSC Publishing. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.
Sources
Methodological & Application
Application Note & Protocol: Catalytic Hydrogenation of 3-(4-Benzyloxy)cinnamic Acid
A Comprehensive Guide to Synthesis, Mechanism, and Safety
Abstract: This document provides a detailed technical guide for the catalytic hydrogenation of 3-(4-benzyloxy)cinnamic acid to produce 3-(4-hydroxyphenyl)propanoic acid. This reaction is a cornerstone in synthetic organic chemistry, involving the simultaneous reduction of an alkene and the hydrogenolysis of a benzyl ether protecting group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, catalyst selection, experimental protocols, and critical safety procedures. The protocols are designed to be self-validating, emphasizing causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Strategic Importance
The conversion of 3-(4-benzyloxy)cinnamic acid to 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid or p-hydroxyhydrocinnamic acid) is a pivotal transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3] The starting material contains two key functionalities targeted for reduction: a conjugated carbon-carbon double bond and a benzyl ether protecting group on the phenol.
The strategic importance of this reaction lies in its efficiency. In a single synthetic step, two distinct chemical transformations are achieved:
-
Hydrogenation: Saturation of the alkene in the cinnamic acid moiety.
-
Hydrogenolysis: Cleavage of the O-benzyl ether to deprotect the phenolic hydroxyl group.
This dual transformation is most commonly and efficiently achieved using heterogeneous catalysis, particularly with palladium on carbon (Pd/C), under a hydrogen atmosphere.[4][5]
Reaction Mechanism and Rationale
The overall transformation proceeds via a heterogeneous catalytic mechanism on the surface of palladium.
Overall Reaction: Starting Material: 3-(4-benzyloxy)cinnamic acid Product: 3-(4-hydroxyphenyl)propanoic acid Byproduct: Toluene
The reaction can be visualized as follows:
Caption: Figure 1: Overall Reaction Scheme.
The mechanism involves several key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the substrate, 3-(4-benzyloxy)cinnamic acid, adsorb onto the active sites of the palladium catalyst surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Hydrogen Transfer (Hydrogenation): The activated hydrogen atoms are sequentially transferred to the carbon-carbon double bond of the cinnamic acid moiety, resulting in its saturation. The activation energy for hydrogenating the C=C bond is typically lower than for other functional groups, making this a favorable process.[6][7]
-
Hydrogen Transfer (Hydrogenolysis): The benzylic C-O bond of the ether is cleaved through a similar process of hydrogen insertion, releasing the deprotected phenol and toluene as a byproduct.
-
Desorption: The final product, 3-(4-hydroxyphenyl)propanoic acid, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
Catalyst Selection and Optimization
The choice of catalyst is critical for the success of the hydrogenation.
| Catalyst | Key Characteristics & Rationale |
| 5-10% Palladium on Carbon (Pd/C) | Workhorse Catalyst: This is the most widely used and effective catalyst for this transformation.[4][5] The carbon support provides a high surface area for palladium dispersion. The efficiency can vary between commercial batches, depending on palladium particle size and distribution.[4] |
| 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) | Alternative Catalyst: Pearlman's catalyst is often used for hydrogenolysis and can be more effective in preventing ring saturation, though this is less of a concern with palladium under standard conditions.[8] It is sometimes considered more active and less prone to catalyst poisoning. |
For this specific application, 10% Pd/C (w/w) is recommended as the starting point due to its proven efficacy, cost-effectiveness, and widespread availability. The catalyst loading is typically between 5-10 mol% relative to the substrate.
Hydrogen Source: H₂ Gas vs. Transfer Hydrogenation
Two primary methods can be employed to provide the necessary hydrogen for the reaction.
Method A: High-Pressure Hydrogen Gas
This is the traditional and often most efficient method, utilizing a cylinder of hydrogen gas to supply the reductant. It requires specialized high-pressure reaction vessels (e.g., a Parr hydrogenator).
-
Advantages: High reaction rates, straightforward stoichiometry control by monitoring pressure drop.
-
Disadvantages: Requires specialized, pressure-rated equipment and stringent safety protocols due to the high flammability of H₂ gas.[9][10]
Method B: Catalytic Transfer Hydrogenation
This method generates hydrogen in situ from a donor molecule, avoiding the need for high-pressure hydrogen gas.[11] It is an excellent alternative for laboratories not equipped for high-pressure reactions.
| Hydrogen Donor | Typical Conditions & Notes |
| Formic Acid / Formates | Often used with Pd/C. The reaction proceeds by decomposition of formic acid to H₂ and CO₂. It provides a fast and simple method for removing O-benzyl groups.[11][12] |
| 2-Propanol | An effective and mild hydrogen donor in the presence of Pd/C.[13] The reaction is driven by the formation of acetone. |
| Cyclohexene | Can be used as both solvent and hydrogen donor. The reaction is driven by the aromatization to benzene.[14] |
Transfer hydrogenation is a convenient and safer alternative, though reaction times may be longer compared to using pressurized hydrogen gas.[11]
Detailed Experimental Protocols
Safety First: Catalytic hydrogenation is a hazardous procedure. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[15][16] The Pd/C catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[15][17] Always handle it wet. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[16]
Protocol 1: Hydrogenation using H₂ Gas
Materials & Equipment:
-
3-(4-benzyloxy)cinnamic acid
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
-
Hydrogen gas cylinder with regulator
-
Nitrogen gas supply
-
Celite® for filtration
-
Standard laboratory glassware
Workflow Diagram:
Caption: Figure 2: Workflow for High-Pressure Hydrogenation.
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and has been inspected for any damage.[9] Place a magnetic stir bar inside.
-
Charging the Reactor: In the fume hood, add 3-(4-benzyloxy)cinnamic acid (1.0 eq) and the chosen solvent (e.g., Ethanol, ~0.1 M concentration) to the vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture. The catalyst should be handled wet to minimize the risk of fire.[10]
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Connect it to a nitrogen/vacuum manifold. To remove all oxygen, purge the system by evacuating and backfilling with nitrogen three times.[9][15]
-
Introducing Hydrogen: Disconnect the nitrogen line and connect the hydrogen supply. Purge the vessel by pressurizing with hydrogen to ~20 psi and then venting (to a safe exhaust), repeating this three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Pressurize the vessel to the desired pressure (typically 50-60 psi or ~4 atm). Begin vigorous stirring and, if necessary, heat to 40-60 °C to increase the reaction rate. The reaction is monitored by observing the pressure drop as hydrogen is consumed.
-
Reaction Completion & Shutdown: Once hydrogen uptake ceases, the reaction is complete. Stop the stirring and allow the vessel to cool to room temperature.
-
Venting and Inerting: Carefully vent the excess hydrogen through a proper exhaust line. Purge the vessel thoroughly with nitrogen (at least 3-5 cycles) to remove all residual hydrogen.[9]
-
Workup and Filtration: Open the reactor in the fume hood. The reaction mixture will be a black slurry. Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional solvent to recover all the product.
-
Product Isolation: The clear filtrate contains the product. Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be purified by recrystallization (e.g., from water or ethyl acetate/hexanes) to yield pure 3-(4-hydroxyphenyl)propanoic acid.
Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
Materials & Equipment:
-
3-(4-benzyloxy)cinnamic acid
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic Acid (HCOOH)
-
Standard round-bottom flask with reflux condenser
-
Nitrogen gas supply
-
Celite® for filtration
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add 3-(4-benzyloxy)cinnamic acid (1.0 eq) and Methanol (to achieve ~0.1 M concentration).
-
Inert Atmosphere: Flush the apparatus with nitrogen.
-
Catalyst Addition: Under a positive flow of nitrogen, add the 10% Pd/C catalyst (5-10 mol%).
-
Addition of Hydrogen Donor: Slowly add formic acid (3-5 eq) to the stirred suspension. Gas evolution (CO₂) will be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 40-65 °C depending on the solvent) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Filtration: After the reaction is complete (usually 2-6 hours), cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, washing with additional methanol. The same critical safety precautions for handling the used catalyst as described in Protocol 1 must be followed.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization.
Data Summary and Expected Outcomes
| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (Transfer Hydrogenation) |
| Substrate Scale | 1g - 100g | 100mg - 10g |
| Catalyst Load | 5-10 mol% | 5-10 mol% |
| Temperature | 25 - 60 °C | 40 - 65 °C (Reflux) |
| Pressure | 50-60 psi (approx. 4 atm) | Atmospheric |
| Typical Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | >95% | >90% |
Troubleshooting
-
Incomplete Reaction:
-
Cause: Inactive catalyst, insufficient hydrogen, or catalyst poisoning.
-
Solution: Use fresh, high-quality catalyst.[4] Ensure the system is leak-proof (for H₂ gas method). If poisoning is suspected (e.g., from sulfur-containing impurities), pre-treating the starting material may be necessary.
-
-
Side Products (e.g., over-reduction of aromatic ring):
-
Cause: Catalyst is too active (e.g., Platinum or Rhodium) or conditions are too harsh (high temperature/pressure).
-
Solution: Strictly use Palladium-based catalysts.[8] Run the reaction at the lowest effective temperature and pressure.
-
-
Low Yield:
-
Cause: Poor filtration technique leading to product loss on the catalyst, or incomplete reaction.
-
Solution: Ensure the catalyst/Celite pad is washed thoroughly with fresh solvent after filtration. Re-verify reaction completion with an analytical technique like TLC or LC-MS before workup.
-
References
- Lin-Xin Lab. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Industrial Safety Solution. (2023). Hydrogenation Reaction Safety In The Chemical Industry.
- Han, G. Y., & Boyle, P. G. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 60(16), 2093-2099.
- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
- Pelletier, G., et al. (2010). Reliable and Safe, Gram-Scale Hydrogenation and Hydrogenolysis of O-Benzyl Ether Groups with In Situ Pd0/C Catalyst. Synlett, 2010(15), 2259-2262.
- Malik, S., et al. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(3), 203-211.
- Amardeep Enterprise. (2023). What are the safety precautions for operating a Hydrogenation Test Unit?
- ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(21), 3752-3754.
- Anwer, M. K., & Spatola, A. F. (1983). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
- Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1664-1672.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- National Center for Biotechnology Information. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... PubChem.
- Google Patents. (n.d.). CN1200367A - Process for preparing 4-hydroxy phenylpropionic acid compound.
- Google Patents. (n.d.). EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
- Shinde, S. B., & Deshpande, R. M. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(2), 339-342.
- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID.
- Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276.
- Exposome-Explorer. (n.d.). 4-Hydroxyphenylpropionic acid (Compound).
- ResearchGate. (2019). Catalytic-Hydrogenation-of-Cinnamic-Acid-and-Salicylic-Acid.pdf.
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1200367A - Process for preparing 4-hydroxy phenylpropionic acid compound - Google Patents [patents.google.com]
- 3. Exposome-Explorer - 4-Hydroxyphenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacatsoc.org [nacatsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. njhjchem.com [njhjchem.com]
- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. weihaicm.com [weihaicm.com]
- 17. chem.uci.edu [chem.uci.edu]
Purification of 3-(4-Benzyloxyphenyl)propionic acid by recrystallization
Application Note
Title: High-Purity Recovery of 3-(4-Benzyloxyphenyl)propionic Acid via Optimized Recrystallization
Introduction
This compound is a valuable carboxylic acid derivative utilized as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. This application note provides a comprehensive, step-by-step protocol for the purification of this compound using the robust and scalable technique of recrystallization. The principles behind solvent selection, the detailed experimental procedure, and methods for quality control are discussed to ensure researchers can achieve high purity and recovery.
Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds based on differences in solubility.[1] The core principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.[2] As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form.[1] Soluble impurities, ideally present in smaller concentrations, remain in the cold solvent (mother liquor). Insoluble impurities can be removed from the hot solution by a preliminary filtration step. An effective recrystallization process hinges on the selection of an appropriate solvent or solvent system that meets specific criteria.[3]
Solvent System Selection
The choice of solvent is the most critical factor for a successful recrystallization.[4] An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room or sub-ambient temperatures.[5] This large solubility differential maximizes the recovery of the purified product. Additionally, the solvent should not react with the compound, and it should be volatile enough to be easily removed from the final crystals.[3]
For this compound, a polar protic compound, a mixed-solvent system often provides the best results when a single solvent is not ideal.[4] A common and effective approach is to use a "solvent/anti-solvent" pair. In this method, the compound is dissolved in a minimal amount of a hot "good" solvent, in which it is highly soluble. Then, a "poor" or "anti-solvent," in which the compound is sparingly soluble but is miscible with the good solvent, is added dropwise until the solution becomes cloudy (the saturation point).[3] A small amount of the good solvent is then added back to redissolve the solid, and the solution is allowed to cool slowly.
Based on the structure of this compound (an aromatic carboxylic acid), a mixture of Ethanol and Water is a highly effective solvent system. Ethanol is a good solvent for this compound, while water acts as an effective anti-solvent.[3]
Table 1: Properties of Selected Recrystallization Solvents
| Solvent | Boiling Point (°C) | Role | Rationale for Use/Rejection | Safety Considerations |
| Ethanol | 78 | Good Solvent | The compound is expected to be highly soluble in hot ethanol. | Flammable liquid and vapor. |
| Water | 100 | Anti-Solvent | The compound is poorly soluble in water, allowing for precipitation upon cooling. | Non-flammable, non-toxic. |
| Ethyl Acetate | 77 | Potential Good Solvent | Can be paired with an anti-solvent like heptane or hexane. | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Heptane | 98 | Potential Anti-Solvent | Good non-polar anti-solvent to pair with a more polar solvent. | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. |
Optimized Recrystallization Workflow
The following diagram illustrates the logical flow of the purification process, from the initial dissolution of the crude material to the final, dried, high-purity crystals.
Caption: Workflow for the Purification of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (2-3 sizes)
-
Hotplate with stirring capability
-
Stemless or short-stem funnel
-
Fluted filter paper
-
Büchner funnel and filter flask[6]
-
Vacuum source (e.g., water aspirator)[7]
-
Glass stirring rod
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hotplate while stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves.[2] Using the minimum volume of hot solvent is crucial for maximizing recovery.[8]
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.[9] To do this, pre-heat a stemless funnel with fluted filter paper by placing it over a flask containing a small amount of boiling solvent.[9] Pour the hot solution through the pre-heated funnel into a clean Erlenmeyer flask. This step prevents premature crystallization in the funnel.[9]
-
Inducing Crystallization: While keeping the clear solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point, which is optimal for crystal growth.
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[1]
-
Isolation of Crystals: Isolate the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[10][11] Moisten the filter paper with a small amount of the cold ethanol/water mother liquor before pouring the crystal slurry into the funnel.[6]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture. This rinse removes any residual soluble impurities adhering to the crystal surfaces.[2][11]
-
Drying: Allow air to be drawn through the crystals on the funnel for several minutes to partially dry them.[7] Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to dry completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization and Quality Control
To validate the success of the purification, the properties of the recrystallized product should be compared to the crude starting material.
Table 2: Typical Results Before and After Recrystallization
| Property | Crude Material | Recrystallized Product | Indication of Purity |
| Appearance | Off-white to pale cream powder[12] | White, crystalline solid | Removal of colored impurities. |
| Melting Point | 115-125 °C (broad range)[12] | Sharper, elevated range (e.g., 123-125 °C) | Pure compounds have a narrow and higher melting point. |
| TLC Analysis | Multiple spots may be visible | A single, distinct spot | Removal of impurities with different polarities. |
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it may be because the solution is cooling too quickly or is supersaturated. To remedy this, reheat the solution, add more of the "good" solvent (ethanol), and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound. If this fails, boil off some of the solvent to concentrate the solution and cool again.[1]
-
Low Recovery: This is often caused by using too much solvent during the dissolution step or by washing the final crystals with solvent that is not ice-cold.[8] Ensure the minimum amount of hot solvent is used and that the wash solvent is thoroughly chilled.
Safety Precautions
-
Handle this compound in a well-ventilated area. It is known to cause skin and serious eye irritation.[13]
-
Ethanol and ethyl acetate are flammable. Do not use them near open flames. Use a hotplate for heating.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
When performing vacuum filtration, ensure the filter flask is clamped securely and use thick-walled tubing to prevent collapse under vacuum.[6]
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
- University of Colorado Boulder. (n.d.). Filtration. Organic Chemistry at CU Boulder.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
- City University of New York (CUNY). (n.d.). Purification by Recrystallization. CUNY Academic Works.
- University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Safrole. (n.d.). Recrystallization and hot filtration.
- University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Hawach Scientific. (2025). What Is Purpose of Vacuum Filtration In Recrystallization.
- O'Donnell, P. (n.d.). Recrystallization, filtration and melting point.
- Bangli University. (2012, April 12). Chemistry Practical Techniques: Recrystallisation, including hot filtration. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Hawach Scientific. (2025). The Key Facts You Need To Know on Vacuum Filtration.
- Nichols, L. (2022). Suction Filtration. Chemistry LibreTexts.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Nichols, L. (2022). Choice of Solvent. Chemistry LibreTexts.
Sources
- 1. safrole.com [safrole.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. vacuumfiltrations.com [vacuumfiltrations.com]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 3-(4-Benzyloxyphenyl)propionic Acid via Column Chromatography
Abstract
This application note provides a comprehensive guide for the purification of 3-(4-Benzyloxyphenyl)propionic acid using column chromatography. Due to the presence of both a polar carboxylic acid group and non-polar aromatic moieties, this compound presents unique challenges for chromatographic separation. This document outlines two detailed protocols: a primary method using normal-phase silica gel chromatography with an acidified mobile phase to mitigate peak tailing, and an alternative method employing reversed-phase chromatography for challenging separations. The protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the principles behind the chosen methodologies, troubleshooting guidance, and visual workflows to ensure successful purification.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceutical agents and other complex molecules. Its structure, featuring a propionic acid chain attached to a phenyl ring with a benzyl ether, imparts a moderate polarity that requires a carefully optimized purification strategy. The acidic nature of the carboxylic acid functional group can lead to strong interactions with the stationary phase in normal-phase chromatography, resulting in significant peak tailing and poor separation. This protocol directly addresses this issue by incorporating an acidic modifier into the mobile phase to suppress the ionization of the carboxyl group, thereby achieving sharper peaks and improved resolution.[1]
This guide presents a systematic approach, beginning with thin-layer chromatography (TLC) for solvent system optimization, followed by a detailed step-by-step protocol for both normal-phase and reversed-phase column chromatography.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective purification protocol.
| Property | Value | Source |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [2] |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.30 g/mol | [2] |
| Appearance | White to pale cream powder | [3] |
| Melting Point | 115-125 °C | [3] |
| Polarity | Moderately polar | Inferred from structure |
Chromatographic Purification Strategy
The purification of this compound can be effectively achieved using two primary methods. The choice between them will depend on the nature of the impurities present in the crude sample.
Normal-Phase Chromatography (Primary Method)
This is the recommended primary method due to its simplicity and wide applicability. The key to success is the use of an acidified mobile phase to ensure the carboxylic acid remains in its protonated, less polar form.
Reversed-Phase Chromatography (Alternative Method)
For instances where normal-phase chromatography does not provide adequate separation, particularly with very polar or very non-polar impurities, reversed-phase chromatography offers an excellent alternative.[4] In this technique, a non-polar stationary phase is used with a polar mobile phase.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (for normal-phase), 60 Å, 230-400 mesh
-
C18-functionalized silica gel (for reversed-phase)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Acetic acid (glacial) or Formic acid
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for column chromatography
-
Rotary evaporator
Protocol 1: Normal-Phase Column Chromatography
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The first step is to determine the optimal mobile phase composition using TLC. A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Prepare TLC Chambers: Line TLC chambers with filter paper to ensure solvent vapor saturation.
-
Prepare Eluents: Prepare a series of eluents with varying ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). To each eluent, add 0.5-1% acetic acid or formic acid. A good starting point is a 7:3 mixture of hexanes:ethyl acetate.
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of a TLC plate.
-
Develop the TLC: Place the spotted TLC plate in the prepared chamber and allow the solvent front to travel up the plate.
-
Visualize: After development, visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Calculate the Rf value for your compound in each solvent system. Adjust the solvent ratio to achieve the target Rf. If the Rf is too high, increase the proportion of the non-polar solvent. If it is too low, increase the proportion of the polar solvent.
Step 2: Column Preparation
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Pack the Column (Wet Packing):
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
-
Step 3: Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent to dryness on a rotary evaporator.
-
Carefully add the resulting dry powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude material in the smallest possible volume of the mobile phase.
-
Carefully pipette the solution onto the top of the column.
-
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column and begin elution.
-
Gradient Elution (Optional but Recommended): Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to separate compounds with a wider range of polarities.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.
Step 5: Analysis and Product Isolation
-
Monitor Fractions by TLC: Spot every few fractions on a TLC plate to identify which fractions contain the purified product.
-
Combine Pure Fractions: Combine the fractions that contain only the desired compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Reversed-Phase Column Chromatography
Step 1: Method Development with HPLC or TLC
For reversed-phase separations, method development is often performed using High-Performance Liquid Chromatography (HPLC) with a C18 column or on C18-functionalized TLC plates.[4]
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography of acidic compounds is a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress ionization.[1][4]
-
Gradient: Start with a higher proportion of water and gradually increase the organic solvent concentration.
Step 2: Column Packing and Equilibration
-
Packing: Pack the column with C18-functionalized silica gel using a slurry method with the initial mobile phase.
-
Equilibration: Equilibrate the packed column by flushing with at least 5-10 column volumes of the initial mobile phase.
Step 3: Sample Loading
Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent and load it onto the column.
Step 4: Elution and Fraction Collection
Elute the column with the mobile phase, starting with a high aqueous content and gradually increasing the organic solvent proportion. Collect fractions as described for normal-phase chromatography.
Step 5: Analysis and Product Isolation
Analyze the collected fractions by TLC (on C18 plates) or HPLC. Combine the pure fractions and remove the organic solvent by rotary evaporation. The product may then need to be extracted from the aqueous phase or isolated by lyophilization.
Visual Workflow
Normal-Phase Chromatography Workflow
Caption: Workflow for normal-phase chromatography purification.
Reversed-Phase Chromatography Workflow
Caption: Workflow for reversed-phase chromatography purification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | The carboxylic acid is interacting with the silica gel. | Ensure 0.5-1% acetic or formic acid is added to the mobile phase. |
| Compound Not Eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Poor Separation of Compound from Impurity | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or a mixture of solvents. Consider switching to reversed-phase chromatography. |
| Cracked or Channeled Silica Bed | Improper column packing. | Repack the column, ensuring the silica gel is packed uniformly as a slurry. |
Conclusion
The successful purification of this compound by column chromatography is readily achievable with careful optimization of the mobile phase. The primary challenge of peak tailing due to the carboxylic acid moiety can be effectively overcome by the addition of a small percentage of a volatile acid to the eluent. For separations that prove difficult with normal-phase chromatography, the reversed-phase method provides a powerful alternative. By following the detailed protocols and troubleshooting guide presented in this application note, researchers can consistently obtain high-purity this compound for their synthetic needs.
References
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
- The separation of analytes with carboxylic acid on the columns. Mobile phase. (n.d.). ResearchGate.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. (n.d.). ResearchGate.
- Purification of strong polar and basic compounds. (2023, January 7). Reddit.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate.
- Thin Layer Chromatography (TLC). (n.d.).
- Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- What are the solvents used in TLC for plant samples? (2015, August 13). Quora.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2). American Pharmaceutical Review.
- Reversed Phase Chromatography. (n.d.).
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (n.d.). PubMed.
- This compound. (n.d.). PubChem.
- (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. (n.d.). PubChem.
- How can we separate and purify compounds having low polarity by using Column Chromatography? (2021, August 21). ResearchGate.
- Resources on 3+ component chromatography solvent systems? (2025, March 14). Reddit.
Sources
- 1. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 2. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for Purity Analysis of 3-(4-Benzyloxyphenyl)propionic Acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 3-(4-Benzyloxyphenyl)propionic acid, a key intermediate in pharmaceutical synthesis. The developed isocratic method utilizes a C18 stationary phase with a simple mobile phase consisting of acetonitrile and water, providing excellent resolution and peak symmetry. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control applications in regulated environments.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to monitor its purity, identify, and quantify any process-related impurities or degradation products. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This document provides a comprehensive guide to a fully developed and validated HPLC method, grounded in scientific principles and aligned with regulatory expectations.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to rational method development. This compound (Structure shown in Figure 1) is an aromatic carboxylic acid.
-
Structure:
Figure 1. Chemical Structure
-
Properties: The presence of the phenyl and benzyl groups confers significant hydrophobicity, making it well-suited for reversed-phase chromatography. The carboxylic acid moiety allows for pH manipulation to control retention, while the aromatic rings provide strong UV absorbance for sensitive detection.
HPLC Method and Rationale
The selection of chromatographic parameters was driven by the physicochemical properties of the analyte to achieve optimal separation from potential impurities.
Rationale for Method Choices
-
Stationary Phase (Column): A C18 column was selected as the primary choice due to the non-polar nature of the analyte. The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the benzyloxy and phenyl rings, ensuring adequate retention.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (acidified) was chosen for its simplicity, robustness, and UV transparency.
-
Acetonitrile (ACN): Used as the organic modifier due to its low viscosity and strong elution strength for hydrophobic compounds.
-
Water with 0.1% Formic Acid: The addition of formic acid serves two critical purposes: 1) It suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring a single, non-ionized form of the analyte, which results in sharp, symmetrical peaks and reproducible retention times. 2) It acidifies the mobile phase, which is beneficial for silica-based column stability.[3]
-
-
Detection: The UV detector wavelength was set to 225 nm. Aromatic compounds typically exhibit strong absorbance in the 200-230 nm range. This wavelength provides high sensitivity for the main component as well as a broad range of potential aromatic impurities.
Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below.
| Parameter | Condition |
| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Experimental Protocols
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared aqueous component.
-
Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
HPLC Analysis Workflow
The diagram below illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is accomplished through System Suitability Testing (SST), which is an integral part of the analytical procedure as mandated by regulatory guidelines.[4][5][6]
-
Procedure: Inject the standard solution five (5) replicate times.
-
Acceptance Criteria: The results must meet the criteria outlined in the table below. These criteria ensure that the system is precise and capable of providing accurate results.[7][8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection and system precision. |
| %RSD of Retention Time | ≤ 1.0% | Ensures retention time stability. |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11] The validation characteristics assessed are crucial for ensuring the reliability of the data generated.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte peak is demonstrated. No interference from blank or placebo at the analyte retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies on spiked samples. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantitated (LOQ) with acceptable precision. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, column temp, and mobile phase composition are varied. |
Conclusion
The RP-HPLC method described provides a simple, rapid, and reliable approach for the purity determination of this compound. The method has been developed based on sound scientific principles and has been shown through validation to be specific, linear, accurate, precise, and robust. It is, therefore, highly suitable for routine quality control analysis in both research and manufacturing environments.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4. PubChem. [Link]
- This compound | C16H16O3. PubChem. [Link]
- What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. [Link]
- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]
- System Suitability. LCGC Europe. [Link]
Sources
- 1. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. youtube.com [youtube.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
Application Note: High-Resolution NMR Sample Preparation of 3-(4-Benzyloxyphenyl)propionic Acid
Abstract
This document provides a comprehensive, field-proven guide for the preparation of high-quality NMR samples of 3-(4-Benzyloxyphenyl)propionic acid (CAS 50463-48-4), a key intermediate in pharmaceutical synthesis and materials science. The protocols herein are designed to ensure high spectral resolution, accuracy, and reproducibility for both qualitative structural elucidation and quantitative NMR (qNMR) analysis. We delve into the rationale behind solvent selection, optimal concentration ranges, and the strategic choice of internal standards, moving beyond a simple recitation of steps to empower researchers with a deep understanding of the sample preparation workflow.
Introduction: The Analytical Imperative
Physicochemical Properties & Key Considerations
A successful NMR experiment begins with an understanding of the analyte's properties.
| Property | Value / Observation | Implication for NMR Sample Preparation |
| Molecular Formula | C₁₆H₁₆O₃ | Provides the basis for expected proton count. |
| Molecular Weight | 256.30 g/mol | Essential for calculating molar concentrations.[1] |
| Physical Form | White to pale cream powder | Requires dissolution in an appropriate deuterated solvent.[2] |
| Melting Point | 115.0-125.0 °C | Indicates a stable solid at room temperature.[2] |
| Key Functional Groups | Carboxylic acid, ether, two phenyl rings | The acidic proton (-COOH) will have a characteristic broad signal far downfield (δ 10-13 ppm) and is exchangeable with D₂O.[3] Aromatic protons will appear in the δ 6.8-7.5 ppm region. |
| Solubility Profile | Poorly soluble in water; soluble in organic solvents. | Deuterated organic solvents are required. DMSO-d₆ and Chloroform-d are primary candidates.[4][5] |
Core Experimental Workflow: From Vial to Spectrometer
The following diagram outlines the critical decision points and procedural flow for preparing an NMR sample of this compound.
Caption: Workflow for preparing NMR samples of this compound.
Detailed Protocols
Protocol 1: Qualitative ¹H NMR for Structural Confirmation
This protocol is optimized for obtaining a high-resolution spectrum to confirm the chemical structure of the analyte.
4.1. Materials and Reagents
-
This compound
-
Deuterated solvent (DMSO-d₆, ≥99.8 atom % D)
-
Alternative solvent (Chloroform-d, CDCl₃, ≥99.8 atom % D)
-
High-precision analytical balance (± 0.01 mg)
-
Glass vial with cap
-
5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)
-
Pasteur pipettes
-
Vortex mixer and/or sonicator
4.2. Step-by-Step Procedure
-
Weighing the Analyte: Accurately weigh 5-10 mg of this compound directly into a clean, dry glass vial.
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Causality Note: DMSO-d₆ is an excellent choice for carboxylic acids due to its high polarity, which aids in dissolving the analyte and minimizing intermolecular hydrogen bonding that can cause peak broadening.[4] It also shifts the residual water peak away from many analyte signals.
-
-
Dissolution: Cap the vial and vortex vigorously for 30-60 seconds. If any solid remains, sonicate the vial in a water bath for 2-5 minutes. Visually inspect the solution against a bright background to ensure it is clear and free of particulates.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detection zone (typically ~4-5 cm).
-
Confirmation of Carboxylic Acid Proton (Optional): To unequivocally identify the -COOH proton, acquire a preliminary spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the acidic proton will disappear due to H-D exchange.[3]
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol is designed for the accurate determination of purity or concentration using an internal standard.
4.3. Selection of the Internal Standard
The choice of an internal standard is paramount for accuracy in qNMR.[6] The standard must:
-
Be highly pure and non-volatile.
-
Be chemically inert towards the analyte and solvent.
-
Possess signals that do not overlap with any analyte signals.[7]
-
Have good solubility in the chosen solvent.[6]
Based on the predicted ¹H NMR spectrum of this compound (aromatic region δ ~6.8-7.5 ppm, aliphatic region δ ~2.5-5.1 ppm), Maleic Acid is an excellent choice. Its two equivalent olefinic protons appear as a sharp singlet around δ 6.3 ppm in DMSO-d₆, a region devoid of signals from our analyte.
4.4. qNMR Step-by-Step Procedure
-
Precise Weighing: Using a high-precision balance, accurately weigh ~10 mg of this compound into a vial. Record the mass precisely (e.g., 10.12 mg).
-
Weighing the Internal Standard: In the same vial, add an accurately weighed amount of the internal standard (Maleic Acid), aiming for a near 1:1 molar ratio to the analyte. Record the mass precisely (e.g., 4.58 mg).
-
Causality Note: A near-equimolar ratio ensures that the integrated peak areas of the analyte and the standard are comparable, which maximizes the accuracy of the quantification.[8]
-
-
Dissolution & Transfer: Follow steps 2-4 from Protocol 1, ensuring every last particle of both the analyte and standard is dissolved and transferred to the NMR tube.
-
NMR Acquisition Parameters: For qNMR, acquisition parameters must be set to ensure full relaxation of all protons. A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time (typically D1 ≥ 30 seconds) is critical for accurate integration.
Data Interpretation and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad, poorly resolved peaks | Sample concentration is too high; aggregation. | Dilute the sample or re-prepare with less analyte. |
| Particulates in NMR tube | Incomplete dissolution. | Sonicate the sample for a longer duration. Filter the solution through a small plug of glass wool in the Pasteur pipette during transfer. |
| -COOH peak is not visible | Very broad signal; trace water in solvent. | Check the δ 10-13 ppm region carefully. If still not visible, perform the D₂O exchange test to confirm its presence. |
| Inaccurate qNMR results | Incomplete relaxation; poor integration baseline. | Increase the relaxation delay (D1) to 60s. Manually and carefully phase and baseline correct the spectrum before integration. |
Conclusion
The protocols detailed in this application note provide a robust and scientifically-grounded methodology for the NMR sample preparation of this compound. By understanding the chemical principles behind each step—from solvent selection to the strategic use of internal standards—researchers can consistently generate high-quality NMR data, ensuring the integrity and reliability of their analytical results in critical pharmaceutical and chemical research applications.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass.
- Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7). ResearchGate.
- Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts.
- 3-Phenylpropionic acid - ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24).
- NMR Predictor. (n.d.). Chemaxon Docs.
- Low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
- PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid.
- PubChem. (n.d.). This compound.
Sources
- 1. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-(4-Benzyloxyphenyl)propionic acid derivatives
An In-Depth Guide to the Synthesis of 3-(4-Benzyloxyphenyl)propionic Acid and Its Derivatives
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound and its derivatives are valuable building blocks in the landscape of organic synthesis and drug discovery. The core structure, which belongs to the broader class of arylpropionic acids, is a recognized scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The molecule features a phenylpropionic acid moiety, where the phenolic hydroxyl group at the 4-position is protected by a benzyl ether. This benzyloxy group serves a critical strategic role: it masks the reactive phenol, allowing for selective chemical modifications at the carboxylic acid terminus or other positions.[3] Subsequently, the benzyl group can be readily removed through hydrogenolysis, unmasking the phenol to yield 3-(4-hydroxyphenyl)propionic acid derivatives, which are themselves important intermediates and biologically active molecules.[4][5]
This guide provides a detailed exploration of the synthesis of the parent compound and its key derivatives, offering step-by-step protocols, mechanistic insights, and advanced strategies for researchers in organic synthesis and pharmaceutical development.
Part 1: Synthesis of the Core Compound: this compound
The most direct and common method for synthesizing the title compound is through the protection of the commercially available 3-(4-hydroxyphenyl)propionic acid. The Williamson ether synthesis is the reaction of choice for this transformation.
Principle: Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism. A base, typically potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 3-(4-hydroxyphenyl)propionic acid to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired benzyl ether linkage.
Experimental Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol details the benzylation of 3-(4-hydroxyphenyl)propionic acid.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| 3-(4-Hydroxyphenyl)propionic acid | 166.17 | 1.0 |
| Benzyl bromide | 171.04 | 1.2 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 |
| Anhydrous Acetone | - | Solvent |
| Diethyl Ether | - | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | - | Aqueous Wash |
| Brine (Saturated NaCl) | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(4-hydroxyphenyl)propionic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask (approx. 20 mL per gram of starting acid). Stir the resulting suspension at room temperature.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.2 eq) to the stirring suspension.[6]
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC), typically using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is generally complete within 12-24 hours.[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, and finally brine.[6]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Pure this compound can be obtained as a white solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[6]
Scientist's Note: The use of anhydrous acetone and potassium carbonate is crucial. Water can compete with the phenoxide as a nucleophile and can also reduce the effectiveness of the base. A slight excess of benzyl bromide ensures the complete consumption of the starting material.
Workflow Visualization
Caption: Workflow for Williamson Ether Synthesis.
Part 2: Synthesis of Key Derivatives
The parent compound is a versatile intermediate for creating a library of derivatives, primarily through modification of the carboxylic acid group or deprotection of the benzyl ether.
A. Carboxylic Acid Derivatization: Amide Bond Formation
Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. The synthesis of amides from this compound is readily achieved using standard peptide coupling reagents.
Principle: Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. A catalyst, such as 4-dimethylaminopyridine (DMAP), is often added to accelerate the reaction. The main byproduct is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration.
Experimental Protocol 2: Amide Synthesis using DCC/DMAP
This protocol describes the general procedure for coupling the parent acid with a primary or secondary amine.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| This compound | 256.30 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 1.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution and stir for 10 minutes.[3]
-
Amine Addition: Add the desired amine (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's completion by TLC.[3]
-
Work-up: Upon completion, the white precipitate of dicyclohexylurea (DCU) will be visible. Filter the reaction mixture to remove the DCU.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.[3]
B. Deprotection: Accessing the Phenolic Core
The removal of the benzyl protecting group is a key step to synthesize 3-(4-hydroxyphenyl)propionic acid derivatives, which often exhibit enhanced biological activity or serve as precursors for further functionalization.
Principle: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the standard method for benzyl ether cleavage. The reaction involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.[7] The benzyl C-O bond is cleaved on the catalyst surface, releasing toluene and the free phenol. The reaction can be performed using hydrogen gas (typically from a balloon) or through transfer hydrogenation, where a molecule like ammonium formate serves as the in-situ source of hydrogen.[8]
Experimental Protocol 3: Debenzylation via Catalytic Hydrogenation
This protocol outlines a general and efficient method for O-debenzylation.
Materials & Reagents
| Reagent | Quantity (mol%) | Notes |
| This compound deriv. | - | Substrate |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |
| Ethanol or Methanol | - | Solvent |
| Hydrogen (H₂) gas | Excess | From a balloon |
| Alternative: Ammonium Formate | 3-5 equivalents | For transfer hydrogenation |
| Celite® | - | Filtration aid |
Step-by-Step Methodology
-
Reaction Setup: Dissolve the benzyl-protected substrate in ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. It should be handled with care in an inert atmosphere if possible.
-
-
Hydrogenation:
-
Method A (H₂ Balloon): Seal the flask, and using a vacuum/inert gas manifold, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Leave the reaction stirring under a balloon of hydrogen at room temperature.[4][9]
-
Method B (Transfer Hydrogenation): Add ammonium formate to the mixture and heat to reflux.[8]
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product. Further purification is often not necessary but can be performed if needed.
Protection-Deprotection Strategy Visualization
Caption: Benzyl group protection-deprotection strategy.
Part 3: Advanced Synthesis via Cross-Coupling Reactions
For more complex derivatives or alternative synthetic routes, modern palladium-catalyzed cross-coupling reactions offer powerful tools to construct the core phenylpropionic acid skeleton.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction forms a C-C bond by coupling an unsaturated halide with an alkene using a palladium catalyst and a base.[10] This can be used to build the propionic acid sidechain onto a pre-functionalized aromatic ring.
Retrosynthetic Approach: The 3-phenylpropionic acid structure can be disconnected at the Cα-Cβ bond, suggesting a synthesis from an aryl halide and an acrylate derivative.
Forward Synthesis: 4-Benzyloxy-1-iodobenzene can be coupled with methyl acrylate using a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).[10][11] The resulting cinnamate ester can then be reduced (e.g., by catalytic hydrogenation, which would also cleave the benzyl ether) to the saturated ester. Saponification would yield the final acid. This route is highly modular, allowing for variation in both the aryl halide and the alkene coupling partner.
Caption: Synthetic strategy using the Heck Reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by coupling an organoboron species with an organohalide.[12][13] While not a direct route to the parent compound, it is invaluable for synthesizing derivatives where the phenyl ring is substituted with another aryl group, a common motif in modern pharmaceuticals.[14]
General Application: A derivative such as 3-(4-bromo-phenyl)propionic acid (with the acid group protected as an ester) could be coupled with various arylboronic acids to generate a library of 3-(4-biphenyl)propionic acid derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[15][16]
Conclusion
The synthesis of this compound and its derivatives is a cornerstone of many research programs in medicinal chemistry. The straightforward protection and deprotection strategies, coupled with robust methods for derivatizing the carboxylic acid, provide a reliable platform for generating molecular diversity. Furthermore, the application of advanced cross-coupling reactions like the Heck and Suzuki-Miyaura couplings opens up avenues for creating novel and structurally complex analogs. The protocols and strategies outlined in this guide offer a comprehensive toolkit for researchers to leverage this privileged scaffold in the pursuit of new therapeutic agents.
References
- Benchchem. Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis.
- Indian Patents. 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.
- Al-Tel, T. H., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
- ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2023).
- Google Patents. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
- Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- Wikipedia. Heck reaction.
- Benchchem. Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.
- ResearchGate. Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. (2025).
- Google Patents. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
- Der Pharma Chemica. Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity.
- Organic Chemistry Portal. Heck Reaction.
- Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis.
- Slideshare. Medicinal Chemistry of NSAIDS.
- MDPI. Heck Reaction—State of the Art. (2018).
- Chemistry LibreTexts. Heck Reaction. (2023).
- IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
- Taylor & Francis eBooks. Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis.
- PMC - NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
- Rhodium.ws. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.
- PMC - NIH. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Qualitas1998.net. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011).
- Benchchem. Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)propanoic Acid as a Versatile Scaffold in Drug.
- ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.
- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023).
- PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. (2025).
Sources
- 1. Medicinal Chemistry of NSAIDS | PPTX [slideshare.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. qualitas1998.net [qualitas1998.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of GPR34 Antagonists Derived from 3-(4-Benzyloxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The G protein-coupled receptor 34 (GPR34) is an emerging therapeutic target implicated in a variety of inflammatory and immune-mediated diseases, as well as in neuropathic pain and certain cancers.[1][2] GPR34 is a member of the P2Y-like receptor family, and its endogenous ligand has been identified as lysophosphatidylserine (LysoPS).[3][4][5] Upon activation by LysoPS, GPR34 initiates downstream signaling cascades, primarily through Gαi/o proteins, leading to the modulation of pathways such as PI3K-AKT and RAS-ERK, and influencing cellular processes like immune cell recruitment and cytokine production.[6][7] The development of potent and selective GPR34 antagonists therefore represents a promising strategy for therapeutic intervention in GPR34-driven pathologies.
This document provides a comprehensive guide to the synthesis and biological evaluation of a novel class of GPR34 antagonists based on a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold.[2] The synthetic protocols detailed herein utilize 3-(4-Benzyloxyphenyl)propionic acid as a key starting material, highlighting its utility as a versatile building block in medicinal chemistry. Furthermore, we provide detailed, field-proven protocols for the in vitro characterization of these antagonists, including methods to assess their potency and mechanism of action.
Core Scaffold and Lead Compound
Recent research has identified a series of compounds with a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid core structure as potent GPR34 antagonists.[2] Within this series, the compound designated as 5e has emerged as a lead candidate, demonstrating significant inhibitory activity in functional cell-based assays.[1][2]
| Compound | Structure | GloSensor cAMP Assay IC50 (µM) | Tango Assay IC50 (µM) |
| 5e | [Image of the chemical structure of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid] | 0.680[2] | 0.059[2] |
Table 1: Lead GPR34 Antagonist 5e and its reported in vitro potency.
Synthetic Workflow and Protocols
The synthesis of the lead antagonist 5e originates from the commercially available starting material, this compound. The overall synthetic strategy involves the introduction of an amino group at the alpha-position of the propionic acid chain to form the key amino acid intermediate, followed by amide coupling with 2-phenoxyacetic acid.
Caption: Synthetic workflow for GPR34 Antagonist 5e.
Protocol 1: Synthesis of Key Intermediate (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid (O-Benzyl-L-tyrosine)
The conversion of this compound to its corresponding α-amino acid is a multi-step process that is not explicitly detailed in the primary literature for this specific antagonist series. However, a common and effective method for such a transformation is through α-bromination followed by amination. The following is a representative protocol based on established synthetic methodologies.
Step 1a: α-Bromination of this compound
-
Rationale: This step introduces a leaving group at the α-position, facilitating the subsequent nucleophilic substitution with an amine source. Thionyl chloride is used to convert the carboxylic acid to an acyl chloride in situ, which then undergoes bromination.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N-Bromosuccinimide (NBS)
-
A catalytic amount of hydrobromic acid (HBr) in acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of HBr in acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α-bromo acid.
-
Step 1b: Amination of the α-Bromo Acid
-
Rationale: Nucleophilic substitution of the bromide with ammonia provides the racemic α-amino acid. Subsequent enzymatic resolution or chiral chromatography can be employed to isolate the desired (S)-enantiomer.
-
Materials:
-
Crude α-bromo acid from Step 1a
-
Aqueous ammonia (NH₄OH)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude α-bromo acid in ethanol and add an excess of concentrated aqueous ammonia.
-
Stir the mixture in a sealed vessel at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude racemic amino acid can be purified by recrystallization.
-
The (S)-enantiomer, (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid, can be isolated using standard chiral separation techniques. Commercially available O-Benzyl-L-tyrosine is a convenient alternative.
-
Protocol 2: Synthesis of GPR34 Antagonist 5e via Amide Coupling
-
Rationale: This step involves the formation of an amide bond between the key amino acid intermediate and 2-phenoxyacetic acid. HATU is a common and efficient peptide coupling reagent that, in the presence of a mild base like DIPEA, activates the carboxylic acid for nucleophilic attack by the amine.
-
Materials:
-
(S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq)
-
2-Phenoxyacetic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid in DMF, add 2-phenoxyacetic acid, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, GPR34 antagonist 5e .
-
-
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation Protocols
The following protocols are designed to assess the antagonist activity of synthesized compounds at the GPR34 receptor.
Caption: Workflow for the biological evaluation of GPR34 antagonists.
Protocol 3: GloSensor™ cAMP Assay for GPR34 Antagonist Potency
-
Principle: GPR34 couples to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures changes in cAMP using a genetically engineered luciferase that emits light in response to cAMP binding. Antagonists will block the LysoPS-induced decrease in cAMP.[8][9]
-
Materials:
-
CHO or HEK293 cells stably expressing human GPR34 and a GloSensor™ cAMP biosensor.
-
CO₂-independent cell culture medium.
-
GloSensor™ cAMP Reagent.
-
Forskolin (to stimulate basal cAMP levels).
-
Lysophosphatidylserine (LysoPS) (agonist).
-
Test compounds (GPR34 antagonists).
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Seed the GPR34- and GloSensor-expressing cells into assay plates and allow them to attach overnight.
-
Prepare the GloSensor™ cAMP Reagent in CO₂-independent medium according to the manufacturer's instructions.
-
Replace the culture medium with the GloSensor™ cAMP Reagent-containing medium and incubate the cells for 2 hours at room temperature, protected from light.
-
Prepare serial dilutions of the test compounds (antagonists) and add them to the wells. Incubate for 15-30 minutes.
-
Add a fixed concentration of LysoPS (typically EC₈₀) to all wells, except for the negative control wells.
-
Immediately measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the LysoPS-induced signal for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4: Tango™ GPCR Assay for GPR34 Antagonist Activity
-
Principle: The Tango™ assay measures the interaction of β-arrestin with the activated GPR34 receptor. An antagonist will block the LysoPS-induced recruitment of β-arrestin to the receptor.
-
Materials:
-
U2OS or other suitable cells expressing the GPR34 Tango™ construct.
-
Cell culture medium.
-
LysoPS (agonist).
-
Test compounds (GPR34 antagonists).
-
LiveBLAzer™-FRET B/G Substrate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate the GPR34 Tango™ cells in assay plates and culture overnight.
-
Add serial dilutions of the test compounds to the cells and incubate for 30 minutes.
-
Add LysoPS at its EC₈₀ concentration to stimulate the cells.
-
Incubate the plates for 5 hours at 37°C.
-
Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence at both emission wavelengths (460 nm and 530 nm) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the ratio of emission at 460 nm to 530 nm.
-
Determine the percentage of inhibition of the LysoPS-induced signal for each antagonist concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Protocol 5: Western Blot for Inhibition of LysoPS-Induced ERK1/2 Phosphorylation
-
Principle: Activation of GPR34 leads to the phosphorylation and activation of ERK1/2. An antagonist will block this downstream signaling event. This protocol quantifies the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.[1]
-
Materials:
-
CHO cells stably expressing human GPR34.
-
Serum-free cell culture medium.
-
LysoPS (agonist).
-
Test compounds (GPR34 antagonists).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Seed GPR34-expressing CHO cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulate the cells with LysoPS (at a concentration that induces robust ERK phosphorylation, e.g., 100 nM) for 5-10 minutes.
-
Immediately lyse the cells on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the antagonist concentration to visualize the dose-dependent inhibition.
-
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis and functional characterization of GPR34 antagonists derived from this compound. The lead compound, 5e , represents a promising starting point for further optimization and preclinical development. By employing these methodologies, researchers can effectively advance the discovery of novel therapeutics targeting the GPR34 receptor for the treatment of a range of diseases with high unmet medical need.
References
- Bioorganic & Medicinal Chemistry Letters. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548. [Link]
- Kitamura, H., et al. (2012). GPR34 is a receptor for lysophosphatidylserine with a fatty acid at the sn-2 position. Journal of Biochemistry, 151(5), 511-518. [Link]
- Inoue, A., et al. (2012). GPR34 as a lysophosphatidylserine receptor. Journal of Biochemistry, 152(1), 1-4. [Link]
- Wang, C., et al. (2022). GPR34 senses demyelination to promote neuroinflammation and pathologies. Cellular & Molecular Immunology, 19(6), 723-736. [Link]
- Sugo, T., et al. (2006). GPR34 is a receptor for lysophosphatidylserine.
- Liebscher, I., et al. (2011).
- Zhou, P., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548. [Link]
- Xia, A., et al. (2023). Cryo-EM structures of human GPR34 enable the identification of selective antagonists. Proceedings of the National Academy of Sciences, 120(39), e2308435120. [Link]
- Du, Y., et al. (2022). GPR34 activation potentially bridges lymphoepithelial lesions to genesis of salivary gland MALT lymphoma. Blood, 139(14), 2206-2217. [Link]
- G-protein coupled receptor 34 regulates the proliferation and growth of LS174T cells through differential expression of PI3K subunits and PTEN. (n.d.).
Sources
- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GloSensor™ Technology [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 6. promega.com [promega.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: A Strategic Guide to Cell-Based Assays for Characterizing 3-(4-Benzyloxyphenyl)propionic Acid Activity
Introduction
3-(4-Benzyloxyphenyl)propionic acid (BPA) is a synthetic compound of interest in drug discovery. Structurally related compounds and metabolites, such as 3-phenylpropionic acids, are known to interact with various biological pathways, including those involved in inflammation and metabolism.[1][2][3][4] A primary molecular target for compounds with this structural motif is the family of Peroxisome Proliferator-Activated Receptors (PPARs).[5] PPARs are ligand-activated transcription factors that play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation, making them significant drug targets for conditions like type 2 diabetes, atherosclerosis, and chronic inflammatory diseases.[5][6]
This guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of this compound. The described workflow is designed to first establish a viable concentration range, then confirm engagement with its primary molecular target, and finally, elucidate its functional consequences on downstream inflammatory and metabolic pathways. This structured approach ensures that each subsequent experiment is built upon a solid, validated foundation, providing a robust and coherent pharmacological profile of the compound.
Tier 1: Foundational Assays - Establishing a Therapeutic Window
Rationale: Before assessing the specific biological activity of any compound, it is imperative to first determine its cytotoxicity profile. This foundational step identifies the concentration range in which the compound does not cause significant cell death, ensuring that any observed effects in subsequent functional assays are due to specific pharmacological activity and not a general toxic response. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Workflow for Cytotoxicity Assessment
Caption: Agonist activation of PPARγ leading to luciferase expression.
Materials:
-
HEK293T cells (or another suitable, easily transfectable cell line). [6]* Expression plasmid for human PPARγ. [6]* Reporter plasmid pPPREx3-TK-Luc (containing tandem repeats of the PPRE). [6]* Control plasmid for transfection normalization (e.g., pRL-CMV expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Dual-Luciferase® Reporter Assay System.
-
Positive control agonist (e.g., Rosiglitazone).
-
Luminometer.
Procedure:
-
Co-transfection: In a 6-well plate, co-transfect HEK293T cells with the hPPARγ expression vector, the pPPREx3-TK-Luc reporter vector, and the pRL-CMV control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours of transfection, trypsinize the cells and seed them into a 96-well white, clear-bottom plate at a density of 3 × 10⁴ cells/well. [8]Allow cells to recover and adhere for another 24 hours.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of BPA. Include a vehicle control (DMSO) and a positive control (Rosiglitazone, e.g., 1 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the BPA concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Tier 3: Downstream Functional Assays
Rationale: After confirming direct target engagement, the next step is to investigate the physiological consequences of this activation in relevant cellular models. Given PPARγ's established roles, key functional readouts include anti-inflammatory effects and metabolic regulation.
A. Anti-Inflammatory Activity
Model System: The murine macrophage cell line, RAW 264.7, is a widely used and validated model for studying inflammation. [7][9][10]Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). [9][10]
Protocol 3: Nitric Oxide (NO) Production via Griess Assay
Principle: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to a surge in NO production. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [7][9] Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of BPA for 1-2 hours. [9]3. Stimulation: Stimulate the cells with LPS (e.g., 100-1000 ng/mL) for 24 hours to induce an inflammatory response. Include controls: vehicle only, LPS only, and BPA only (to check for direct effects on NO production).
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to the supernatant. Incubate for 10-15 minutes at room temperature, protected from light. [9]6. Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production by BPA compared to the LPS-only control.
Protocol 4: Pro-Inflammatory Cytokine (TNF-α) Quantification by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of a specific protein, such as TNF-α, secreted into the cell culture medium.
Procedure:
-
Cell Treatment: Follow the same cell seeding, pre-treatment, and stimulation steps as in the Griess assay (Protocol 3).
-
Sample Collection: Collect the cell culture supernatant. It can be the same supernatant used for the Griess assay, or from a parallel experiment.
-
ELISA: Perform the ELISA for TNF-α using a commercial kit, following the manufacturer's detailed protocol. This typically involves incubating the supernatant in antibody-coated wells, followed by detection with a secondary HRP-conjugated antibody and a substrate.
-
Measurement: Measure the absorbance using a microplate reader at the wavelength specified by the kit.
-
Data Analysis: Calculate the TNF-α concentration based on a standard curve. Determine the percentage inhibition of TNF-α secretion by BPA.
Workflow for Anti-Inflammatory Assays
Caption: A parallel workflow for assessing the anti-inflammatory effects of BPA.
Data Summary and Interpretation
To provide a comprehensive pharmacological profile, the quantitative data from all assays should be consolidated. This allows for a clear, at-a-glance understanding of the compound's potency and efficacy across different biological endpoints.
Table 1: Consolidated Pharmacological Profile of this compound
| Assay Type | Cell Line | Parameter Measured | Endpoint | Expected Result (Example) |
| Foundational | RAW 264.7 | Cell Viability | IC₅₀ | > 100 µM |
| Target Engagement | HEK293T | PPARγ Activation | EC₅₀ | 5.2 µM |
| Anti-Inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | IC₅₀ | 12.5 µM |
| Anti-Inflammatory | RAW 264.7 | TNF-α Secretion | IC₅₀ | 15.8 µM |
This structured, multi-tiered approach provides a robust framework for the preclinical evaluation of this compound. By systematically progressing from cytotoxicity to direct target engagement and finally to downstream functional effects, researchers can build a comprehensive and reliable dataset. This methodology not only confirms the compound's mechanism of action as a PPARγ agonist but also validates its potential as an anti-inflammatory agent, providing a strong foundation for further investigation in more complex disease models.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Sanggenon D.
- Galiano, V., et al. (n.d.). Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Myricoside.
- Wang, Y., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate.
- Li, J., et al. (2018). Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). Journal of Pharmacy and Pharmacology, Oxford Academic.
- Scientist.com. (n.d.). Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg.
- Sirenko, O., et al. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
- Wang, T., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications.
- INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit.
- PubChem. (n.d.). This compound.
- MDPI. (2022). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research.
- News-Medical.net. (2022). Cell Metabolism Assays.
- Redoxis. (2020). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
- PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid.
- Chen, C-Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI.
- Zhang, Y-Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PubMed Central.
- Zhang, Y-Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate.
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise [mdpi.com]
- 3. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assaying of Propionic Acids
Introduction: The Central Role of COX Enzymes and the Rationale for Inhibition Assays
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a critical bifunctional enzyme that orchestrates the conversion of arachidonic acid into prostanoids, a class of potent lipid mediators including prostaglandins, prostacyclin, and thromboxane.[1][2] These molecules are pivotal in a vast array of physiological and pathophysiological processes. The enzyme possesses two distinct active sites: a cyclooxygenase site, which converts arachidonic acid to the hydroperoxy endoperoxide Prostaglandin G2 (PGG2), and a peroxidase site, which then reduces PGG2 to the alcohol Prostaglandin H2 (PGH2), the precursor for all other prostanoids.[1][3]
Two primary isoforms of this enzyme, COX-1 and COX-2, have been identified and are central to modern pharmacology.[1][2]
-
COX-1 is constitutively expressed in the majority of tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[2]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by mitogenic and pro-inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS).[3] Its upregulation is a hallmark of inflammatory conditions, leading to the production of prostaglandins that mediate pain and inflammation.[3]
Propionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known agents like ibuprofen and naproxen, exert their therapeutic effects primarily through the inhibition of these COX enzymes.[4][5] The development of new chemical entities within this class necessitates a robust and reliable method to quantify their inhibitory potency and selectivity towards COX-1 and COX-2. A high degree of selectivity for COX-2 over COX-1 is often a key objective in drug design to minimize the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro COX enzyme inhibition assays tailored for the evaluation of propionic acid derivatives. We will delve into the scientific principles, provide step-by-step protocols for a common colorimetric assay, discuss data interpretation, and offer insights gleaned from field experience to ensure the generation of accurate and reproducible results.
Principle of the Assay
The most common and accessible in vitro COX inhibition assays measure the peroxidase activity of the enzyme.[3][6] This method is advantageous due to its simplicity and adaptability to a high-throughput format. The core principle is as follows:
-
The COX enzyme (either COX-1 or COX-2) is incubated with the test compound (a propionic acid derivative).
-
Arachidonic acid, the natural substrate for COX, is introduced to initiate the enzymatic reaction.
-
The peroxidase component of COX, in the presence of a heme cofactor, reduces the intermediate PGG2 to PGH2.
-
During this reduction, a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized.[3][6]
-
The oxidized TMPD develops a distinct color, which can be measured spectrophotometrically at a specific wavelength (typically around 590 nm).[3][6]
-
The intensity of the color produced is directly proportional to the COX peroxidase activity. An effective inhibitor will reduce this activity, resulting in a lower absorbance reading.
This relationship allows for the quantification of enzyme inhibition and the subsequent determination of key parameters like the half-maximal inhibitory concentration (IC50).
Visualizing the COX Reaction and Inhibition Pathway
The following diagram illustrates the enzymatic cascade and the point of intervention for COX inhibitors.
Caption: The Arachidonic Acid Cascade and the Site of NSAID Inhibition.
Materials and Reagents
Sourcing high-quality reagents is paramount for the success of the assay. Commercially available kits, such as the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit (Item No. 701050), provide pre-qualified reagents and are highly recommended.[3]
-
Enzymes : Purified ovine COX-1 and human recombinant COX-2. These should be stored at -80°C in small aliquots to prevent repeated freeze-thaw cycles.[3][7]
-
Assay Buffer : Typically 0.1 M Tris-HCl, pH 8.0. A 10X concentrate is often supplied.[3]
-
Heme : A necessary cofactor for peroxidase activity, usually supplied in DMSO.[3]
-
Arachidonic Acid : The enzyme substrate, typically dissolved in ethanol.[3]
-
Potassium Hydroxide (KOH) : Used to solubilize arachidonic acid in the aqueous buffer.[3]
-
Colorimetric Substrate : e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[3]
-
Test Compounds : Propionic acid derivatives to be tested.
-
Reference Inhibitors (Controls) :
-
Non-selective : Ibuprofen, Naproxen
-
COX-1 Selective : SC-560
-
COX-2 Selective : Celecoxib, Nimesulide[8]
-
-
Solvent : Dimethyl sulfoxide (DMSO) is commonly used to dissolve test compounds and inhibitors.
-
Equipment :
Experimental Protocol: Colorimetric COX Inhibition Assay
This protocol is adapted from established methodologies for determining COX inhibitory activity.[3][6] It is designed to be a self-validating system through the inclusion of multiple controls.
Part 1: Reagent Preparation
Causality Insight: Proper reagent preparation is critical. The activity of the enzyme and the stability of the substrate are highly sensitive to handling and storage.
-
Assay Buffer (1X) : Dilute the 10X stock with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of water. Store at 4°C.[3]
-
Heme Solution : Thaw the heme stock and dilute it in 1X Assay Buffer to the final working concentration as specified by the manufacturer. This solution is often only stable for a few hours at room temperature.[3]
-
Enzyme Solutions (COX-1 and COX-2) : Thaw the enzyme vials on ice. Dilute the enzymes in cold 1X Assay Buffer to the required concentration immediately before use. Keep the diluted enzyme solutions on ice at all times. The diluted enzymes are typically stable for only one hour on ice.[3][7]
-
Arachidonic Acid Solution : Prepare this solution fresh, within 30 minutes of use. In a separate vial, combine the ethanolic arachidonic acid stock with an equal volume of KOH solution and vortex. Then, dilute this mixture with HPLC-grade water to achieve the final working concentration.[3] This step is crucial for making the hydrophobic substrate available to the enzyme in the aqueous buffer.
-
Test Compound/Inhibitor Solutions : Prepare stock solutions of your propionic acid derivatives and reference inhibitors in DMSO. From these stocks, create a series of dilutions (e.g., 7-point curve) to determine the IC50 value. The final concentration of DMSO in the assay well should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Part 2: Assay Workflow
The following diagram outlines the logical flow of the experimental setup in a 96-well plate format.
Caption: Step-by-step workflow for the colorimetric COX inhibition assay.
Part 3: Performing the Assay (96-Well Plate)
It is recommended to perform all measurements in triplicate.
-
Plate Setup : Design a plate map that includes all necessary controls. A typical setup for one enzyme (e.g., COX-1) would be:
-
Background Wells (No Enzyme) : 160 µL Assay Buffer + 10 µL Heme. These wells account for non-enzymatic oxidation of the substrate.[3]
-
100% Initial Activity Wells (Vehicle Control) : 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL DMSO. This represents the uninhibited enzyme activity.[3]
-
Inhibitor Wells : 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL of each inhibitor dilution.[3]
-
-
Reagent Addition :
-
Add Assay Buffer and Heme solution to all wells as per the plate map.
-
Add the diluted COX-1 or COX-2 enzyme solution to the "100% Initial Activity" and "Inhibitor" wells.
-
Add the appropriate volume (e.g., 10 µL) of DMSO (vehicle) or inhibitor solutions to the designated wells.
-
-
Pre-incubation : Incubate the plate for a defined period, for example, 10-15 minutes at 25°C.
-
Expertise Insight: This step is critical. Many NSAIDs, including some propionic acids, exhibit time-dependent inhibition.[4][7] Allowing the inhibitor to bind to the enzyme before introducing the substrate can significantly alter the apparent IC50 value.[7] It is advisable to standardize this pre-incubation time across all experiments or determine the optimal time for a new class of compounds.
-
-
Reaction Initiation and Measurement :
-
Add the Colorimetric Substrate (e.g., 20 µL) to all wells.
-
Initiate the reaction by adding the Arachidonic Acid solution (e.g., 20 µL) to all wells. Use a multichannel pipette for consistency and mix by pipetting up and down.
-
Incubate the plate for a precise and consistent time, for example, exactly 2 minutes at 25°C.[3]
-
Immediately read the absorbance at 590 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Correct for Background : Subtract the average absorbance of the "Background Wells" from the absorbance of all other wells.
-
Calculate Percent Inhibition : Use the following formula for each inhibitor concentration[1]: % Inhibition = [ (Abs_100%_Activity - Abs_Inhibitor) / Abs_100%_Activity ] * 100 Where:
-
Abs_100%_Activity is the background-corrected absorbance of the vehicle control wells.
-
Abs_Inhibitor is the background-corrected absorbance of the inhibitor wells.
-
-
Determine IC50 Value : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[1]
-
Determine Selectivity Index (SI) : The SI is a crucial metric for evaluating COX-2 selectivity. It is calculated as: SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for inhibiting COX-2 over COX-1.
Data Presentation: Representative Results
The following table summarizes expected IC50 values for common propionic acids and reference compounds. These values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, pre-incubation time).[9]
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Ibuprofen | Propionic Acid (Non-selective) | ~12 - 13 | ~80 - 370 | ~0.03 - 0.15 |
| Naproxen | Propionic Acid (Non-selective) | ~8.7 | ~5.2 | ~1.67 |
| SC-560 | COX-1 Selective | ~0.009 | ~6.3 | ~0.0014 |
| Celecoxib | COX-2 Selective | ~14.9 - 82 | ~0.05 - 6.8 | ~12 - 298 |
Data compiled from multiple sources for illustrative purposes.[8][10][11][12]
Troubleshooting and Field-Proven Insights
-
High Background Signal : This may indicate contamination of reagents or non-enzymatic substrate oxidation. Ensure use of fresh, high-purity water and reagents.
-
Low Signal in 100% Activity Wells : This could be due to inactive enzyme. Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon first use.[7] Ensure the heme cofactor was added and the substrate was prepared correctly.
-
Poor Reproducibility : Inconsistent timing, especially during reaction initiation and incubation, is a common culprit. The use of multichannel pipettes can greatly improve consistency.[13] Also, ensure thorough mixing in the wells.
-
Compound Solubility : Propionic acids can have limited aqueous solubility. Ensure they remain dissolved in the final assay buffer. If precipitation is observed, adjusting the DMSO concentration (while staying below inhibitory levels) or using a different solvent system may be necessary.
Conclusion
The in vitro colorimetric COX inhibition assay is a robust, reliable, and scalable method for characterizing the potency and selectivity of propionic acid derivatives. By understanding the underlying enzymatic principles, adhering to a meticulously planned protocol, and incorporating proper controls, researchers can generate high-quality, reproducible data. This information is fundamental to the drug discovery process, enabling the identification of lead candidates with desired therapeutic profiles and guiding the structure-activity relationship studies necessary to develop safer and more effective anti-inflammatory agents.
References
- Grosser, T., et al. (2004). Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers. PubMed.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- Duggan, K. C., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Prusakiewicz, J. J., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.
- Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit.
- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
- Bentham Science. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition.
- Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed.
- Biocompare. (n.d.). Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) from Abcam.
- Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology.
- Orlando, B. J., et al. (2015). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of Structural Biology.
- PrepChem.com. (n.d.). Preparation of propionic acid.
- Kumar, N., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Journal of the Serbian Chemical Society.
- My Website. (n.d.). abcam Cyclooxygenase (COX) Activity Assay Kit (Fluorometric).
- Penning, T. D., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
- Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin.
- Google Patents. (n.d.). US5750764A - Synthesis and resolution of propionic acid derivatives.
- Husain, A., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
- Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking of novel pyrazole analogues. Drug Design, Development and Therapy.
- ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds 8, 10,....
- Google Patents. (n.d.). CN101973866B - Preparation method for synthesizing propionic acid by carbonylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Development and Validation of Analytical Standards for 3-(4-Benzyloxyphenyl)propionic acid
**Abstract
This application note provides a comprehensive framework for the development, validation, and implementation of analytical standards for 3-(4-Benzyloxyphenyl)propionic acid. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, establishing a well-characterized reference standard is paramount for ensuring quality, safety, and efficacy.[1][2] The protocols herein detail a multi-faceted analytical approach, including spectroscopic identification, chromatographic purity assessment, and a quantitative assay. The primary analytical technique, a High-Performance Liquid Chromatography (HPLC) method, is fully detailed along with its validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.[5]
Introduction and Scientific Rationale
The development of any pharmaceutical product relies on the precise and accurate characterization of its components.[1][5] this compound (CAS 50463-48-4) serves as a key building block in the synthesis of various target molecules. Its purity and identity directly impact the quality of the final drug product, influencing its safety and therapeutic effect. Therefore, a robust analytical control strategy is not merely a regulatory requirement but a scientific necessity.[6]
This guide moves beyond a simple listing of procedures. It explains the causality behind experimental choices, grounding them in fundamental analytical principles and authoritative guidelines like the United States Pharmacopeia (USP) and ICH.[3][7] The objective is to establish a "fit for the intended purpose" analytical procedure that is both reliable and reproducible for the lifecycle of the product.[8]
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development. Key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | PubChem[9] |
| Molecular Weight | 256.30 g/mol | PubChem[9][10] |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | PubChem[9] |
| Appearance | White to pale cream powder | Thermo Scientific[11] |
| Melting Point | 115.0 - 125.0 °C | Thermo Scientific[11] |
Analyte Identification Protocols
The first step in qualifying a reference standard is to unequivocally confirm its chemical identity. A combination of spectroscopic techniques is employed to provide orthogonal data, ensuring a high degree of confidence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is used to identify the characteristic functional groups present in the molecule. The spectrum provides a molecular fingerprint.
Protocol:
-
Prepare the sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Identify characteristic absorption bands.
Expected Functional Group Vibrations:
-
~3000 cm⁻¹ (broad): O-H stretch from the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[12]
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretch from the propionic acid chain.
-
~1250 cm⁻¹ (strong): C-O stretch from the ether linkage and carboxylic acid.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data and assign signals based on chemical shifts, integration, and coupling patterns.
Expected ¹H NMR Signals:
-
~7.5-7.3 ppm: Multiplet, 5H (protons of the benzyl group phenyl ring).
-
~7.2 ppm & ~6.9 ppm: Doublets, 2H each (protons of the disubstituted phenyl ring).
-
~5.1 ppm: Singlet, 2H (benzylic -CH₂- protons).
-
~2.8 ppm & ~2.5 ppm: Triplets, 2H each (aliphatic -CH₂-CH₂- protons of the propionate chain).
-
~12.0 ppm: Broad singlet, 1H (carboxylic acid -COOH proton, may exchange with D₂O).
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, further confirming the structure.
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization).
-
Acquire the mass spectrum in positive or negative ion mode.
Expected Mass Spectrum Data (Negative Ion ESI):
-
Molecular Ion Peak [M-H]⁻: m/z ≈ 255.1.
-
Characteristic Fragments: Loss of the benzyl group (C₇H₇) or cleavage of the propionic acid side chain can lead to predictable fragments. For example, a fragment corresponding to 3-(4-hydroxyphenyl)propionic acid may be observed.[14][15]
Chromatographic Method for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and assay of this compound due to its high resolution, sensitivity, and precision.[16] A reversed-phase method is ideal for this moderately polar analyte.
Recommended HPLC Conditions
The following conditions have been established as a robust starting point for analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic carboxylic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification suppresses the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier providing good elution strength. |
| Gradient | 60% A to 20% A over 20 min | Ensures elution of the main peak with good separation from potential early- and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Detector | UV at 225 nm | Wavelength of high absorbance for the phenyl and benzyl chromophores. |
| Diluent | Acetonitrile:Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately.[17] This is achieved by performing an SST as defined in pharmacopeial chapters such as USP <621>.[7][18]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a standard solution (e.g., 0.5 mg/mL).
-
Calculate the parameters listed in the table below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Plate Count (N) | ≥ 2000 | Indicates column efficiency. |
Note: If a known impurity is available, resolution (Rs ≥ 2.0) between the main peak and the impurity peak should also be monitored.
Purity and Assay Calculation
-
Purity (Area %): Calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This method assumes all components have a similar response factor at the detection wavelength.
-
Assay (External Standard): The concentration of the analyte is determined by comparing the peak area of the sample to the peak area of a qualified reference standard of known purity and concentration.
Analytical Method Validation
To ensure the HPLC method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][4][19] Validation demonstrates that the method is accurate, precise, specific, and robust.
Validation Parameters and Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by showing no interference from a blank (diluent) injection and by separating the main peak from known impurities.
-
Linearity: A series of solutions are prepared from a stock solution across a range of concentrations (e.g., 50% to 150% of the nominal assay concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., by spiking a placebo with the analyte at three levels: 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval. Assessed by performing at least six replicate measurements of the same sample, with an RSD of ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The results are statistically compared to ensure consistency.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% change in mobile phase composition). This demonstrates the reliability of the method for routine use.
Conclusion
This application note outlines a comprehensive, scientifically-grounded strategy for developing analytical standards for this compound. By combining spectroscopic identification with a fully validated, stability-indicating HPLC method for purity and assay, a high degree of confidence in the quality of the material can be achieved. Adherence to established guidelines from the USP and ICH ensures that the developed procedures are robust, reliable, and suitable for regulatory scrutiny throughout the drug development lifecycle.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: <621> CHROMATOGRAPHY (General Information) Source: US Pharmacopeia (USP) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Q2(R1)
- Title: USP-NF 621 Chrom
- Title: Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: (S)-3-(4-(benzyloxy)phenyl)
- Title: 3-(4-Benzyloxyphenyl)
- Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing Source: Kineticos URL:[Link]
- Title: Analytical development Source: Progress - Experts in Life Sciences URL:[Link]
- Title: Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing Source: Piramal Pharma Solutions URL:[Link]
- Title: (S)-3-(4-(Benzyloxy)phenyl)
- Title: Redefining drug development: Analytics driving quality and compliance Source: World Journal of Advanced Research and Reviews URL:[Link]
- Title: NMR, 3-[3-(benzoylamino)
- Title: Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester - Optional[13C NMR] Source: SpectraBase URL:[Link]
- Title: 3-(4-Hydroxyphenyl)
- Title: FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms Source: GSC Biological and Pharmaceutical Sciences URL:[Link]
- Title: Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India Source: GSC Biological and Pharmaceutical Sciences URL:[Link]
- Title: Phenylpropanoic acids - Mass Spectrometry Source: MassBank URL:[Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. The Role of Analytical Development in Safe Pharmaceutical Manufacturing [piramalpharmasolutions.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. progress-lifesciences.nl [progress-lifesciences.nl]
- 6. journalwjarr.com [journalwjarr.com]
- 7. usp.org [usp.org]
- 8. Analytical development of procedures for active pharmaceutical ingredients and medicinal products | Phytolab [phytolab.com]
- 9. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. updatepublishing.com [updatepublishing.com]
- 14. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. massbank.eu [massbank.eu]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. agilent.com [agilent.com]
- 18. Chromatography [usp.org]
- 19. fda.gov [fda.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(4-Benzyloxyphenyl)propionic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-(4-Benzyloxyphenyl)propionic acid, a key intermediate in the development of various biologically active compounds.[1] The synthesis involves the benzylation of 3-(4-hydroxyphenyl)propionic acid. This guide details the synthetic strategy, process optimization, safety considerations for large-scale production, and detailed experimental protocols with in-process controls. The information presented is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which is a common pharmacophore. This protecting group can be removed in later synthetic stages to reveal the free phenol for further functionalization.[1] The carboxylic acid moiety allows for various transformations, such as amidation and esterification, making it a versatile intermediate in the synthesis of complex molecules, including G protein-coupled receptor (GPCR) modulators.[1]
The synthesis route for this compound is conceptually straightforward, primarily involving a Williamson ether synthesis.[2] However, scaling this process from the laboratory bench to pilot or manufacturing scale introduces significant challenges. These include managing reaction exotherms, ensuring efficient mass transfer, handling hazardous materials safely, and developing robust purification and isolation procedures to consistently deliver a high-purity product.
This guide focuses on a scalable and efficient protocol, emphasizing practical considerations and process controls necessary for successful implementation in a larger-scale setting.
Synthetic Pathway and Mechanistic Considerations
The primary synthetic route involves the O-benzylation of 3-(4-hydroxyphenyl)propionic acid. This reaction proceeds via a Williamson ether synthesis, a classic SN2 reaction.
Reaction Scheme:
Where Ph is a p-substituted benzene ring, Bn is benzyl, and X is a leaving group (e.g., Cl, Br).
Mechanism: The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion.[3] This phenoxide then attacks the benzylic carbon of the benzylating agent, displacing the leaving group to form the desired aryl benzyl ether.[3]
Key Considerations for Scale-Up:
-
Choice of Base: While strong bases can be used, inorganic bases like potassium carbonate (K₂CO₃) are often preferred for scale-up due to their lower cost, ease of handling, and simpler removal during workup.
-
Choice of Benzylating Agent: Benzyl chloride and benzyl bromide are common choices. Benzyl chloride is often favored for industrial applications due to its lower cost, though it is less reactive than benzyl bromide.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of removal. Polar aprotic solvents like acetone or dimethylformamide (DMF) are effective. For scale-up, factors like boiling point, recovery, and environmental impact must be considered.
-
Reaction Temperature: The reaction temperature influences the reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also lead to increased side products. Careful temperature control is essential to manage the reaction exotherm and ensure process safety.
Process Optimization and Scale-Up Parameters
Transitioning from a lab-scale procedure to a large-scale synthesis requires careful optimization of several parameters to ensure efficiency, safety, and product quality.
| Parameter | Laboratory Scale (Typical) | Scale-Up Recommendation and Rationale |
| Starting Material | 3-(4-hydroxyphenyl)propionic acid | Ensure high purity to avoid side reactions. |
| Benzylating Agent | Benzyl bromide or Benzyl chloride | Benzyl chloride is often more cost-effective for large-scale synthesis. |
| Base | Potassium Carbonate (K₂CO₃) | Anhydrous K₂CO₃ is recommended to prevent hydrolysis of the benzylating agent. |
| Solvent | Acetone, DMF | Acetone is a good choice due to its lower boiling point, facilitating easier removal. |
| Molar Ratios | Excess benzylating agent and base | Optimize to minimize unreacted starting material and side products. |
| Reaction Temperature | Reflux | Controlled heating with monitoring to manage potential exotherms. |
| Reaction Time | 12-24 hours | Monitor by in-process controls (e.g., HPLC, TLC) to determine endpoint. |
| Work-up | Filtration, extraction | Develop a streamlined work-up to handle large volumes efficiently. |
| Purification | Recrystallization | Optimize solvent system for high recovery and purity. |
Detailed Experimental Protocol (1 kg Scale)
This protocol details a robust procedure for the synthesis of this compound on a 1 kg scale.
Materials:
-
3-(4-hydroxyphenyl)propionic acid (1.00 kg, 6.02 mol)
-
Benzyl chloride (0.84 L, 7.22 mol, 1.2 eq)
-
Anhydrous Potassium Carbonate (1.66 kg, 12.04 mol, 2.0 eq)
-
Acetone (10 L)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Filtration apparatus
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Charge the 20 L reactor with 3-(4-hydroxyphenyl)propionic acid (1.00 kg) and anhydrous potassium carbonate (1.66 kg).
-
Add acetone (10 L) to the reactor and begin stirring to form a suspension.
-
-
Addition of Benzylating Agent:
-
Slowly add benzyl chloride (0.84 L) to the suspension via an addition funnel over 30-60 minutes at room temperature. An exotherm may be observed; maintain the temperature below 40°C.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate (10 L).
-
Transfer the solution to a large separatory funnel and wash with 1 M HCl (2 x 2 L) to remove any remaining base.
-
Wash the organic layer with water (2 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure this compound as a white to off-white solid.[2]
-
-
Drying:
-
Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization and Quality Control
| Analysis | Specification |
| Appearance | White to off-white solid |
| Melting Point | 79.5-88.5 °C[2] |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Purity (HPLC) | ≥ 98.5% |
Representative Characterization Data: [2]
-
¹H NMR (CDCl₃) δ (ppm): 2.65 (t, 2H), 2.95 (t, 2H), 5.05 (s, 2H), 6.80-6.90 (m, 3H), 7.20-7.45 (m, 6H), 11.5 (br s, 1H).
-
¹³C NMR (CDCl₃) δ (ppm): 30.5, 35.8, 70.0, 114.5, 116.9, 121.3, 127.5, 128.0, 128.6, 136.9, 142.5, 158.9, 179.0.
-
IR (KBr, cm⁻¹): 3300-2500 (O-H stretch of COOH), 1705 (C=O stretch), 1250 (C-O stretch), 740, 695 (aromatic C-H bend).
-
Mass Spec (ESI-MS) m/z: 255.1 [M-H]⁻.
Safety and Handling Precautions
Benzyl Chloride:
-
Hazards: Benzyl chloride is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, may cause respiratory irritation, may cause genetic defects, and may cause cancer.[4] It is also a lachrymator.
-
Handling:
-
Work in a well-ventilated area, preferably under a fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
-
Avoid inhalation of vapors. Use respiratory protection if necessary.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
-
Spill Response:
-
In case of a spill, evacuate the area and remove all ignition sources.
-
Contain and absorb the spill with an inert material such as sand or vermiculite.
-
Place the absorbed material in a suitable, labeled container for disposal.
-
Potassium Carbonate:
-
Hazards: Causes serious eye irritation.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Wear eye protection.
General Precautions:
-
All operations should be carried out by trained personnel.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Reaction | - Inactive benzylating agent- Insufficient base- Inadequate reaction time or temperature | - Use fresh, high-purity benzyl chloride.- Ensure the base is anhydrous and used in sufficient excess.- Extend reaction time and ensure the temperature is at reflux. |
| Low Yield | - Loss of product during work-up/extraction- Inefficient recrystallization | - Optimize extraction and washing steps to minimize product loss.- Carefully select the recrystallization solvent system and optimize the cooling profile. |
| Product Impurity | - Presence of unreacted starting materials- Formation of side products | - Ensure the reaction goes to completion via IPC.- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.- Perform a second recrystallization if necessary. |
Conclusion
The protocol described provides a scalable and robust method for the synthesis of this compound. By implementing the outlined process controls, safety precautions, and optimization strategies, researchers and chemical engineers can confidently transition this synthesis from the laboratory to a larger-scale production environment, ensuring consistent quality and yield. The key to successful scale-up lies in a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a commitment to safe handling practices.
References
- BENZYL CHLORIDE - Sdfine. (n.d.).
- Safety Data Sheet: Benzoyl chloride - Carl ROTH. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.
- Indian Patent No. 232680. (n.d.).
- Organic Syntheses Procedure: (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.).
- Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
- BenchChem. (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid.
- Benzyl-Chloride - Safety Data Sheet. (n.d.).
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
- Benzyl-Chloride - Safety Data Sheet. (n.d.).
- ChemicalBook. (2025). Benzyl chloride - Safety Data Sheet.
- Google Patents. (n.d.). CN104030941A - A kind of 3-(4-hydroxy phenyl) synthetic method of propionic acid amide.
- Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. (2025). ResearchGate.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central.
- Google Patents. (n.d.). EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
- BenchChem. (2025). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
- Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. (2025). ResearchGate.
- Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (n.d.). MDPI.
- PubChem. (n.d.). This compound.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (2025). ResearchGate.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. (2025). ResearchGate.
- Thermo Scientific Alfa Aesar. (n.d.). 3-[4-(Benzyloxy)phenyl]propionic acid, 96%.
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2023). ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-(4-Methylbenzoyl)propionic Acid.
- PrepChem.com. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
- Production of propionic acid. (n.d.). SciSpace.
- Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. (n.d.). ResearchGate.
Sources
Application Notes and Protocols: 3-(4-Benzyloxyphenyl)propionic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 3-(4-Benzyloxyphenyl)propionic acid is one such scaffold, offering a unique combination of structural features that make it a valuable starting point for the synthesis of novel therapeutic agents. Its utility lies in the strategic placement of three key functionalities: a propionic acid side chain, a phenyl ring, and a benzyl-protected phenol.
The carboxylic acid of the propionic chain provides a handle for a multitude of chemical transformations, most notably the formation of amides and esters, which are prevalent in a vast array of pharmaceuticals. The phenyl ring serves as a rigid core that can be further substituted to fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for a given target. Finally, the benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. This is of paramount importance as the free phenol is a common pharmacophore, but its reactivity can interfere with synthetic transformations at other sites of the molecule. The benzyl group can be selectively removed under mild conditions in the later stages of a synthetic sequence to unmask the active phenolic moiety.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of G protein-coupled receptor (GPCR) modulators. We will delve into the rationale behind its use, present key data on structure-activity relationships of its derivatives, and provide detailed, field-proven protocols for its synthesis and derivatization.
Core Application: Development of GPR34 Antagonists for Neuropathic Pain
A significant and recent application of the this compound scaffold is in the discovery of potent and selective antagonists for the G protein-coupled receptor 34 (GPR34).[1][2] GPR34 is a rhodopsin-like GPCR that has been implicated in a variety of disease states, and its role in neuropathic pain has made it an attractive therapeutic target.[1][2]
Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have emerged as a novel class of GPR34 antagonists.[1][2] These compounds have been shown to effectively inhibit the signaling pathways activated by GPR34, leading to promising efficacy in preclinical models of neuropathic pain.[2]
Mechanism of Action: Interruption of the GPR34 Signaling Cascade
GPR34 is known to couple to G proteins, which in turn activate downstream signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1] The activation of this pathway is believed to contribute to the sensation of pain. The (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid-based antagonists function by blocking the GPR34 receptor, thereby preventing the downstream phosphorylation and activation of ERK1/2.[1][2]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold has provided valuable insights into the structural requirements for potent GPR34 antagonism. The following table summarizes key SAR findings:
| Compound | R1 (Phenoxyacetamide) | R2 (Propionic Acid) | GPR34 Antagonist Activity (IC50, µM) | Reference |
| Lead Compound | Unsubstituted Phenoxy | -COOH | 0.680 (cAMP assay), 0.059 (Tango assay) | [2] |
| Derivative A | 4-Fluoro-phenoxy | -COOH | Improved Potency | [2] |
| Derivative B | 4-Chloro-phenoxy | -COOH | Improved Potency | [2] |
| Derivative C | Unsubstituted Phenoxy | -COOCH3 (Ester) | Reduced Potency | General principle |
| Derivative D | Unsubstituted Phenoxy | -CONH2 (Amide) | Variable Potency | General principle |
Note: This table is a representative summary based on published findings. Specific IC50 values for all derivatives are not publicly available.
A Versatile Scaffold for Broader Therapeutic Applications
The utility of the core phenylpropionic acid structure extends beyond GPR34 antagonism. The de-benzylated form, 3-(4-hydroxyphenyl)propionic acid, and its derivatives have been explored for a range of other therapeutic applications, underscoring the versatility of this scaffold.
-
Antimicrobial Agents: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has been shown to be a promising starting point for the development of novel antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens.[3]
-
Anticancer Candidates: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also demonstrated potential as anticancer agents, with some compounds exhibiting promising antioxidant properties.
-
Chiral Building Blocks: The propionic acid backbone allows for the introduction of chirality, making these compounds valuable as chiral building blocks for the enantioselective synthesis of complex molecules.[4][5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and manipulation of this compound and its derivatives. These protocols are intended for researchers with a foundational knowledge of organic synthesis techniques.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-(4-hydroxyphenyl)propionic acid via a Williamson ether synthesis.
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of lysophosphatidylserine analogs as agonists of G-protein-coupled receptors GPR34, P2Y10, and GPR174 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR34 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Selective Hydrogenation of 3-(4-benzyloxy)cinnamic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the selective hydrogenation of 3-(4-benzyloxy)cinnamic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing debenzylation and achieving high yields of the desired product, 3-(4-benzyloxy)propanoic acid. As Senior Application Scientists, we have compiled this guide based on a synthesis of established protocols, mechanistic understanding, and practical field experience.
Introduction: The Chemoselectivity Challenge
The hydrogenation of 3-(4-benzyloxy)cinnamic acid presents a classic chemoselectivity challenge: reducing the α,β-unsaturated double bond while preserving the O-benzyl ether protecting group. Standard hydrogenation conditions, particularly with palladium on carbon (Pd/C), often lead to competitive or even preferential cleavage of the benzyl group (debenzylation), resulting in a mixture of products and reduced yield of the target molecule.[1] Understanding the factors that influence this selectivity is paramount to developing a robust and reproducible synthetic procedure.
This guide will walk you through the common issues encountered during this transformation and provide evidence-based solutions to overcome them.
Troubleshooting Guide & FAQs
Here, we address specific problems in a question-and-answer format, providing not just the "how" but also the "why" behind each recommendation.
FAQ 1: My reaction is showing significant debenzylation. What are the primary factors I should investigate?
Answer: Significant debenzylation during the hydrogenation of 3-(4-benzyloxy)cinnamic acid is a common issue. The primary factors influencing this side reaction are the choice of catalyst, solvent, reaction time, and the presence of acidic or basic additives. Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenations but is also notoriously efficient at debenzylation.[1][2]
Core Directive: Your immediate goal is to modulate the catalytic system to favor hydrogenation of the alkene over hydrogenolysis of the benzyl ether.
Troubleshooting Steps:
-
Catalyst Choice is Critical:
-
Palladium on Carbon (Pd/C): While standard, its activity can be too high, leading to debenzylation. Consider using a lower loading of palladium (e.g., 3-5% instead of 10%).[3]
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more active than Pd/C and can sometimes be used for difficult debenzylations.[2] However, in some cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective.[4]
-
Alternative Catalysts: For challenging substrates, consider rhodium-based catalysts, which can show high selectivity for the hydrogenation of α,β-unsaturated carbonyl compounds.[5][6]
-
-
Solvent Effects:
-
Polar Solvents: Protic solvents like ethanol and methanol are common choices.[7]
-
Acidic Additives: The presence of acid can protonate the ether oxygen, making the benzyl group more susceptible to cleavage. While sometimes used to facilitate debenzylation, it should be avoided here.[7]
-
Basic Additives: The addition of a mild base can suppress debenzylation.[8][9]
-
-
Reaction Monitoring:
-
Over-running the reaction is a frequent cause of increased debenzylation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
FAQ 2: I've heard that adding a base can help. How does this work and which base should I use?
Answer: Yes, the addition of a base is a well-established method to suppress the hydrogenolysis of benzyl ethers during catalytic hydrogenation.[9]
The Mechanism: The prevailing theory is that the base neutralizes any acidic impurities in the reaction mixture or on the catalyst surface.[8] These acidic sites can promote the cleavage of the C-O bond of the benzyl ether. By neutralizing them, the catalyst's preference for the C=C double bond is enhanced.
Recommended Basic Additives and Protocols:
| Additive | Concentration/Amount | Solvent | Typical Conditions | Reference |
| Ammonium Hydroxide (NH₄OH) | 2N solution in Methanol | Methanol | H₂ (1 atm), Pd/C, RT, 30 min | [9] |
| Triethylamine (Et₃N) | ~5 equivalents | THF | Formic acid as H₂ source, Rh catalyst, 65°C | [6] |
| Sodium Hydroxide (NaOH) | 2.5 M aqueous solution | Water | PdCl₂, Formic acid as H₂ source, 65°C | [10] |
Experimental Protocol: Selective Hydrogenation using NH₄OH/MeOH [9]
-
Dissolve 3-(4-benzyloxy)cinnamic acid in methanol.
-
Add a 2N solution of ammonium hydroxide in methanol.
-
Add 5% Pd/C catalyst (typically 10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes.
-
Upon completion, filter the catalyst through a pad of Celite® and concentrate the filtrate under reduced pressure.
FAQ 3: Can I use Catalytic Transfer Hydrogenation (CTH) to avoid using hydrogen gas?
Answer: Absolutely. Catalytic Transfer Hydrogenation (CTH) is an excellent alternative to using pressurized hydrogen gas, offering significant safety and operational advantages.[10] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
Why it Works: CTH can often provide better selectivity because the concentration of active hydrogen on the catalyst surface can be controlled by the choice and concentration of the hydrogen donor.
Common CTH Systems:
-
Ammonium Formate/Pd/C: This is a very common and effective system.
-
Formic Acid/Base/Catalyst: Formic acid is a widely used hydrogen donor, often in the presence of a base like triethylamine or sodium hydroxide.[6][10]
-
Sodium Borohydride/Acetic Acid/Pd/C: This system has been reported to hydrogenate activated alkenes without causing O- or N-debenzylation.[11]
Experimental Protocol: CTH using Formic Acid in Alkaline Aqueous Media [10]
-
To a stirred solution of 3-(4-benzyloxy)cinnamic acid in 2.5 M aqueous NaOH, add PdCl₂ (10 mol%).
-
Add formic acid (4 equivalents) dropwise.
-
Heat the reaction to 65°C for 16 hours.
-
After cooling, neutralize the reaction mixture with 2 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and dry over a suitable drying agent (e.g., Na₂SO₄).
-
Purify the product by column chromatography.
Diagrams: Visualizing the Process
Conclusion
Minimizing debenzylation during the hydrogenation of 3-(4-benzyloxy)cinnamic acid is a matter of carefully controlling the reaction conditions to favor the chemoselective reduction of the alkene. By judiciously selecting the catalyst, employing basic additives, and considering catalytic transfer hydrogenation as a milder alternative, researchers can significantly improve the yield and purity of the desired product. Always remember that careful reaction monitoring is key to preventing over-reduction and unwanted side reactions.
References
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Strem.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Molecules.
- Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2024). Organic Letters.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. (2005). Journal of Catalysis.
- Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. (n.d.). Taylor & Francis.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
- NaBH₄, CH₃CO₂H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. (2015). International Letters of Chemistry, Physics and Astronomy.
- Conjugate Reduction of a,b-Unsaturated Carbonyl Compounds. Selective Inhibition of Benzyl Ether Hydrogenolysis byNH4OH/MeOH. (1998). Journal of the Brazilian Chemical Society.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
- Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. (2019). Advanced Synthesis & Catalysis.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
- Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. (2000). Tetrahedron Letters.
- Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds. (2021). ChemistryViews.
- Optimization of reaction conditions for catalytic transfer hydrogenation of cinnamic acid. (2023). ResearchGate.
- Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). Asian Journal of Chemistry.
- Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2025). Chemical Methodologies.
- Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H₂O as a hydrogen source. (2018). Organic Chemistry Frontiers.
- Selective Hydrogenation of α,β-Unsaturated Aldehydes. (2006). Catalysis Reviews.
- Synthesis of Asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. (n.d.). Mol-Instincts.
- Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2019). Asian Journal of Chemistry.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2018). The Journal of Organic Chemistry.
- The efficient and selective catalytic oxidation of para-substituted cinnamic acid derivatives by the cytochrome P450 monooxygenase, CYP199A4. (2015). Catalysis Science & Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds - ChemistryViews [chemistryviews.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Catalytic transfer hydrogenation in alkaline aqueous medium using PdCl2/HCOOH/NaOH [designer-drug.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Selective Hydrogenation of Benzyloxy Compounds
Welcome to the Technical Support Center for the selective hydrogenation of benzyloxy compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzyl group deprotection. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific literature and practical field experience. Our goal is to empower you to overcome common challenges and achieve clean, efficient, and selective transformations in your synthetic endeavors.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My debenzylation reaction is sluggish or has completely stalled. What are the likely causes and how can I resolve this?
Answer: A stalled or slow hydrogenolysis reaction is a frequent challenge. Several factors can contribute to this issue:
-
Catalyst Inactivity: The primary suspect is often the catalyst itself. Palladium on carbon (Pd/C), the most common catalyst, can lose activity over time due to improper storage or handling.[1]
-
Solution: Always start with a fresh batch of catalyst if you suspect deactivation.[1] Ensure your catalyst is stored under an inert atmosphere to prevent oxidation.[1] For particularly stubborn reactions, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active than standard Pd/C.[2]
-
-
Catalyst Poisoning: The presence of certain functional groups or impurities can "poison" the palladium catalyst, rendering it inactive. Amines, sulfur-containing compounds, and even the amine product of a debenzylation can act as poisons.[3][4]
-
Solution: If your substrate or product is an amine, running the reaction in an acidic solvent like acetic acid can help.[2] Protonation of the amine reduces its ability to coordinate to the palladium surface. Alternatively, using a heterogeneous acidic catalyst in conjunction with Pd/C, such as niobic acid-on-carbon (Nb₂O₅/C), has been shown to facilitate the deprotection of N-benzyl groups.[5]
-
-
Insufficient Hydrogen Availability: For heterogeneous catalysis, efficient contact between the hydrogen gas, the substrate, and the catalyst is critical.
-
Solution (for H₂ gas): Ensure your system is properly sealed and purged to remove all air. Vigorous stirring is essential to maximize the gas-liquid-solid interface.[3]
-
Solution (for Transfer Hydrogenation): If using a hydrogen donor like ammonium formate or formic acid, ensure you are using a sufficient excess.[6][7]
-
-
Poor Solubility: If your substrate is not well-dissolved in the reaction solvent, the reaction rate will be limited.
Question 2: I am observing over-reduction or undesired side reactions. How can I improve the selectivity of my hydrogenation?
Answer: Achieving high selectivity is crucial, especially in the synthesis of complex molecules. Here’s how to address common selectivity issues:
-
Reduction of Other Functional Groups: Standard catalytic hydrogenolysis is not selective and will also reduce other functional groups like alkenes, alkynes, nitro groups, and some aromatic systems.[1][9]
-
Solution: For molecules containing these sensitive groups, consider alternative deprotection methods:
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively remove benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, in the presence of reducible groups.[9][10]
-
Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃) can cleave benzyl ethers at low temperatures, preserving other functionalities.[9][11]
-
-
-
Hydrogenolysis of Aromatic Halides: If your molecule contains an aromatic chlorine, bromine, or iodine, dehalogenation can compete with debenzylation.
-
Solution: Careful selection of the catalyst and reaction conditions can favor debenzylation. Studies have shown that specific palladium catalysts can achieve high selectivity for debenzylation over dehalogenation.[12] Running the reaction at lower hydrogen pressure and temperature can also help minimize dehalogenation.
-
-
Saturation of Aromatic Protecting Groups: In some cases, the aromatic ring of the benzyl group itself can be hydrogenated.
Question 3: How do I choose between using hydrogen gas and a transfer hydrogenation reagent?
Answer: The choice between traditional catalytic hydrogenation with H₂ gas and catalytic transfer hydrogenation (CTH) depends on several factors, primarily safety, scale, and selectivity.
-
Hydrogen Gas (H₂):
-
Advantages: Generally provides faster reaction rates and is often more effective for difficult reductions. It is also the "cleaner" option as the only byproduct is the deprotected molecule and toluene.[14]
-
Disadvantages: Requires specialized equipment to handle flammable hydrogen gas safely (e.g., a Parr shaker or a balloon setup).
-
-
Catalytic Transfer Hydrogenation (CTH):
-
Advantages: Avoids the need for handling hydrogen gas, making it more convenient and safer for standard laboratory setups.[9] Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 2-propanol.[6][15][16] CTH can sometimes offer different selectivity compared to hydrogenation with H₂ gas.[16]
-
Disadvantages: The hydrogen donor and its byproducts need to be removed during workup. The reaction rates can sometimes be slower than with H₂ gas.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst and loading for a typical benzyl ether deprotection?
A1: The most common catalyst is 5% or 10% palladium on activated carbon (Pd/C).[11] A typical starting catalyst loading is 10% by weight relative to the substrate.[2] However, for challenging substrates, this may need to be increased significantly.[9]
Q2: Can I selectively deprotect one benzyl ether in the presence of another?
A2: Yes, selective deprotection is possible based on the steric and electronic environment of the benzyl ethers. For instance, a primary benzyl ether can sometimes be removed more readily than a secondary or tertiary one. Furthermore, substituted benzyl ethers offer a powerful strategy for orthogonal protection. For example, a p-methoxybenzyl (PMB) ether can be cleaved oxidatively with DDQ, leaving a standard benzyl ether intact.[10]
Q3: Is it possible to remove a benzyl ether without affecting a benzyl carbamate (Cbz or Z group)?
A3: This is a challenging transformation as both groups are susceptible to hydrogenolysis. However, some degree of selectivity can be achieved. The Cbz group is generally more labile than a benzyl ether. Therefore, with careful monitoring and using a less active catalyst or milder conditions, it may be possible to selectively cleave the Cbz group.
Q4: What is the role of the solvent in catalytic hydrogenation?
A4: The solvent plays a critical role. It must, first and foremost, solubilize the substrate. Polar protic solvents like ethanol and methanol are generally good choices.[2] Acetic acid can be used to accelerate the reaction, especially for substrates containing basic nitrogen atoms.[2] The solvent can also influence the rate of hydrogenolysis, with the efficiency often following the trend: THF > AcOH >> EtOH > MeOH > Toluene.[11]
Q5: When should I consider using Raney Nickel instead of a palladium catalyst?
A5: Raney Nickel is a more reactive catalyst and can be effective for the cleavage of more robust benzyl ethers.[17] It can also be used for the hydrogenolysis of benzyl groups attached to sulfur atoms. However, it is less chemoselective than palladium catalysts and can lead to the reduction of other functional groups.
Data Presentation: Catalyst and Hydrogen Source Selection Guide
| Substrate Challenge | Recommended Catalyst | Hydrogen Source | Key Considerations & Rationale |
| Simple, unhindered benzyl ether | 5-10% Pd/C | H₂ or Ammonium Formate | Standard, reliable conditions for straightforward deprotections.[8] |
| Substrate contains reducible groups (alkene, alkyne, nitro) | N/A (non-reductive method) | N/A | Use oxidative (DDQ) or Lewis acid-mediated (BCl₃) cleavage to preserve sensitive groups.[9] |
| Slow or stalled reaction | 20% Pd(OH)₂/C (Pearlman's) | H₂ | Pearlman's catalyst is generally more active and can overcome difficult deprotections.[2] |
| N-benzyl deprotection | 10% Pd/C with acidic solvent | H₂ or Formic Acid | Acid protonates the amine, preventing catalyst poisoning and accelerating the reaction.[2][3] |
| Presence of aromatic halides | Specialized Pd/C | H₂ (low pressure) | Requires careful catalyst screening and optimization to minimize dehalogenation.[12] |
| Selective deprotection of alkynes to cis-alkenes | Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | H₂ | A "poisoned" catalyst designed to stop the reduction at the alkene stage.[18][19] |
Experimental Protocols
Protocol 1: General Procedure for Debenzylation using H₂ and Pd/C
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., recrystallization or column chromatography).
Protocol 2: General Procedure for Transfer Hydrogenation using Ammonium Formate
-
Reaction Setup: Dissolve the benzyl-protected compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (5-10 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often accompanied by gas evolution.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through Celite® and wash the pad with the solvent.
-
Purification: Remove the solvent in vacuo. The crude residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual ammonium salts before further purification.
Visualizations: Decision-Making Workflows
Catalyst Selection Logic
Caption: Decision tree for selecting the appropriate debenzylation method.
Troubleshooting Workflow for Slow Reactions
Caption: Step-by-step guide to troubleshooting slow hydrogenation reactions.
References
- Bieg, T., & Szeja, W. (1985).
- ACS Omega. (n.d.).
- SATHEE. (n.d.).
- ChemTalk. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- BenchChem. (2025). Removal of benzyl protecting groups without affecting other functionalities.
- ResearchGate. (n.d.).
- Housing Innovations. (2025).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- Taylor & Francis Online. (n.d.).
- (n.d.).
- Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C).
- Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
- (n.d.).
- Wikipedia. (n.d.). Protecting group.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.
- Green Chemistry (RSC Publishing). (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers.
- RSC Publishing. (1949). The Cleavage of S 39.
- ChemRxiv. (n.d.).
- Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Benchchem. (n.d.). Technical Support Center: Selective Deprotection of Benzyl Ethers.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Oxford Academic. (n.d.). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives | Bulletin of the Chemical Society of Japan.
- Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups.
- Journal of the American Chemical Society. (n.d.). Benzene Selectivity in Competitive Arene Hydrogenation: Effects of Single-Site Catalyst···Acidic Oxide Surface Binding Geometry.
- ResearchGate. (2025). Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en)
- Curly Arrow. (2010).
- ResearchGate. (n.d.). Additive-Free Nickel-Catalysed Debenzylation Reactions via Hydrogenative C O and C N Bond Cleavage | Request PDF.
- (n.d.). THE CLEAVAGE OF ETHERS'.
- ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers | Request PDF.
- YouTube. (2019). synthesis & cleavage of benzyl ethers.
- ACS Catalysis. (n.d.).
- qualitas1998.net. (2011).
- Heriot-Watt Research Portal. (n.d.). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold.
- YouTube. (2021).
- (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
- ResearchGate. (2025). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
- (1984).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Influence of various catalyst poisons and other impurities on fatty acid hydrogenation | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. nacatsoc.org [nacatsoc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 19. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
Technical Support Center: Synthesis of 3-(4-Benzyloxyphenyl)propionic acid
Welcome to the technical support center for the synthesis of 3-(4-benzyloxyphenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, cause-and-effect explanations and validated protocols to help you troubleshoot low yields and impurity issues, ensuring the integrity and success of your experimental work.
Introduction: Navigating the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, often presents challenges that can lead to significantly reduced yields. The most common and direct synthetic route is the benzylation of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propionic acid via a Williamson ether synthesis.[3][4] This guide focuses primarily on troubleshooting this pathway, while also addressing potential pitfalls in alternative routes.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Section 1: Williamson Ether Synthesis Route
This route involves the reaction of 3-(4-hydroxyphenyl)propionic acid with a benzyl halide in the presence of a base.
Caption: Primary synthetic route and key side reaction.
Q1: My reaction is incomplete, with significant starting material remaining. What are the most common causes for this low conversion and yield?
A1: Low conversion is a frequent issue stemming from several critical factors related to the reaction's equilibrium and kinetics.
-
Insufficient Basicity or Inappropriate Base: The reaction proceeds via a phenoxide intermediate, which is generated by deprotonating the phenolic hydroxyl group. If the base is too weak or used in insufficient quantity, the concentration of the nucleophilic phenoxide will be too low for the reaction to proceed to completion.
-
Explanation: The pKa of the phenolic proton in the starting material is approximately 10. For efficient deprotonation, the conjugate acid of the base used should have a pKa significantly higher than 10.
-
Solution:
-
For weaker bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous, and use at least 2.0-2.5 equivalents. The second equivalent is necessary to neutralize the carboxylic acid proton, which is more acidic than the phenol.
-
For more robust reactions, stronger bases like sodium hydride (NaH) can be used. NaH irreversibly deprotonates both the carboxylic acid and the phenol, driving the reaction forward.[4] Use with caution in an anhydrous aprotic solvent like DMF or THF.
-
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.
-
Explanation: Water can consume strong bases (like NaH) and will solvate the phenoxide, reducing its nucleophilicity. Benzyl halides can also slowly hydrolyze to benzyl alcohol in the presence of water and base.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using potassium carbonate, it can be flame-dried under vacuum before use.
-
-
Suboptimal Reaction Temperature or Time:
-
Explanation: Like most Sₙ2 reactions, the rate is dependent on temperature. Insufficient heat will result in a sluggish reaction.
-
Solution: The reaction is typically run at reflux in solvents like acetone or at elevated temperatures (50-80 °C) in DMF.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 12-24 hours).
-
Q2: My NMR analysis shows the desired product, but also a significant impurity with signals corresponding to a second benzyl group. What is this side product and how can I avoid it?
A2: This is a classic case of a competing esterification reaction. The side product is almost certainly Benzyl 3-(4-benzyloxyphenyl)propanoate .
-
Mechanistic Cause: In the presence of a base, the carboxylic acid of your starting material (or product) is deprotonated to form a carboxylate. This carboxylate anion is also a nucleophile, albeit a weaker one than the phenoxide. It can compete with the phenoxide and attack the benzyl bromide, forming a benzyl ester. This side reaction is more prevalent under harsh conditions (stronger base, higher temperatures) or if the primary O-alkylation is slow.
-
Minimization Strategies:
-
Control Stoichiometry: Use a minimal excess of benzyl bromide (e.g., 1.1-1.2 equivalents). A large excess will favor the secondary esterification reaction after the primary ether formation is complete.
-
Choose the Right Base: While strong bases like NaH ensure complete deprotonation, they also generate a higher concentration of the carboxylate nucleophile. A moderately strong base like K₂CO₃ in a polar aprotic solvent is often sufficient and can provide better selectivity.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification: If the benzyl ester does form, it can be removed. The desired product is an acid, while the side product is a neutral ester. During aqueous workup, the desired acid can be extracted into a basic aqueous layer (e.g., 1M NaOH), leaving the neutral ester in the organic layer. Subsequent acidification of the aqueous layer will precipitate your desired product.
-
Section 2: Alternative Routes & Debenzylation Issues
An alternative synthesis involves the Perkin reaction of 4-benzyloxybenzaldehyde followed by hydrogenation of the resulting cinnamic acid derivative.[5][6]
Q3: I am attempting to hydrogenate the double bond of 3-(4-benzyloxyphenyl)acrylic acid, but my primary product is 3-(4-hydroxyphenyl)propionic acid. Why am I losing the benzyl protecting group?
A3: You are observing hydrogenolysis, a common and often desired method for cleaving benzyl ethers.[7][8] The benzyl group is readily cleaved by catalytic hydrogenation, the same conditions used to reduce an alkene.
-
Explanation: The standard catalyst for hydrogenation, Palladium on Carbon (Pd/C), is also highly effective at catalyzing the reductive cleavage of the C-O bond of a benzyl ether. The reaction produces the deprotected alcohol (a phenol in this case) and toluene.[8]
-
Solution - Achieving Selective Reduction:
-
Catalyst Choice: While challenging, some catalysts offer better selectivity. Catalysts like Rhodium on Alumina (Rh/Al₂O₃) or certain homogeneous catalysts (e.g., Wilkinson's catalyst) may favor alkene reduction with less competing hydrogenolysis under carefully controlled conditions.
-
Reaction Conditions: Use milder conditions. This includes lower hydrogen pressure (e.g., atmospheric pressure using a balloon), lower temperatures, and shorter reaction times. Monitor the reaction carefully and stop it as soon as the alkene is consumed.
-
Alternative Reducing Agents: Consider non-hydrogenation methods to reduce the double bond. For example, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexadiene with a Pd/C catalyst can sometimes be milder and more selective.[7]
-
Caption: A troubleshooting decision tree for low yield issues.
Data & Protocols
Table 1: Recommended Reaction Parameters for Williamson Ether Synthesis
| Parameter | Reagent/Condition | Recommended Range/Value | Rationale & Notes |
| Starting Material | 3-(4-hydroxyphenyl)propionic acid | 1.0 equivalent | Ensure high purity (>98%). |
| Base | Anhydrous K₂CO₃ (fine powder) | 2.2 - 2.5 equivalents | Sufficient to deprotonate both phenol and carboxylic acid. Must be anhydrous. |
| Sodium Hydride (NaH, 60% in oil) | 2.1 - 2.2 equivalents | For more difficult reactions. Use with extreme care in anhydrous DMF/THF.[4] | |
| Alkylating Agent | Benzyl Bromide (BnBr) | 1.1 - 1.2 equivalents | A slight excess drives the reaction. Large excess promotes ester formation. |
| Solvent | Anhydrous Acetone or DMF | 5 - 10 mL per gram of SM | Acetone is easier to remove. DMF allows for higher temperatures and better solubility. |
| Temperature | Reflux (Acetone) or 60-80 °C (DMF) | - | Higher temperatures increase rate but may promote side reactions. |
| Reaction Time | 12 - 24 hours | - | Monitor by TLC until starting material is consumed. |
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is a representative example and may require optimization.
Safety: Work in a well-ventilated fume hood. Benzyl bromide is a lachrymator. Sodium hydride is highly flammable and reacts violently with water. Wear appropriate PPE (gloves, safety glasses, lab coat).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-(4-hydroxyphenyl)propionic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone (or DMF) to the flask (approx. 10 mL per gram of starting material).
-
Reagent Addition: Begin vigorous stirring. Slowly add benzyl bromide (1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or to 70 °C (for DMF) and maintain for 16-24 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a drop of acetic acid as the eluent).
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Work-up (Extraction): Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash with 1M HCl (to remove any remaining base), followed by water and brine.
-
Purification (Acid/Base Extraction - Optional but Recommended): Extract the organic layer with 1M NaOH (3x). The desired acidic product will move to the aqueous layer. Combine the basic aqueous layers, cool in an ice bath, and carefully re-acidify with concentrated HCl until a white precipitate forms (pH ~2).
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) to yield pure this compound as a white solid.[3] Dry under vacuum.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.
- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
- Google Patents. (n.d.). EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
- Pharmaffiliates. (n.d.). The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis.
- Stevens, E. (2018). benzyl ether cleavage. YouTube.
- Bobbitt, J. M., & Ma, Z. (2001). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry.
- ACS Publications. (2003). Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development.
- Indian Patents. (n.d.). 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.
- ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- PubChem. (n.d.). This compound.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- ResearchGate. (2001).
- Organic Reactions. (n.d.).
- Wikipedia. (n.d.). Perkin reaction.
- LibreTexts Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
- SciELO. (2001).
- Royal Society of Chemistry. (2020). 3-(4-Hydroxyphenyl)
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- BenchChem. (n.d.). troubleshooting low yield in undecylenic acid synthesis.
- BenchChem. (n.d.).
- BenchChem. (n.d.). challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-(4-Benzyloxyphenyl)propionic acid
Welcome to the technical support center for the synthesis of 3-(4-Benzyloxyphenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-based insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
The most prevalent route to this compound involves the O-benzylation of 4-hydroxyphenylpropionic acid via the Williamson ether synthesis.[1] This seemingly straightforward SN2 reaction is often plagued by competing side reactions that can significantly impact yield and purity.[2][3] This section addresses the most common problems encountered.
Question 1: My reaction is incomplete, and I'm recovering a significant amount of the starting material, 4-hydroxyphenylpropionic acid. What's going wrong?
Answer:
An incomplete reaction can stem from several factors related to the generation and reactivity of the phenoxide nucleophile or the stability of the benzylating agent.
Root Causes & Explanations:
-
Insufficient Base: The phenolic hydroxyl group of 4-hydroxyphenylpropionic acid must be deprotonated to form the phenoxide, which is the active nucleophile in the Williamson ether synthesis.[4][5] If the base is too weak or used in insufficient stoichiometric amounts, the equilibrium will not favor the phenoxide, leading to a sluggish or incomplete reaction. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used.[4][6]
-
Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide, leaving it more nucleophilic and reactive.[4] Protic solvents, such as ethanol, can solvate the phenoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.
-
Degraded Benzylating Agent: Benzyl halides (bromide or chloride) or benzyl tosylates can degrade over time, especially if exposed to moisture or light.[5] This reduces the effective concentration of your electrophile.
-
Low Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent. Insufficient heat may lead to very slow reaction kinetics, making it seem incomplete within a typical timeframe.[4]
Troubleshooting Protocol:
-
Verify Base Stoichiometry and Strength:
-
Optimize Solvent and Temperature:
-
Check Reagent Quality:
-
Use a fresh bottle of benzyl bromide or benzyl chloride. If using benzyl tosylate, ensure it has been stored properly.[5]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. An incomplete reaction will show a persistent spot corresponding to 4-hydroxyphenylpropionic acid.
-
Question 2: My main impurity seems to be a result of C-alkylation. How can I favor O-alkylation over C-alkylation?
Answer:
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2] C-alkylation is a known competing side reaction in the Williamson ether synthesis with phenoxides.[4]
Root Causes & Explanations:
-
Solvent Effects: As mentioned, protic solvents can hydrogen-bond with the oxygen of the phenoxide, making it less available for reaction. This can inadvertently promote reaction at the electron-rich aromatic ring.[4]
-
Counter-ion Association: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. Loosely associated ions (e.g., K⁺ in DMF) tend to favor O-alkylation.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly enhance the rate of O-alkylation by bringing the phenoxide into the organic phase where the benzylating agent resides, thereby minimizing C-alkylation.[7]
Troubleshooting Protocol:
-
Solvent Selection: Strictly use polar aprotic solvents like DMF, DMSO, or acetonitrile to maximize the nucleophilicity of the phenoxide oxygen.[4]
-
Employ Phase-Transfer Catalysis:
-
Base and Temperature Control: Use a base like K₂CO₃ and maintain moderate temperatures (e.g., 60-80°C). Overly aggressive conditions can sometimes increase the proportion of side products.
Workflow for Minimizing C-Alkylation
Caption: Logic flow for troubleshooting C-alkylation.
Question 3: I'm observing an ester byproduct, Benzyl 3-(4-benzyloxyphenyl)propionate. How is this forming and how can I prevent it?
Answer:
The formation of the benzyl ester is a common and often overlooked side reaction. It occurs when the carboxylate of either the starting material or the product is benzylated.
Root Causes & Explanations:
-
Competitive Benzylation: The base used to deprotonate the phenol (pKa ~10) is strong enough to also deprotonate the carboxylic acid (pKa ~4.5), forming a carboxylate. This carboxylate is also a competent nucleophile and can react with the benzylating agent to form a benzyl ester.
-
Stoichiometry of Base: Using a large excess of a strong base will ensure that both the phenolic and carboxylic acid groups are deprotonated, making the formation of the ester byproduct more likely.
Troubleshooting Protocol:
-
Control Base Stoichiometry: Carefully control the amount of base used. Using a base like sodium bicarbonate (NaHCO₃), which is strong enough to deprotonate the more acidic carboxylic acid but not the phenol, can be used for selective esterification if that were the goal.[8] In this case, to favor O-alkylation, using a base like K₂CO₃ in a quantity just sufficient to deprotonate the phenol (e.g., 1.5-2.5 equivalents) is a better strategy.
-
Post-Reaction Hydrolysis: If the ester has formed, it can be selectively hydrolyzed back to the carboxylic acid under basic conditions (e.g., using dilute NaOH or LiOH) followed by an acidic workup. This adds a step to the synthesis but can be an effective way to salvage the desired product.
| Parameter | Condition to Favor O-Alkylation | Condition Leading to Ester Formation |
| Base | Weaker base (e.g., K₂CO₃) | Stronger base (e.g., NaH) or large excess |
| Stoichiometry | 1.5 - 2.5 equivalents | > 3 equivalents |
| Remediation | N/A | Basic hydrolysis (e.g., 1M NaOH, rt) |
Table 1. Conditions influencing O-alkylation vs. ester formation.
Frequently Asked Questions (FAQs)
Q1: What is the best benzylating agent to use: benzyl bromide, benzyl chloride, or benzyl tosylate?
A1: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group, leading to faster reaction times. Benzyl tosylate is also a highly effective benzylating agent.[5] Your choice may depend on availability, cost, and the specific reactivity of your substrate. For most applications, benzyl bromide provides a good balance of reactivity and cost.
Q2: Can I use sodium hydroxide (NaOH) as the base?
A2: While NaOH can be used for deprotonating phenols, it introduces water into the reaction mixture, which can lead to hydrolysis of the benzylating agent and promote side reactions.[4] Using an anhydrous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is generally a more reliable and higher-yielding method.[1][5]
Q3: How do I effectively remove unreacted benzyl bromide and the byproduct benzyl alcohol after the reaction?
A3: During the aqueous workup, washing the organic layer with a dilute base (like NaHCO₃ solution) can help remove the acidic desired product into the aqueous layer, leaving non-polar impurities like benzyl bromide and benzyl alcohol in the organic layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) to precipitate the pure this compound, which can be collected by filtration or extracted.[1] Purification by recrystallization from a solvent system like ethyl acetate/hexane is also highly effective.[1]
Q4: My final product might need debenzylation. What are the common side reactions during this deprotection step?
A4: The most common method for benzyl ether cleavage is catalytic hydrogenation (e.g., H₂, Pd/C).[6][10] A key side reaction to be aware of is the saturation of the aromatic ring if the reaction is run under harsh conditions (high pressure or temperature) or for an extended period. Using a hydrogen transfer source like ammonium formate or 1,4-cyclohexadiene with Pd/C can provide milder conditions and avoid the need for handling hydrogen gas.[10][11] Other methods like using strong acids (e.g., BCl₃) are effective but are not compatible with acid-sensitive functional groups.[11][12]
Reaction Pathway Overview
Caption: Synthesis pathway and common side reactions.
References
- Wikipedia. (2023). Williamson ether synthesis.
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- Various Authors. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Indian Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- Journal of the American Chemical Society. (1995). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
- ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- ResearchGate. (2007). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- Taylor & Francis Online. (1983). Oxidation of Benzyl Ethers via Phase Transfer Catalysis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. biomedres.us [biomedres.us]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Benzyloxyphenyl)propionic acid
Welcome to the technical support center. This guide provides in-depth troubleshooting for a common challenge in organic synthesis: the removal of benzyl alcohol impurity from the target compound, 3-(4-Benzyloxyphenyl)propionic acid. This document is designed for researchers, chemists, and drug development professionals seeking robust, reliable purification protocols.
Frequently Asked Questions (FAQs)
Q1: How do I confirm that benzyl alcohol is the impurity in my sample of this compound?
A1: Before attempting any purification, it is crucial to confirm the identity of the impurity. Thin-Layer Chromatography (TLC) is the most common and rapid method.
-
Principle: Benzyl alcohol is more polar than the desired product due to the free hydroxyl (-OH) group. On a silica gel TLC plate, benzyl alcohol will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) compared to the less polar ether-containing product.
-
Quick Protocol:
-
Spot your crude product, a pure standard of this compound (if available), and a standard of benzyl alcohol on a silica TLC plate.
-
Elute the plate using a solvent system such as 3:1 Hexane:Ethyl Acetate.
-
Visualize the plate under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
The spot in your crude product that matches the Rf of the benzyl alcohol standard confirms its presence.
-
Proton NMR (¹H NMR) spectroscopy can also provide definitive confirmation. The benzylic protons (-CH₂OH) of benzyl alcohol typically appear as a singlet around 4.6 ppm in CDCl₃, distinct from the benzylic ether protons (-OCH₂Ph) of your product, which appear around 5.1 ppm.
Choosing Your Purification Strategy
The optimal purification method depends on the scale of your reaction and the concentration of the benzyl alcohol impurity. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Method 1: Acid-Base Extraction
Q2: Why is acid-base extraction the most recommended method for bulk removal?
A2: This technique is highly efficient for separating acidic compounds from neutral or basic impurities.[1][2] The key is the vast difference in acidity (pKa) between your carboxylic acid product and the benzyl alcohol impurity.
-
Causality: this compound has an acidic proton on its carboxylic acid group (pKa ≈ 4.5). Benzyl alcohol is essentially neutral, with a pKa of about 15.4.[3][4] By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate, NaHCO₃), you selectively deprotonate the carboxylic acid.
-
R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
The resulting carboxylate salt (sodium 3-(4-benzyloxyphenyl)propionate) is ionic and thus highly soluble in the aqueous layer.[5] The neutral benzyl alcohol remains in the organic layer. After separating the layers, the aqueous layer is re-acidified to precipitate the pure carboxylic acid.[2]
Comparative Physical Properties
| Property | This compound | Benzyl Alcohol (Impurity) | Significance for Separation |
| Molar Mass | 256.30 g/mol [6][7] | 108.14 g/mol [3][8] | N/A for extraction |
| State at RT | White to pale cream powder[9] | Colorless liquid[3][8][10] | Product is solid, impurity is liquid |
| Melting Point | 115-125 °C[9] | -15 °C[3][11] | Favorable for recrystallization |
| Boiling Point | N/A (decomposes) | 205 °C[3][11][12] | Distillation is not feasible |
| pKa | ~4.5 (estimated for a propionic acid) | 15.40[3][4] | Key to acid-base extraction |
| Solubility | Soluble in Ether, EtOAc, DCM | Soluble in Ether, EtOAc, DCM; moderately soluble in water (4g/100mL)[10][13] | Both are soluble in common organic solvents |
Protocol 1: Acid-Base Extraction Workflow
Caption: Step-by-step workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude product) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[14] Stopper the funnel, shake gently, and invert, making sure to vent frequently to release the CO₂ gas pressure that builds up.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of your desired product, into a separate Erlenmeyer flask.
-
Repeat: To ensure complete extraction, add another portion of fresh NaHCO₃ solution to the organic layer, shake, vent, and combine the aqueous layer with the first extract.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ≈ 2). A white precipitate of your pure product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, and then dry thoroughly.
Method 2: Recrystallization
Q3: When should I use recrystallization?
A3: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[15] It is ideal as a final polishing step after an acid-base extraction or as a standalone method if the benzyl alcohol contamination is already low (<5%).
-
Principle: This method relies on the differences in solubility between the desired compound and the impurity in a chosen solvent at different temperatures.[16] The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold. The impurity (benzyl alcohol) should either be very soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble (allowing for hot filtration).
-
Solvent Selection: For this compound, a mixed solvent system is often effective. A common choice is Ethanol/Water or Toluene . Benzyl alcohol is miscible with ethanol and toluene, meaning it will likely stay in solution as your desired, less soluble acid crystallizes out upon cooling.
Protocol 2: Recrystallization Workflow
Caption: Step-by-step workflow for recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the acid is soluble (e.g., ethanol) and bring to a boil to dissolve the solid completely.
-
Induce Saturation: If using a mixed solvent system, slowly add the hot anti-solvent (e.g., water) dropwise to the boiling solution until you observe persistent cloudiness.
-
Clarify: Add a few drops of the primary hot solvent (ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small volume of the ice-cold solvent mixture. Dry the crystals completely.
Method 3: Flash Column Chromatography
Q4: My product is still impure after extraction and recrystallization. What is the next step?
A4: For the highest purity, or for separating compounds with very similar properties, flash column chromatography is the most powerful technique.[14]
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[17] Since benzyl alcohol is more polar than this compound, it will adhere more strongly to the polar silica gel. Your less polar product will travel down the column faster and elute first with an appropriate solvent system.
-
Solvent System (Eluent): A good starting point for the mobile phase is a mixture of Hexane and Ethyl Acetate. Based on TLC analysis, a ratio of around 4:1 to 2:1 Hexane:Ethyl Acetate should provide good separation. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape of the carboxylic acid and prevent streaking on the column.[14]
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Gently add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the silica gel.[18]
-
Fraction Collection: Collect the solvent (eluent) that passes through the column in a series of separate test tubes or flasks (fractions).
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your purified product.
-
Isolation: Combine the pure fractions containing only your product and remove the solvent using a rotary evaporator to yield the final, highly pure compound.
References
- PubChem Compound Summary for CID 244, Benzyl alcohol.
- Wikipedia: Benzyl alcohol.
- Benzyl Alcohol - Common Organic Chemistry. The Common Chemistry Project. [Link]
- Solubility of Phenylmethanol (C7H8O). Solubility of Things. [Link]
- Benzyl alcohol - Möller Chemie. Möller Chemie Stein- und Holzschutz GmbH. [Link]
- Wikipedia: Acid–base extraction.
- Benzyl Alcohol: Structure, Properties, Prepar
- Benzyl alcohol (C6H5CH2OH) properties. Mol-Instincts. [Link]
- Structure of Benzyl Alcohol. BYJU'S. [Link]
- BENZYL ALCOHOL - Ataman Kimya.
- RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
- BENZYL ALCOHOL - atamankimya.com.
- PubChem Compound Summary for CID 561372, this compound.
- PubChem Compound Summary for (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid.
- Benzyl alcohol - AERU. University of Hertfordshire. [Link]
- Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Recrystallization. University of Colorado Boulder. [Link]
- Recrystallization of Benzoic Acid. University of Wisconsin-Green Bay. [Link]
- Carboxylic acid purification and crystallization process.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- How to purify a carboxylic acid by recrystallis
- Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines.
- Acid to Alcohol - Common Conditions. The Common Chemistry Project. [Link]
- Process for the purification of carboxylic acids.
- Purification of Organic Compounds by Flash Column Chrom
- Flash Column Chrom
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl Alcohol [commonorganicchemistry.com]
- 4. webqc.org [webqc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. H33766.06 [thermofisher.com]
- 10. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. Benzyl Alcohol: Structure, Properties, Preparation & Uses [vedantu.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Recrystallization of 3-(4-Benzyloxyphenyl)propionic acid
Welcome to the technical support guide for the purification of 3-(4-Benzyloxyphenyl)propionic acid. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven experience to ensure you can achieve the highest purity for your material.
Understanding the Molecule: Key Physicochemical Properties
Before selecting a solvent, it is crucial to understand the structural and physical characteristics of this compound. Its behavior during recrystallization is a direct consequence of its molecular architecture.
The molecule possesses a dual nature:
-
A polar, hydrophilic head: The carboxylic acid group (-COOH) can engage in hydrogen bonding and imparts acidic properties.
-
A large, non-polar, lipophilic tail: The benzyl ether moiety, consisting of two aromatic rings, provides significant non-polar character.
This amphiphilic character suggests that neither a highly polar nor a purely non-polar solvent will be ideal on its own. A solvent of intermediate polarity or a mixed-solvent system is often required.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3][4] |
| Molecular Weight | ~256.30 g/mol | [2][3] |
| Appearance | White to pale cream powder | [1][4] |
| Melting Point | 115-125 °C (range) 116-118 °C (specific) | [1][4] |
| XLogP3 (Lipophilicity) | 3.0 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [3] |
| Key Functional Groups | Carboxylic Acid, Ether, Phenyl Rings | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the characteristics of an ideal recrystallization solvent?
An ideal recrystallization solvent should meet several key criteria[6][7][8]:
-
High-Temperature Coefficient: The solvent must dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point[6][7][8].
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization)[7].
-
Chemical Inertness: The solvent must not react with the compound being purified[6][7].
-
Volatility: The solvent should have a relatively low boiling point and be volatile enough to be easily removed from the purified crystals by drying[6][7].
-
Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive to align with laboratory safety standards and budget constraints[6][9].
Q2: How do I perform a systematic solvent screening for this compound?
A systematic, small-scale approach is the most efficient method to identify a suitable solvent.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature. A good candidate solvent will not dissolve the compound at this stage[8].
-
Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add small portions of the solvent until the solid just dissolves[7]. Note the amount of solvent required. An ideal solvent dissolves the compound in a reasonable volume (not an excessive amount).
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes to maximize crystal formation[10].
-
Evaluation: A successful solvent will produce a high yield of well-formed crystals upon cooling. Quantify the recovery if possible.
Q3: When should I use a mixed-solvent system?
A mixed-solvent system (or solvent pair) is ideal when no single solvent has the desired temperature-dependent solubility profile. This is common for compounds like this compound with both polar and non-polar regions. The system consists of two miscible liquids:
-
A "good" solvent in which the compound is highly soluble, even when cold.
-
A "poor" or "anti-solvent" in which the compound is insoluble, even when hot.
Commonly used solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane[11].
Workflow for Using a Solvent Pair
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness (turbidity) appears, indicating the solution is saturated.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly, which should induce crystallization.
Q4: How does the carboxylic acid group influence solvent selection?
The carboxylic acid moiety is polar and capable of forming strong hydrogen bonds. This has two major implications:
-
Solubility in Protic Solvents: It enhances solubility in polar protic solvents like alcohols (ethanol, methanol, isopropanol) and water. However, due to the large non-polar part of the molecule, solubility in water alone is expected to be very low.
-
Potential for Salt Formation: For acidic compounds, recrystallization can sometimes be achieved by dissolving the compound in a basic aqueous solution (e.g., sodium bicarbonate) to form the soluble carboxylate salt, filtering out insoluble non-acidic impurities, and then re-acidifying with an acid like HCl to precipitate the purified carboxylic acid[5][12]. This is more of a chemical purification (crystallization) than a physical one (recrystallization)[12].
Troubleshooting Guide
Problem: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
Causality & Solutions:
-
High Solute Concentration: The solution may be supersaturated to a point where the solute's solubility is exceeded above its melting point.
-
Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to lower the concentration, and allow it to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting into an ordered crystal lattice.
-
Solution: Ensure the solution cools gradually. Allow it to reach room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate[10].
-
-
Inappropriate Solvent: The chosen solvent may be too "good" of a solvent.
-
Solution: Switch to a less polar solvent or use a mixed-solvent system where the anti-solvent can be added to better control the precipitation.
-
Problem: Crystal recovery is very low.
Low yield is a common issue in recrystallization and can stem from several factors.
Causality & Solutions:
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling[8][13].
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. If too much was added, carefully evaporate some of the solvent to re-saturate the solution and attempt cooling again.
-
-
Premature Filtration: Filtering the solution while it is too cold can cause product loss on the filter paper.
-
Insufficient Cooling: The compound may require a lower temperature to crystallize effectively.
-
Solution: After cooling to room temperature, chill the flask in an ice-water bath for at least 20-30 minutes.
-
Problem: No crystals form upon cooling.
This typically means the solution is not sufficiently supersaturated.
Causality & Solutions:
-
Solution is Too Dilute: Too much solvent was used.
-
Solution: Gently boil off some of the solvent under a fume hood and allow the concentrated solution to cool again.
-
-
Lack of Nucleation Sites: Spontaneous crystal formation sometimes requires an initiation point.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites[10].
-
Solution 2 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth[9].
-
Problem: The crystals are colored or appear impure.
This indicates that impurities have been co-precipitated with your product.
Causality & Solutions:
-
Colored Impurities Present: Highly colored impurities may be present in the crude material.
-
Solution: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The charcoal adsorbs colored impurities onto its high-surface-area matrix. Boil for a few minutes, then remove the charcoal via hot filtration before cooling[13][14].
-
-
Rapid Crystallization: Cooling too quickly can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool as slowly as possible to promote the formation of large, pure crystals that exclude impurities[8].
-
Visual Workflows and Diagrams
Diagram 1: Solvent Selection Workflow
This diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.
Caption: Troubleshooting workflow for when the compound oils out.
References
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
- Recrystallization. University of California, Los Angeles. [Link]
- Experiment: Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis. [Link]
- Finding the best solvent for recrystallisation student sheet.
- This compound | C16H16O3 | CID 561372. PubChem. [Link]
- (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4 | CID 122158. PubChem. [Link]
- Recrystallization. University of Colorado Boulder. [Link]
- Help!
- Recrystallization and Crystallization. University of California, Davis. [Link]
- How to purify a carboxylic acid by recrystallis
- 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394. PubChem. [Link]
- Recrystallization of Benzoic Acid.
- Purification by Recrystalliz
- The Recrystallization of Benzoic Acid. Assumption University. [Link]
Sources
- 1. H33766.03 [thermofisher.com]
- 2. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. reddit.com [reddit.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-catalyzed Hydrogenations
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, field-proven insights into identifying, understanding, and overcoming catalyst poisoning in your palladium-catalyzed hydrogenation reactions. Our goal is to move beyond simple checklists and offer a causal understanding of the challenges you may face at the bench.
Troubleshooting Guide: When Your Hydrogenation Falters
This section is structured in a question-and-answer format to directly address specific experimental issues.
Q1: My hydrogenation reaction has slowed down significantly or completely stalled. What are the first steps to diagnose the problem?
A sudden or gradual loss of catalytic activity is a classic sign of catalyst poisoning.[1] Before assuming a complex issue, it's crucial to rule out more common experimental variables.
Initial Diagnostic Workflow:
-
Hydrogen Supply Check: Ensure a consistent and pure supply of hydrogen. Check for leaks in your system and verify the purity of your hydrogen source.
-
Temperature and Pressure Verification: Confirm that the reaction temperature and pressure are at the desired setpoints and have been stable throughout the reaction. Harsher conditions being required to achieve conversion can be an indicator of poisoning.[1]
-
Agitation Efficiency: Inadequate stirring can lead to poor mass transfer of hydrogen, mimicking the symptoms of a poisoned catalyst. Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.
-
The "Fresh Catalyst" Test: A definitive way to test for poisoning is to add a fresh portion of the palladium catalyst to the stalled reaction mixture.[1] If the reaction rate increases, it's a strong indication that the original catalyst was poisoned.[1]
Q2: I've confirmed catalyst poisoning. What are the likely culprits in my reaction mixture?
Catalyst poisons can originate from the reactants, solvents, or even the reaction apparatus itself.[1] They act by chemically deactivating the catalyst, often by strongly adsorbing to the active palladium sites and preventing reactant molecules from accessing them.[2][3]
Common Catalyst Poisons for Palladium:
| Poison Class | Examples | Typical Sources |
| Sulfur Compounds | Thiols (RSH), hydrogen sulfide (H₂S), thiophenes, sulfoxides | Starting materials, reagents, rubber septa, natural gas-derived hydrogen |
| Nitrogen Compounds | Amines, pyridines, quinolines, nitriles, nitro compounds, oximes | Starting materials, products, additives |
| Halides | Residual chlorides, bromides, iodides | Starting materials (e.g., from upstream reactions), inorganic salts |
| Other Poisons | Carbon monoxide (CO), cyanides, phosphines, heavy metals (e.g., lead, mercury) | Impure hydrogen, starting materials, previous reaction steps |
Q3: How do these poisons actually "kill" my catalyst?
The deactivation mechanism is poison-specific, but generally involves the formation of a strong chemical bond between the poison and the palladium active sites.[2]
-
Sulfur Compounds: These are particularly potent poisons. They bond strongly to the palladium surface, a process known as sulfidation, which can lead to the formation of an inactive palladium sulfide layer.[2] This not only blocks active sites but also alters the electronic properties of the palladium.[2]
-
Nitrogen-Containing Heterocycles: The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium surface, effectively blocking active sites.
-
Cyanide: Excess cyanide can disrupt every step of a catalytic cycle, leading to the formation of inactive palladium cyanide complexes like [(CN)₄Pd]²⁻.[4][5] Moisture can exacerbate this by hydrolyzing cyanide to HCN, which is highly reactive towards Pd(0).[4][5][6][7]
Diagram: Mechanism of Catalyst Deactivation
Caption: Poisons block active sites on the palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: Can a poisoned palladium catalyst be regenerated?
Yes, in many cases, poisoned catalysts can be regenerated, but the success depends on the nature of the poison and the strength of its interaction with the catalyst.[1]
-
Reversible Poisoning: Occurs when the poison is weakly adsorbed. Activity can often be restored by removing the poison from the feedstock or through simple regeneration procedures.[1]
-
Irreversible Poisoning: Involves the formation of a strong, stable chemical bond between the poison and the active site. This may require more aggressive regeneration methods or catalyst replacement.[1]
Common Regeneration Techniques:
| Method | Description | Applicable Poisons |
| Thermal Treatment | Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[1] | Organics, some sulfur compounds. |
| Chemical Washing | Using acidic or basic solutions to dissolve and remove the poison.[1] For nitrogen-based poisons, treatment with alkali or alkaline earth metal salts can be effective.[8] | Metal impurities, some sulfur and nitrogen compounds. |
| Solvent Extraction | Using a suitable solvent to extract the poisoning species.[1] | Organic residues. |
| Hydrogen Treatment | High-temperature treatment with hydrogen can regenerate sulfur-poisoned catalysts to some extent.[9][10] | Sulfur compounds. |
Q2: Can catalyst poisoning affect the selectivity of my reaction?
Absolutely. Poisons can selectively block certain types of active sites, leading to changes in reaction pathways and the formation of unexpected byproducts.[1] For example, in the hydrogenation of substituted nitroaromatics, certain poisons might promote dehalogenation or other undesirable side reactions.[1]
Interestingly, this principle is sometimes used intentionally. In the Lindlar catalyst, palladium is deliberately poisoned with lead acetate to reduce its activity and allow for the selective hydrogenation of alkynes to cis-alkenes without over-reduction.[11][12] Similarly, in the Rosenmund reduction, the palladium catalyst is poisoned with sulfur or quinoline to prevent the over-reduction of acyl halides to alcohols.[11]
Q3: How can I proactively prevent catalyst poisoning?
The most effective strategy is to prevent poisons from entering your reaction in the first place.
Preventative Measures:
-
Raw Material Purity: Use high-purity starting materials, solvents, and gases. If necessary, purify your substrate before the reaction.
-
Poison Scavengers: In some cases, "poison traps" or scavenger resins can be used upstream of the reactor to remove contaminants from the feedstock.
-
Material Compatibility: Ensure that all components of your reactor setup are compatible with the reaction conditions and will not leach impurities.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting catalyst poisoning.
Experimental Protocols
Protocol 1: Purification of a Liquid Substrate from Potential Sulfur Poisons
This protocol is useful if you suspect your starting material is contaminated with sulfur-containing impurities.
-
Material: Activated carbon (sulfur-free grade).
-
Procedure: a. Dissolve the substrate in a suitable, low-boiling point solvent. b. Add approximately 10 wt% of activated carbon relative to the substrate. c. Stir the slurry at room temperature for 2-4 hours. d. Filter the mixture through a pad of celite to remove the activated carbon. e. Remove the solvent under reduced pressure to recover the purified substrate.
-
Validation: Run the hydrogenation reaction with the purified substrate and compare the results to the unpurified material.
Protocol 2: General Procedure for Catalyst Regeneration via Chemical Washing
This is a general guideline for regenerating a palladium catalyst poisoned with nitrogenous compounds. Caution: Always handle catalysts, especially used Pd/C, with care as they can be pyrophoric.[13] Keep the catalyst wet.[13]
-
Reagents: Dilute aqueous solution of an alkali bicarbonate (e.g., 5% sodium bicarbonate).
-
Procedure: a. After the reaction, carefully filter the catalyst from the reaction mixture. b. Wash the recovered catalyst cake thoroughly with the reaction solvent to remove residual substrate and product. c. Transfer the wet catalyst to a beaker and add the dilute bicarbonate solution. d. Stir the slurry at room temperature for 1-2 hours. e. Filter the catalyst and wash with deionized water until the pH of the filtrate is neutral. f. Wash the catalyst with a water-miscible solvent (e.g., ethanol) and then with the reaction solvent. g. The regenerated catalyst can be stored under the reaction solvent for immediate reuse or dried carefully under vacuum.
References
- Catalyst poisoning. (n.d.). In Wikipedia.
- Fairlamb, I. J. S., Kapdi, A. R., Lee, A. F., Sanchez, G., & Serrano, J. L. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4887–4899.
- Technical Support Center: Catalyst Poisoning by Sulfur Compounds and Mitigation with Triphenylphosphine. (2025). Benchchem.
- Regeneration of palladium based catalyst for methane ab
- C
- Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(1), 127-131.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). R Discovery.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society.
- How to Prevent Catalyst Poisoning
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1991). Journal of the Chemical Society, Faraday Transactions.
- Method for reactivating palladium catalysts. (1976).
- Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2. (2024).
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2008).
- Technical Support Center: Preventing Catalyst Poisoning in Hydrogen
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2017).
- Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogen
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2021).
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Poisoning and deactivation of palladium catalysts. (2001).
- Detection of C
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2007).
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- Poisoning and deactivation of palladium c
- Catalyst Poisoning: Palladium & Pl
- Pyrene‐Thiol‐modified Pd Nanoparticles on Carbon Support: Kinetic Control by Steric Hinderance and Improved Stability by the Catalyst‐Support Interaction. (2020).
- Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. (2020).
- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. (2019). RSC Publishing.
- Catalyst poisoning. (n.d.). chemeurope.com.
- Tackling Poison and Leach: Catalysis by Dangling Thiol-Palladium Functions within a Porous Metal-Organic Solid. (2016).
- Role of catalyst in organic synthesis. (2021). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Hydrogenation (
- Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. (2013).
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. (2016). RSC Publishing.
- An evaluation of synthesis gas contaminants as methanol synthesis catalyst poisons. (1998).
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube.
- Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes. (2025). Benchchem.
- Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy.
- Failed Hydrogenation using H2 gas and Pd/C c
- C
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). NSL Analytical.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. dcl-inc.com [dcl-inc.com]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Resolution for 3-(4-Benzyloxyphenyl)propionic acid
Welcome to the technical support center for the analysis of 3-(4-Benzyloxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and overall quality of your High-Performance Liquid Chromatography (HPLC) analyses.
Introduction
This compound is a compound of interest in various research and pharmaceutical development areas. Achieving high-resolution separation is critical for accurate quantification, impurity profiling, and ensuring the overall quality of research and manufacturing processes. This guide provides a structured approach to troubleshooting and optimizing your HPLC methods for this specific analyte.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for an acidic compound like this compound is a common issue that can compromise peak integration and resolution. The primary causes often revolve around secondary interactions with the stationary phase or issues with the mobile phase.[1]
Causality and Solutions:
-
Inappropriate Mobile Phase pH: this compound is a carboxylic acid. If the mobile phase pH is close to or above its pKa, the carboxyl group will be ionized (deprotonated). This negatively charged species can interact with residual, positively charged silanol groups on the silica-based stationary phase, leading to peak tailing.[2]
-
Solution: Suppress the ionization of the carboxylic acid group by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 2 units below the analyte's pKa.[3][4] For most carboxylic acids, a mobile phase pH between 2.5 and 3.5 is a good starting point.[1][5] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[6]
-
-
Secondary Silanol Interactions: Even at low pH, some residual silanol groups on the column packing can interact with the analyte.
-
Solution:
-
Use an End-capped Column: Modern, high-purity silica columns that are well end-capped will have fewer free silanol groups, minimizing these secondary interactions.[7]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help to mask the residual silanol groups and improve peak shape.[2]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[5]
-
Issue 2: Insufficient Resolution from Impurities or Related Compounds
Q: I am seeing co-elution or poor separation between my main peak and a closely eluting impurity. How can I improve the resolution?
A: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[9][10]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Selectivity (α): This is often the most powerful way to improve resolution.[11]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the elution order of compounds.[1][9][12]
-
Adjust the Mobile Phase pH: As discussed previously, pH can significantly impact the retention of ionizable compounds.[3][13][14] A slight change in pH can alter the retention of your target analyte and any ionizable impurities differently, thereby improving separation.
-
Modify the Aqueous to Organic Ratio: Decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your compounds, potentially providing better separation.[9]
-
-
Increase Column Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.[11]
-
Use a Longer Column: Doubling the column length can significantly increase the number of theoretical plates and, therefore, resolution.[9][15] However, this will also increase the analysis time and backpressure.[15]
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency.[9]
-
Lower the Flow Rate: Reducing the flow rate can lead to better peak efficiency and improved resolution, although it will increase the run time.[8][9][16] For a standard 4.6 mm ID column, flow rates are typically around 1.0 mL/min, but reducing this to 0.8 mL/min could be beneficial.[1][17]
-
-
Optimize the Retention Factor (k'):
-
Adjust Mobile Phase Strength: As mentioned, a weaker mobile phase (less organic solvent) will increase retention and can improve resolution for early eluting peaks.[9][10]
-
Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can improve the resolution of complex mixtures.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC column for the analysis of this compound?
A1: A C18 reversed-phase column is an excellent starting point for the analysis of this compound due to its hydrophobic nature.[18][19] Look for a modern, high-purity, end-capped C18 column to minimize peak tailing.[7] Given the aromatic nature of this compound, a Phenyl-Hexyl column could also be a good alternative as it can provide different selectivity through π-π interactions.[9][20]
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl | C18 is a good general-purpose reversed-phase column. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.[9][20] |
| Particle Size | 5 µm, 3 µm, or <2 µm (for UHPLC) | Smaller particles lead to higher efficiency and better resolution.[9][11] |
| Column Dimensions | 150 mm x 4.6 mm or 100 mm x 2.1 mm | The choice depends on the required resolution and whether you are using HPLC or UHPLC. Longer columns provide more resolution.[15][18] |
| Pore Size | ~100-120 Å | This is suitable for small molecules like this compound.[18][20] |
Q2: How does temperature affect the separation?
A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[8][16] However, it can also decrease the retention time, which might reduce resolution in some cases.[1] It is a parameter that should be systematically evaluated. A typical starting temperature is 30-40°C.[1]
Q3: Can I use a gradient elution for this analysis?
A3: Yes, a gradient elution can be very effective, especially if you are trying to separate this compound from impurities that have significantly different polarities.[9] A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly improve the resolution of closely eluting peaks.[1][16]
Q4: What is the expected retention behavior of this compound in reversed-phase HPLC?
A4: this compound is a relatively non-polar molecule due to the presence of two phenyl rings. In a reversed-phase system (e.g., C18 column), it will be well-retained. Its retention time will decrease as the percentage of organic solvent (like acetonitrile or methanol) in the mobile phase increases. As it is an acidic compound, its retention will be longer at a lower mobile phase pH (e.g., pH 2.5-3.5) where it is in its neutral form, and shorter at a higher pH where it is ionized.[2][3][13]
Experimental Workflows
Systematic Approach to Improving Resolution
This workflow provides a logical sequence of steps to optimize the separation of this compound from a critical impurity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. chromtech.com [chromtech.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. moravek.com [moravek.com]
- 15. agilent.com [agilent.com]
- 16. mastelf.com [mastelf.com]
- 17. HPLC Flow Rates: Everything You Need to Know - Axion Labs [axionlabs.com]
- 18. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 19. HPLC Column Selection Guide [scioninstruments.com]
- 20. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
Technical Support Center: Large-Scale Synthesis of 3-(4-Benzyloxyphenyl)propionic Acid
Welcome to the technical support center for the synthesis of 3-(4-Benzyloxyphenyl)propionic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. This compound serves as a versatile building block, particularly where the benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, allowing for selective modifications at the carboxylic acid moiety[1].
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to ensure a robust and scalable synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, or the reaction has failed to proceed to completion. What are the likely causes?
Answer: Low or incomplete conversion is the most common issue and can typically be traced to a few critical parameters in the Williamson ether synthesis, the standard route for this compound[2][3].
-
Inactive Base: The reaction relies on the quantitative deprotonation of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propionic acid. Potassium carbonate (K₂CO₃) is commonly used and is highly hygroscopic. If it has absorbed moisture, its basicity will be compromised, leading to incomplete phenoxide formation.
-
Solution: Always use freshly dried, powdered potassium carbonate. For large-scale reactions, consider drying the required amount in an oven ( >120 °C) for several hours and allowing it to cool in a desiccator before use. Ensure a sufficient excess is used (typically 2.5 equivalents or more) to drive the reaction forward[3].
-
-
Wet Solvent: The presence of water in the solvent (typically acetone or DMF) will quench the phenoxide and can also hydrolyze the benzyl bromide.
-
Solution: Use anhydrous grade solvent for the reaction. For large-scale work, ensure your bulk solvent drums are protected from atmospheric moisture.
-
-
Insufficient Reaction Time or Temperature: While this reaction is generally robust, large-scale reactions have different thermal transfer properties. A temperature that works for a 1 L flask may not be sufficient for a 100 L reactor if not heated adequately.
-
Solution: Ensure the internal reaction temperature reaches reflux (for acetone, ~56 °C). Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2][4]. Do not stop the reaction until the starting material is fully consumed, which can take anywhere from 12 to 24 hours[2].
-
Question 2: My TLC/HPLC analysis shows multiple spots, including one that is very non-polar. What is this impurity?
Answer: The presence of a significantly non-polar impurity often points to the formation of dibenzyl ether. This occurs when the benzyl bromide reacts with a benzyl alcohol impurity or with a benzyloxide anion formed under the reaction conditions.
-
Cause: This side reaction is often promoted by the presence of water, which can hydrolyze benzyl bromide to benzyl alcohol. The resulting alcohol is then O-benzylated.
-
Solution:
-
Reagent Quality: Use high-purity benzyl bromide. Check the certificate of analysis for benzyl alcohol content.
-
Strict Anhydrous Conditions: As mentioned in Q1, rigorously excluding water is the best preventative measure.
-
Purification: Dibenzyl ether is non-polar and can typically be removed during recrystallization. It will remain in the mother liquor when using a solvent system like ethyl acetate/hexanes[2].
-
Question 3: The final product is an oil or a discolored solid that is difficult to crystallize. How can I improve its purity and appearance?
Answer: An oily or discolored product usually indicates the presence of residual starting materials, side products, or impurities from the work-up.
-
Incomplete Base Removal: If residual potassium carbonate or other basic salts are not fully removed during the aqueous work-up, they can interfere with crystallization.
-
Solution: During the work-up, after filtering the inorganic salts, ensure the organic solution is thoroughly washed. A wash with dilute acid (e.g., 1 M HCl) is crucial to neutralize any remaining base, followed by washes with water and brine to remove salts[2].
-
-
Residual Benzyl Bromide: Benzyl bromide is a lachrymator and an impurity.
-
Solution: A thorough work-up and recrystallization should remove unreacted benzyl bromide. If issues persist, a wash with a dilute sodium bisulfite solution can be considered to quench any remaining alkyl halide.
-
-
Recrystallization Solvent Choice: The choice of solvent is critical for obtaining a pure, crystalline solid.
-
Solution: A mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is highly effective for recrystallizing this compound[2]. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to form well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The most common route is a Williamson ether synthesis. The mechanism involves two main steps:
-
Deprotonation: The base (potassium carbonate) removes the acidic proton from the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propionic acid, forming a potassium phenoxide intermediate.
-
Nucleophilic Substitution (Sₙ2): The nucleophilic phenoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether bond.
Q2: What are the critical safety precautions for this synthesis on a large scale?
A2: Benzyl bromide is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). On a large scale, use a closed-system for additions. Acetone is highly flammable; ensure all equipment is properly grounded and sources of ignition are excluded. The reaction work-up involves handling acids, which requires appropriate care.
Q3: Are there viable alternative synthetic routes?
A3: While the Williamson ether synthesis is the most direct, other methods exist, particularly for related structures. These can include multi-step processes involving protection, condensation reactions with benzaldehydes, and subsequent reduction/hydrolysis steps[5][6]. However, for large-scale production, the Williamson ether synthesis from commercially available starting materials generally offers the most cost-effective and straightforward pathway.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures for the Williamson ether synthesis of the title compound[2][3].
Materials:
-
3-(4-hydroxyphenyl)propionic acid (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate, anhydrous, powdered (2.5 eq)
-
Acetone, anhydrous (10-15 L/kg of starting material)
-
Diethyl ether or MTBE (for work-up)
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for recrystallization)
-
Hexanes or Heptane (for recrystallization)
Procedure:
-
Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 3-(4-hydroxyphenyl)propionic acid (1.0 eq) and anhydrous acetone. Begin agitation to form a slurry.
-
Base Addition: Add anhydrous, powdered potassium carbonate (2.5 eq) to the slurry. Stir the mixture at room temperature for 30-60 minutes.
-
Reagent Addition: Slowly add benzyl bromide (1.2 eq) to the reaction mixture via the addition funnel over 30-45 minutes. An exotherm may be observed; control the addition rate to maintain a steady temperature.
-
Reaction: Heat the mixture to reflux (internal temperature ~56 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting 3-(4-hydroxyphenyl)propionic acid is consumed[2][4].
-
Work-up (Quench & Filtration): Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the resulting residue in diethyl ether or MTBE. Transfer to a separatory funnel and wash sequentially with 1 M HCl, water, and finally, brine[2].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot ethyl acetate/hexanes mixture to afford pure this compound as a white to off-white solid[2].
Data Presentation
| Parameter | Recommended Condition | Expected Outcome/Observation |
| Starting Material Ratio | 1 : 1.2 : 2.5 (Acid : Benzyl Bromide : K₂CO₃) | Ensures complete consumption of the starting acid. |
| Solvent | Anhydrous Acetone | Good solubility for reagents, easy to remove. |
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the Sₙ2 reaction. |
| Reaction Time | 12 - 24 hours | Varies with scale; monitor by TLC/HPLC. |
| Typical Yield | 85 - 95% (after recrystallization) | High-yielding transformation. |
| Purity (HPLC) | > 98% | Achievable with proper work-up and recrystallization. |
| Melting Point | 118 - 122 °C | A sharp melting point indicates high purity. |
Visualizations
Reaction Pathway Diagram
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
- Indian Patent 232680. (n.d.). PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-(4-Methylbenzoyl)propionic Acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
- European Patent EP1687250A1. (n.d.). Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
- ResearchGate. (2025). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing O-Alkylation Side Products
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of O-alkylation side products. Here, we delve into the mechanistic underpinnings of this side reaction and provide field-proven troubleshooting strategies and detailed protocols to enhance C-alkylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the competition between C- and O-alkylation?
A1: The competition arises from the ambident nucleophilic nature of enolates, which possess two reactive sites: the α-carbon and the oxygen atom.[1] The final product distribution is a result of a delicate balance of several factors, including the characteristics of the alkylating agent, the solvent, the enolate's metal counterion, and the reaction temperature.[1][2] A thorough understanding and careful control of these parameters are essential to steer the reaction toward the desired C-alkylated product.
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle explain the C/O-alkylation ratio?
A2: The HSAB principle is a powerful conceptual tool for predicting the outcome of these reactions.[3] It posits that hard acids favor reactions with hard bases, while soft acids prefer to react with soft bases.[4][5] In an enolate, the oxygen atom is considered a "hard" nucleophilic center due to its higher electronegativity and charge density, whereas the α-carbon is a "soft" nucleophilic center.[3][6]
-
Hard electrophiles , such as alkyl sulfates (e.g., dimethyl sulfate) and sulfonates (e.g., alkyl tosylates), are hard acids and will preferentially react at the hard oxygen center, leading to a higher proportion of the O-alkylated product.[1][6]
-
Soft electrophiles , like alkyl iodides and bromides, are considered soft acids and therefore favor reaction at the soft carbon center, resulting predominantly in C-alkylation.[1][7]
Q3: What is the general role of solvents in controlling regioselectivity?
A3: The solvent significantly influences the reactivity of the enolate by solvating both the enolate and its counterion.[8]
-
Protic solvents (e.g., ethanol) can hydrogen-bond with the oxygen atom of the enolate, effectively shielding it and making it less available for reaction. This shielding favors C-alkylation.[1][8]
-
Polar aprotic solvents (e.g., DMF, DMSO) are adept at solvating the metal counterion, which leaves the oxygen atom of the enolate more exposed and reactive.[1][8] This "naked" and highly reactive oxygen anion often leads to an increase in O-alkylation.[8]
-
Weakly polar solvents like THF and DME are less effective at separating the enolate and its counterion, which can also influence the C/O ratio.[8][9]
Q4: How does the choice between kinetic and thermodynamic enolate formation impact alkylation?
A4: For unsymmetrical ketones, the choice between kinetic and thermodynamic control allows for regioselective alkylation.
-
The kinetic enolate is formed more rapidly by deprotonating the less sterically hindered α-proton. Its formation is favored by strong, bulky bases like LDA at low temperatures (e.g., -78 °C).[1][10] Alkylation of the kinetic enolate leads to substitution at the less substituted α-carbon.[1]
-
The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored under conditions that permit equilibrium, such as using a weaker base (e.g., NaOEt), higher temperatures, and longer reaction times.[1][11] Alkylation of the thermodynamic enolate results in substitution at the more substituted α-carbon.[1]
Troubleshooting Guide: Minimizing O-Alkylation
When O-alkylation is a persistent side reaction, a systematic approach to troubleshooting is required. The following sections break down the key experimental variables and provide actionable solutions.
Visualizing the Competing Pathways
The diagram below illustrates the decision points and influencing factors in the competition between C- and O-alkylation of an enolate.
Caption: Workflow for achieving selective C-alkylation via a silyl enol ether intermediate.
Protocol: Synthesis and Alkylation of a Silyl Enol Ether
-
Part A: Silyl Enol Ether Formation (Kinetic Control)
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at 0 °C to form LDA.
-
Cool the LDA solution back to -78 °C and add the ketone (1.0 eq.) dropwise. Stir for 1 hour to ensure complete enolate formation.
-
Add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup by quenching with saturated aqueous NaHCO₃, extracting with pentane, washing the organic layer with brine, drying over Na₂SO₄, and concentrating under reduced pressure. The crude silyl enol ether is often pure enough for the next step or can be purified by distillation.
-
-
Part B: C-Alkylation
-
Dissolve the silyl enol ether (1.0 eq.) and the alkyl halide (1.1 eq.) in an anhydrous solvent like CH₂Cl₂ at -78 °C.
-
Add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 eq.) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ and perform a standard aqueous workup.
-
The resulting α-alkylated ketone can be purified by column chromatography.
-
Strategy 2: The Mitsunobu Reaction - A Note of Caution
While the Mitsunobu reaction is a powerful tool for forming esters and ethers (O-alkylation) from alcohols, it is important to be aware of potential side reactions. [12]When using nucleophiles that contain both N-H and O-H groups (like certain amides or hydroxy-heterocycles), competition between N- and O-alkylation can occur. [13][14]In these specific cases, the reaction conditions, particularly the solvent, can influence the N/O selectivity. [14]
Conclusion
Preventing O-alkylation is a matter of precisely controlling the reaction environment to favor the desired C-alkylation pathway. By carefully selecting the electrophile, solvent, and counter-ion, and by considering advanced strategies like the use of silyl enol ethers, researchers can significantly improve the outcome of their alkylation reactions, leading to higher yields of the desired product and simplifying purification.
References
- Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes.
- Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
- eGyanKosh. (n.d.). ENOLATES.
- Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- JoVE. (2023). Regioselective Formation of Enolates.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
- Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
- Organic Chemistry Tutor. (n.d.). Alkylation of Enolates.
- YouTube. (2025). Alkylation of Enolates. Organic Chemistry Tutor.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry.
- PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- YouTube. (2021). The explanation of C and O alkylation of enolate ion using hard soft acid base concept. Dr. Adil Khatri.
- ACS Publications. (n.d.). Chemical Reactivity of Enolate Ions: The Local Hard and Soft Acids and Bases Principle Viewpoint. Journal of the American Chemical Society.
- Oxford University Press. (n.d.). Alkylation of enolates.
- National Institutes of Health. (n.d.). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. PMC.
- University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2.
- ResearchGate. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
- ChemistryViews. (2012). C- or O-Alkylation?.
- University of Calicut. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB).
- Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
- University of North Florida. (n.d.). Hard-Soft Acid-Base Theory.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions.
- Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2021). 4.2: Hard and Soft Acids and Bases.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones.
- ResearchGate. (n.d.). Regio- and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems.
- Organic Chemistry Portal. (n.d.). Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones.
- PubMed Central. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones.
- RWTH Publications. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones.
- Chemistry Steps. (n.d.). How to Alkylate a Ketone.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. Video: Regioselective Formation of Enolates [jove.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis
Welcome to the Technical Support Center for the Williamson Ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this fundamental ether formation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis and what is its fundamental mechanism?
The Williamson ether synthesis is a widely used organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). [1][2]Developed by Alexander Williamson in 1850, this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. [1][3]In this mechanism, the alkoxide ion acts as a nucleophile, performing a backside attack on the carbon atom of the alkyl halide, displacing the halide leaving group in a single, concerted step. [1][2]This method is versatile for preparing both symmetrical and asymmetrical ethers. [1][4] Q2: My reaction yield is low. What are the common causes?
Low yields in a Williamson ether synthesis can stem from several factors:
-
Side Reactions: The most common side reaction is the base-catalyzed E2 elimination of the alkylating agent, which is especially prevalent with sterically hindered or secondary/tertiary alkyl halides. [5][6][7]* Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. [1][8]Typical laboratory syntheses report yields between 50-95%. [1][2]* Poor Substrate Choice: The reaction gives the best results with primary alkyl halides. [3][5][9]Secondary alkyl halides may produce a mixture of substitution and elimination products, while tertiary alkyl halides primarily yield elimination products. [1][3][5]* Solvent Issues: Protic solvents (like ethanol) and apolar solvents can slow the reaction rate by solvating the nucleophile, thus reducing its availability. [1]* C-Alkylation: When using phenoxide nucleophiles, alkylation can occur on the aromatic ring in addition to the desired O-alkylation. [2][5] Q3: How do I choose the right starting materials to synthesize an unsymmetrical ether?
For unsymmetrical ethers, there are two possible combinations of alkoxide and alkyl halide. [1][10]To minimize the competing E2 elimination reaction, the synthetic route that utilizes the less sterically hindered alkyl halide is generally preferred. [5][10]The best yields are obtained when the alkyl halide is primary or methyl. [3][11]For instance, to synthesize tert-butyl methyl ether, it is far better to use sodium tert-butoxide and methyl iodide, rather than sodium methoxide and tert-butyl chloride. [5][9]The latter combination would result almost exclusively in the formation of isobutylene via elimination. [9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your Williamson ether synthesis experiments.
Problem 1: Significant amount of alkene byproduct is observed.
Cause: This indicates that the E2 elimination pathway is competing with the desired SN2 reaction. [5]This is a very common side reaction, particularly when using secondary or tertiary alkyl halides, as the alkoxide also functions as a strong base. [5][7] Solutions:
-
Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide. [3][5]If synthesizing an asymmetrical ether, always choose the route with the less sterically hindered alkyl halide. [5][10]* Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination. [5][8]Elimination reactions typically have a higher activation energy and are therefore more favored at elevated temperatures. [5]* Choice of Base and Alkoxide: Use a non-hindered alkoxide whenever possible. [5]While a strong base is necessary to form the alkoxide, employing a very strong, non-nucleophilic base to deprotonate the alcohol, followed by the addition of the alkyl halide at a controlled temperature, can sometimes improve yields. [5][9]
Problem 2: The reaction is slow or not proceeding to completion.
Cause: The reaction rate can be influenced by several factors including the choice of solvent, temperature, and the reactivity of the substrates.
Solutions:
-
Solvent Selection: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the best choices. [1][5][9]These solvents effectively solvate the cation of the alkoxide, which increases the nucleophilicity of the "naked" alkoxide anion. [9]Protic solvents should be avoided as they can solvate the alkoxide, reducing its nucleophilicity. [1][9]* Temperature and Reaction Time: A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours. [1][2]If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-enhanced technology has also been shown to accelerate reaction times and improve yields. [1]* Catalysts: For unreactive alkyl halides, the addition of a catalytic amount of a soluble iodide salt (e.g., tetrabutylammonium iodide) can increase the reaction rate through the in situ generation of a more reactive alkyl iodide. [2]Phase transfer catalysts, such as tetrabutylammonium bromide or 18-crown-6, can also be used to increase the solubility of the alkoxide and facilitate the reaction, especially in biphasic systems. [1][12][13][14]
Problem 3: A mixture of O-alkylated and C-alkylated products is obtained with a phenoxide nucleophile.
Cause: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho or para positions. [2][5] Solutions:
-
Solvent Effects: The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent. [5] * For O-alkylation: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. [5] * For C-alkylation: Protic solvents like water or trifluoroethanol (TFE) tend to favor C-alkylation. [9]
Experimental Protocols & Data
General Protocol for Williamson Ether Synthesis
This is a generalized procedure and may require optimization for specific substrates. [8] 1. Alkoxide Formation:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF). [8][15] * Add a strong base (e.g., NaH, KH) portion-wise at 0 °C to deprotonate the alcohol and form the alkoxide. [3][15]The evolution of hydrogen gas will be observed. [11]Stir the mixture until gas evolution ceases.
2. Ether Formation:
-
Slowly add the alkyl halide to the solution of the alkoxide. [8] * Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction for completion by TLC or GC. [1][2] 3. Work-up:
-
After the reaction is complete, cool the mixture to room temperature. [8] * Carefully quench the reaction by adding water. [8] * Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). [8] * Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). [8][15] 4. Purification:
-
Remove the solvent under reduced pressure. [8] * The crude product can then be purified by distillation or column chromatography. [8][15]
Data Summary Tables
Table 1: Recommended Solvents and Bases
| Reactant Type | Recommended Base(s) | Recommended Solvent(s) |
| Aliphatic Alcohols | NaH, KH, LHMDS, LDA [16] | Acetonitrile, DMF, DMSO, THF [1][5][17] |
| Phenols | NaOH, KOH, K₂CO₃, Cs₂CO₃ [5][9][16] | Acetonitrile, DMF, DMSO [5] |
Table 2: Influence of Alkyl Halide Structure on Reaction Pathway
| Alkyl Halide Type | Primary Reaction | Product(s) |
| Methyl or Primary | SN2 | Ether (Good Yield) [3][5][6] |
| Secondary | SN2 and E2 | Mixture of Ether and Alkene [3][5][7] |
| Tertiary | E2 | Alkene (Almost Exclusively) [3][5][6] |
Visualizing the Williamson Ether Synthesis
Reaction Mechanism
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
References
- Williamson ether synthesis. In Wikipedia.
- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
- Experiment 06 Williamson Ether Synthesis. (n.d.). Moravian University.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- The Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Williamson Ether Synthesis. (n.d.). ChemTalk.
- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
- Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 823.
- Williamson Ether Synthesis. (n.d.). Pasadena City College.
- Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah.
- williamson synthesis can be occured by using which solvent. (2024, November 20). Brainly.in.
- Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube.
- Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 823.
- Sharma, G. V., & Reddy, K. L. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6(76), 72688-72708.
- Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025, September 16). TailoredRead.
- CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 [Video]. (2020, April 17). YouTube.
- Soderberg, T. (2025, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts.
- Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit.
- Williamson ether synthesis (done wrong) [Video]. (2020, March 28). YouTube.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholarship.richmond.edu [scholarship.richmond.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. brainly.in [brainly.in]
Stability issues of 3-(4-Benzyloxyphenyl)propionic acid in solution
A Guide to Understanding and Preventing Stability Issues in Solution
Welcome to the technical support guide for 3-(4-Benzyloxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in experimental settings. As Senior Application Scientists, we understand that compound stability is paramount to generating reliable and reproducible data. This guide provides in-depth, field-proven insights into the potential stability challenges, their underlying causes, and robust protocols to mitigate them.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is the first step in designing stable formulations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |
| Molecular Weight | 256.30 g/mol | [1][2] |
| Appearance | White crystals or powder | [4] |
| CAS Number | 50463-48-4 | [1][2][3] |
| pKa | (Estimated ~4.5-5.0) | Inferred from general carboxylic acid properties |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, Ethanol) | Inferred from structure and safety data sheets |
Visualizing the Structure and Potential Degradation
Understanding the molecule's structure is key to predicting its behavior. The two primary functional groups of concern are the carboxylic acid and the benzyl ether linkage.
Caption: Structure of this compound.[1]
The benzyl ether linkage is the most probable site of degradation under common experimental conditions.
Caption: Potential degradation pathway via benzyl ether cleavage.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three factors:
-
pH: The carboxylic acid group's ionization state is pH-dependent. At pH values significantly below its pKa (~4.5), it is in the neutral, less water-soluble form. At pH values above its pKa, it exists as the more soluble carboxylate salt.[5][6] Extreme pH (highly acidic or alkaline) can catalyze the hydrolysis of the benzyl ether linkage.
-
Solvent Choice: The polarity and protic nature of the solvent can affect stability. While soluble in many organic solvents, long-term storage in protic solvents like methanol or ethanol could potentially lead to esterification, although this is generally slow without a catalyst. Aqueous solutions present the highest risk for hydrolysis.
-
Storage Conditions: Exposure to light, elevated temperatures, and oxygen can promote degradation.[7] It is recommended to store solutions protected from light and at reduced temperatures.
Q2: What are the likely degradation products I might observe?
A2: The most anticipated degradation pathway is the cleavage of the benzyl ether bond. This would result in the formation of 3-(4-Hydroxyphenyl)propionic acid (also known as phloretic acid) and either benzyl alcohol (via hydrolysis) or toluene (via hydrogenolysis).[8] Researchers should be aware of these potential impurities when analyzing their samples by techniques like HPLC or LC-MS.
Q3: What are the recommended storage conditions for a stock solution (e.g., in DMSO)?
A3: For optimal stability, stock solutions in a dry, aprotic solvent like DMSO should be stored in tightly sealed containers at -20°C or below.[9] Minimize freeze-thaw cycles by preparing smaller aliquots for daily use. Always use anhydrous solvents to prevent slow hydrolysis over time.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound precipitated after I diluted my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). Why?
-
Causality: This is a classic solubility issue. This compound is significantly less soluble in aqueous media than in organic solvents like DMSO. While the compound will be deprotonated to its more soluble carboxylate form at pH 7.4, its intrinsic aqueous solubility may still be low. When the DMSO stock is diluted, the compound may crash out of the solution once the percentage of the organic co-solvent falls below a critical level required to keep it dissolved.
-
Solution Strategy:
-
Decrease the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.
-
Increase Co-solvent Percentage: If the experimental system allows, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a Formulation Aid: For in vivo or cell-based assays, formulation agents like cyclodextrins or surfactants (e.g., Tween® 80) can be used to increase apparent solubility. This requires careful validation to ensure the formulation agent does not interfere with the experiment.
-
Problem 2: I am analyzing my samples by HPLC and see a new, more polar peak appearing over time, while my parent peak decreases.
-
Causality: This is a strong indication of chemical degradation. Given the structure, the most likely degradation product is 3-(4-Hydroxyphenyl)propionic acid, formed from the cleavage of the benzyl ether.[8] The replacement of the nonpolar benzyl group with a polar hydroxyl group would result in a significantly shorter retention time on a standard reverse-phase HPLC column.
-
Solution Strategy:
-
Confirm Identity: If possible, confirm the identity of the new peak using LC-MS. The expected mass would correspond to 3-(4-Hydroxyphenyl)propionic acid (C₉H₁₀O₃, MW: 166.17 g/mol ).[9]
-
Evaluate Solution Conditions: Immediately investigate the pH, temperature, and light exposure of your solution. Is the pH too high or low? Is the solution being stored at room temperature on the benchtop?
-
Perform a Forced Degradation Study: To proactively understand the stability limits, conduct a forced degradation study as outlined in the protocol below. This will help you define stable handling and storage conditions for your specific experimental solutions.
-
Problem 3: The measured concentration of my working solution is inconsistent, especially at low micromolar or nanomolar concentrations.
-
Causality: At low concentrations, nonspecific binding of the compound to container surfaces (e.g., plastic tubes, pipette tips) can become significant, leading to a substantial decrease in the actual concentration in solution.
-
Solution Strategy:
-
Use Low-Binding Consumables: Switch to low-protein-binding microcentrifuge tubes and pipette tips.
-
Consider Glassware: For storage, consider using silanized glass vials, which present a more inert surface.
-
Include a Surfactant: If compatible with your assay, adding a very small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your buffer can help prevent nonspecific adsorption by blocking binding sites on plastic surfaces.
-
Protocol: Short-Term Stability Assessment in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a common experimental buffer using HPLC analysis.[4][10]
Sources
- 1. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. appchemical.com [appchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Factors affecting Acid strength of carboxylic acids | Filo [askfilo.com]
- 6. byjus.com [byjus.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 3-(4-Benzyloxyphenyl)propionic acid
Welcome to the technical support center for advanced NMR interpretation. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(4-Benzyloxyphenyl)propionic acid and encounter challenges in spectral analysis. Our goal is to move beyond simple peak assignments and provide in-depth, field-proven insights into the causality behind the complex spectral features of this molecule.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and sources of confusion when analyzing the ¹H NMR spectrum of this compound for the first time.
Question 1: Why does the aromatic region of the para-substituted phenyl ring (protons Hc & Hd) look like two complex multiplets instead of two simple doublets?
Answer: This is a classic and excellent question that delves into the difference between chemical and magnetic equivalence. While the two protons labeled Hc are chemically identical (due to the molecule's symmetry), they are not magnetically equivalent. The same applies to the Hd protons.
-
Causality: A proton Hc has a specific coupling constant to its adjacent proton Hd (an ortho-coupling, ³J). However, it has a different coupling constant to the Hd proton on the opposite side of the ring (a para-coupling, ⁵J). Because each Hc proton couples differently to the two Hd protons, they are magnetically non-equivalent.
-
Spin System: This arrangement gives rise to a second-order spin system known as an AA'BB' system .[1][2][3] Instead of clean, first-order doublets, the spectrum shows two symmetric, often complex multiplets. The appearance can be deceptively simple, sometimes resembling a "doublet of doublets," but a precise analysis reveals more complex splitting patterns.[4][5]
-
Practical Implication: Do not misinterpret these signals as simple doublets. Doing so will lead to an incorrect measurement of the coupling constants and a misunderstanding of the spin system. For definitive assignment, especially in a crowded spectrum, a 2D COSY experiment is recommended.[6][7]
Question 2: I'm having trouble locating the carboxylic acid proton (HOOC-). It's either extremely broad or completely absent. Is my sample degraded?
Answer: This is a very common observation and rarely indicates sample degradation. The carboxylic acid proton is an "exchangeable proton," and its appearance is highly sensitive to experimental conditions.
-
Causality (Chemical Exchange): The acidic proton can undergo rapid chemical exchange with other acidic protons, most commonly trace amounts of water (H₂O) in the deuterated solvent.[8][9] If the rate of this exchange is on the same timescale as the NMR experiment, the signal becomes very broad, sometimes to the point of disappearing into the baseline.[9] In protic solvents like methanol-d₄ or D₂O, the proton will rapidly exchange with deuterium and become invisible in the ¹H spectrum.[8]
-
Troubleshooting:
-
Use a Dry Solvent: Ensure your deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is as anhydrous as possible. Using a fresh, sealed ampule is best practice.
-
Change Solvents: DMSO-d₆ is an excellent choice for observing exchangeable protons because the dimethyl sulfoxide acts as a hydrogen bond acceptor, slowing down the exchange rate and resulting in a sharper signal.
-
D₂O Shake: To confirm the identity of the peak, add a single drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid peak will disappear, confirming its assignment.[10][11]
-
-
Expected Chemical Shift: When visible, expect the carboxylic acid proton to be a broad singlet in the 10-12 ppm range.[10][11][12]
Question 3: The two methylene groups (-CH₂-CH₂-) in the propionic acid chain appear as two triplets, but they aren't perfectly symmetrical. Why?
Answer: The signals for the two methylene groups (Ha and Hb) are expected to be triplets due to coupling with each other. The slight deviation from perfect, symmetrical 1:2:1 triplets is often due to a phenomenon called "second-order effects" or "virtual coupling."
-
Causality (Second-Order Effects): First-order splitting rules (like the n+1 rule) are an approximation that holds true when the chemical shift difference between two coupled protons (Δν in Hz) is much larger than their coupling constant (J in Hz). When Δν/J is small (less than ~10), the multiplets can become distorted. The inner peaks gain intensity, and the outer peaks lose intensity, a phenomenon known as "roofing."
-
Causality (Virtual Coupling): While less common in this specific fragment, if these protons were coupled to another nearby proton, and the coupling constants were of similar magnitude, more complex splitting could arise. For this compound, the primary cause is the proximity in chemical shift of the Ha and Hb protons, leading to mild second-order effects.
-
Practical Implication: This is a normal spectral feature. The chemical shifts should be reported from the center of the multiplet. For this molecule, you will typically observe two triplets around 2.6-3.0 ppm.[13]
Troubleshooting Guide & Advanced Analysis
This section provides solutions to more complex issues that may arise during spectral interpretation.
Problem 1: The aromatic signals from the benzyloxy group (He, Hf, Hg) are overlapping with the signals from the para-substituted ring (Hc, Hd).
Solution: Leverage Solvent-Induced Chemical Shifts.
The chemical environment of a proton influences its chemical shift, and this environment includes the surrounding solvent molecules.[14][15][16] Changing from a relatively non-polar solvent like chloroform-d (CDCl₃) to a more aromatic or polar solvent can alter the relative positions of signals.[17][18]
-
Expert Recommendation: Re-run the spectrum in benzene-d₆ (C₆D₆) or pyridine-d₅. Aromatic solvents like benzene-d₆ will induce significant shifts, particularly for protons on the "outside" of the molecule, due to anisotropic effects. This often resolves overlapping aromatic regions, spreading the signals out for easier analysis.
-
Mechanism: The benzene-d₆ solvent molecules tend to associate with electron-deficient parts of the solute. This solute-solvent interaction changes the local magnetic field experienced by nearby protons, altering their chemical shifts.[15]
Problem 2: I need to unambiguously assign every proton in the aromatic regions, but the overlap and second-order effects are making it difficult.
Solution: Employ 2D NMR Spectroscopy.
When a 1D spectrum is insufficient, 2D NMR is the authoritative tool for structural elucidation.[19][20][21]
-
Recommended Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[6][7] It will show a cross-peak between Ha and Hb, and crucially, between Hc and Hd. This will definitively link the two multiplets of the AA'BB' system.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[7][20] For example, the benzylic protons (He) will show a correlation to the carbons of the phenyl ring they are attached to, as well as the ether carbon, confirming their position.
-
// Nodes Start [label="Complex or Overlapping\n¹H NMR Spectrum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Change NMR Solvent\n(e.g., CDCl₃ to C₆D₆)", fillcolor="#FBBC05", fontcolor="#202124"]; Field [label="Increase Spectrometer\nField Strength (e.g., 400 to 600 MHz)", fillcolor="#FBBC05", fontcolor="#202124"]; TwoD [label="Perform 2D NMR\n(COSY, HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Spectrum Resolved &\nAssignments Confirmed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Solvent [label=" Overlapping Peaks? "]; Start -> Field [label=" Poor Resolution?\n(Second-Order Effects) "]; Solvent -> TwoD [label=" Still Ambiguous? "]; Field -> TwoD [label=" Still Ambiguous? "]; TwoD -> Resolved [label=" Definitive Data "]; Solvent -> Resolved [label=" Problem Solved "]; Field -> Resolved [label=" Problem Solved "]; } }
Caption: Troubleshooting workflow for complex NMR spectra.
Data Summary & Experimental Protocol
Expected ¹H NMR Data
The following table summarizes the expected chemical shifts and multiplicities for this compound in CDCl₃. Note that values can vary slightly based on concentration and exact instrument conditions.
| Proton Label | Integration | Multiplicity | Approx. Chemical Shift (ppm) | Description |
| Ha | 2H | Triplet (t) | ~ 2.65 | Methylene alpha to COOH |
| Hb | 2H | Triplet (t) | ~ 2.95 | Methylene beta to COOH |
| He | 2H | Singlet (s) | ~ 5.05 | Benzylic CH₂ |
| Hc | 2H | Multiplet (m) | ~ 6.90 | Aromatic (ortho to OCH₂) |
| Hd | 2H | Multiplet (m) | ~ 7.15 | Aromatic (meta to OCH₂) |
| Hf,g | 3H | Multiplet (m) | ~ 7.30-7.45 | Aromatic (meta, para of Bn) |
| He | 2H | Multiplet (m) | ~ 7.30-7.45 | Aromatic (ortho of Bn) |
| -COOH | 1H | Broad Singlet (br s) | 10.0 - 12.0 | Carboxylic Acid |
// Connections C_beta -> C1 [label=""]; C4 -> O [label=""]; }
Caption: Key proton environments in the molecule.
Standard Operating Procedure: High-Resolution ¹H NMR Sample Preparation
This protocol ensures the acquisition of high-quality, reproducible NMR data.[22][23][24]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[22][24] For routine ¹H NMR, precision is key for concentration consistency.
-
Solvent Selection & Addition: Choose a suitable deuterated solvent (e.g., CDCl₃ for standard analysis, or DMSO-d₆ to better resolve exchangeable protons).[25] Using a calibrated pipette, add approximately 0.6-0.7 mL of the solvent to the vial.[22][24]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for good magnetic field shimming.[24] Any particulate matter will degrade spectral quality.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube.[25][26] Avoid any solid particles. The final sample height should be between 4.0 and 5.0 cm.
-
Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove dust and fingerprints. Cap the tube securely.
-
Labeling: Clearly label the NMR tube cap with a unique identifier.
-
Instrument Insertion: Follow the specific instructions for your spectrometer to insert the sample. The instrument will typically perform locking, tuning, and shimming automatically or with user guidance before data acquisition.[22]
References
- J. L. Burdett, B. H. Muller. (1961). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]
- Peter A. Bystrov, et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy.
- Reddit r/chemhelp Community. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]
- Slideshare. (n.d.). 2D NMR Spectroscopy. Slideshare. [Link]
- ALWSCI Technologies. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]
- T. Matsuo, et al. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]
- MIT OpenCourseWare. (n.d.). 8.
- A. D. Buckingham, T. Schaefer, W. G. Schneider. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics. [Link]
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation.
- M. E. Elyashberg, et al. (2004).
- University of Wisconsin-Madison. (n.d.). Pople Nomenclature for Coupled Spin Systems. Department of Chemistry. [Link]
- Organic Chemistry Data. (n.d.). 5.7 Pople Nomenclature for Coupled Spin Systems.
- Edgar W. Garbisch Jr. (1968). Analysis of complex NMR spectra for the organic chemist: III. Four spin systems of the ABC2, ABX2, ABK2, AA'BB', and AA'XX' types.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
- A. Kumar, R. C. D. Kumar. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
- P. Diehl, C. L. Khetrapal, H. P. Kellerhals. (1969). Nuclear magnetic resonance spectra of oriented 4-spin systems with C2v symmetry (AA′BB′). The spectrum of thiophene.
- Carlos Cobas. (2008). 1H NMR Analysis: Common Myths and Misconceptions. Mestrelab Research. [Link]
- Reddit r/chemistry Community. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. Reddit. [Link]
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
- Quora. (2021).
- University of Puget Sound. (n.d.). Spectroscopy Tutorial: Examples - Example 9. University of Puget Sound. [Link]
- Reddit r/chemistry. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. Reddit. [Link]
- J. E. Elbert. (n.d.).
- Organic Spectroscopy International. (2017). 3-Phenylpropionic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum of Propionic acid. HMDB. [Link]
- MDPI. (2022). Unveiling the Metabolic Fingerprint of Occupational Exposure in Ceramic Manufactory Workers. MDPI. [Link]
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. NMR Analysis, Processing and Prediction: 1H NMR Analysis: Common Myths and Misconceptions [nmr-analysis.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 14. tandfonline.com [tandfonline.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 20. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. anuchem.weebly.com [anuchem.weebly.com]
- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 23. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 24. organomation.com [organomation.com]
- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 26. ocw.mit.edu [ocw.mit.edu]
Managing impurities during the workup of 3-(4-Benzyloxyphenyl)propionic acid
Welcome to the dedicated technical support resource for the synthesis and purification of 3-(4-benzyloxyphenyl)propionic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with the workup and purification of this important synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: From Crude to Pure Product
This section addresses specific, practical problems you might encounter during the workup and purification of this compound.
Question 1: My final product is an oil or a waxy solid and fails to crystallize. What are the likely causes and how can I resolve this?
Answer:
This is a common issue often indicative of persistent impurities that disrupt the crystal lattice formation of the desired product. The most probable culprits are residual unreacted starting materials or byproducts from the synthetic route employed.
Common Synthetic Routes & Associated Impurities:
| Synthetic Route | Starting Materials | Potential Impurities Affecting Crystallization |
| Route A: Williamson Ether Synthesis | 3-(4-hydroxyphenyl)propionic acid, Benzyl halide | Unreacted 3-(4-hydroxyphenyl)propionic acid, Benzyl alcohol (from hydrolysis of benzyl halide), Benzyl ether byproducts |
| Route B: Malonic Ester Synthesis | Diethyl malonate, Benzyl chloride, 4-benzyloxybenzaldehyde | Dialkylated malonic ester derivatives, Unreacted starting materials |
| Route C: Hydrolysis of Ethyl 3-(4-benzyloxyphenyl)propionate | Ethyl 3-(4-benzyloxyphenyl)propionate | Unhydrolyzed starting ester |
Troubleshooting Workflow:
Detailed Protocols for Purification:
Protocol 1: Acid-Base Extraction
This technique is highly effective for removing acidic or basic impurities. For instance, if you started with 3-(4-hydroxyphenyl)propionic acid, an acid-base extraction will separate it from your desired, more neutral product.
-
Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or diethyl ether (approximately 10-20 volumes).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 volumes). This will extract any unreacted acidic starting material into the aqueous layer.
-
Separate the organic layer and wash it with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which should now be of higher purity and more amenable to crystallization.
Protocol 2: Recrystallization
Recrystallization is a powerful purification technique for solids. The key is to find a solvent system where the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures.[1][2]
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexane, ethyl acetate, toluene, ethanol, water, or mixtures thereof). A good starting point for this compound is a mixture of ethyl acetate and hexane.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent (or solvent mixture).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Question 2: My reaction yield is low. What are the common causes and how can I improve it?
Answer:
Low yields can stem from incomplete reactions, side reactions, or mechanical losses during workup. The specific cause often depends on the synthetic route.
For Williamson Ether Synthesis:
-
Incomplete Deprotonation: The phenoxide of 3-(4-hydroxyphenyl)propionic acid must be fully formed for the reaction to proceed efficiently. Ensure you are using a sufficiently strong base (e.g., potassium carbonate, sodium hydride) and an appropriate solvent.
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by sterically hindered alkyl halides and high temperatures.[5] Using benzyl bromide or chloride (primary halides) and maintaining a moderate reaction temperature can minimize this.[6]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation, leading to a more nucleophilic "naked" alkoxide.[5]
For Malonic Ester Synthesis:
-
Incomplete Alkylation: The enolate of diethyl malonate must be efficiently generated. Sodium ethoxide in ethanol is a common choice.[7]
-
Dialkylation: A significant drawback of this synthesis is the potential for the product to be deprotonated and alkylated a second time.[7] Using a slight excess of the malonic ester can help to minimize this.
-
Incomplete Hydrolysis and Decarboxylation: The final steps of saponification (ester hydrolysis) and decarboxylation must go to completion.[8] Ensure adequate heating during the decarboxylation step.
Troubleshooting Low Yields:
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the reaction and assess the purity of this compound?
A1: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is ideal.
-
TLC: This is a quick and effective method for monitoring the progress of the reaction. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[3] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
-
HPLC: For quantitative purity analysis, a reverse-phase HPLC method is recommended. A C18 column with a gradient elution using acetonitrile and water (with a small amount of acid like TFA or formic acid) provides excellent separation of the product from potential impurities.[9][10]
Q2: I've identified unreacted benzyl bromide/chloride in my crude product. How can I remove it?
A2: Benzyl halides are reactive and can be quenched and removed during the workup. After the reaction, adding a small amount of a nucleophilic scavenger like methanol or water and stirring for a short period can help to convert the residual benzyl halide into more easily removable ethers or benzyl alcohol. Subsequent aqueous washes during the extraction process will help to remove these more polar byproducts.
Q3: Can I use a different base for the Williamson ether synthesis?
A3: Yes, while potassium carbonate is common, other bases can be used. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can lead to faster and more complete deprotonation.[6] However, it is highly reactive and requires careful handling under anhydrous conditions. The choice of base can influence the reaction rate and should be selected based on the scale of the reaction and the available laboratory facilities.
Q4: My final product has a slight yellow tint. How can I decolorize it?
A4: A yellow coloration is often due to minor, highly conjugated impurities. This can often be removed by treating a solution of your product with activated charcoal.[2]
Protocol for Decolorization with Activated Charcoal:
-
Dissolve your crude product in a suitable hot solvent for recrystallization.
-
Allow the solution to cool slightly from boiling and add a small amount of activated charcoal (typically 1-5% by weight of your product).
-
Gently heat the mixture back to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Proceed with the recrystallization as previously described.
By understanding the chemistry of the synthesis of this compound and anticipating the potential impurities, you can effectively troubleshoot and optimize your workup and purification procedures, leading to a high-quality final product.
References
- Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. ACS Publications.
- Indian Patents. 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.
- Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. ResearchGate.
- This compound | C16H16O3 | CID 561372. PubChem.
- Recrystallization and Crystallization. University of Rochester.
- Williamson ether synthesis (done wrong). YouTube.
- hydrolysis of esters. Chemguide.
- The Recrystallization of Benzoic Acid. University of Massachusetts.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu.
- Purification by Recrystallization. CUNY.
- Malonic ester synthesis. Wikipedia.
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Recrystallization of Benzoic Acid. St. Olaf College.
- 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Chemistry LibreTexts.
- Hydrolysis of Esters of Substituted Aliphatic Acids. American Journal of Science.
- Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate.
- Malonic Synthesis. NROChemistry.
- New and Simple Method for Determination of 2-(3-benzoylphenyl)propionic Acid in Body Fluid. PubMed.
- Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka.
- Method for recovering and purifying propionic acid. Google Patents.
- A kind of 3-(4-hydroxy phenyl) synthetic method of propionic acid amide. Google Patents.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: 3-(4-Benzyloxyphenyl)propionic Acid vs. Ketoprofen
This guide provides a detailed comparative analysis of the well-established nonsteroidal anti-inflammatory drug (NSAID), Ketoprofen, against 3-(4-Benzyloxyphenyl)propionic acid, a structurally related compound with a less defined pharmacological profile. The core objective is not only to compare known attributes but also to provide a comprehensive experimental framework for researchers to characterize and evaluate such analogues. We will delve into the established mechanisms of Ketoprofen and outline the requisite in vitro and in vivo protocols to generate comparative data for its benzyloxy-substituted counterpart.
Introduction and Structural Analysis
Both Ketoprofen and this compound belong to the arylpropionic acid class of molecules, a scaffold renowned for its anti-inflammatory properties.[1] Ketoprofen, or (RS)-2-(3-benzoylphenyl)propanoic acid, is a widely used NSAID with potent analgesic, antipyretic, and anti-inflammatory effects.[2][3] Its mechanism and clinical profile are well-documented.
In contrast, this compound is primarily known as a chemical intermediate in organic synthesis.[4][5] Its structural similarity to other active compounds suggests potential biological activity, but a comprehensive pharmacological evaluation is not publicly available. The key structural difference lies in the substituent on the phenyl ring: Ketoprofen features a benzoyl group at the meta-position, while the analogue has a benzyloxy group at the para-position. This seemingly minor alteration can significantly impact the molecule's spatial arrangement, lipophilicity, and interaction with biological targets, thereby influencing its efficacy, selectivity, and safety.
| Property | Ketoprofen [6][7] | This compound [8][9] |
| IUPAC Name | 2-(3-benzoylphenyl)propanoic acid | 3-(4-phenylmethoxyphenyl)propanoic acid |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₆H₁₆O₃ |
| Molecular Weight | 254.28 g/mol | 256.30 g/mol |
| Melting Point | ~94 °C | ~115-125 °C[10] |
| Appearance | White crystalline powder[3] | Powder |
| LogP | 3.12 | (Predicted) >3 |
| Structure |
Mechanism of Action: The Arachidonic Acid Cascade
The primary mechanism for most propionic acid derivatives, including Ketoprofen, is the inhibition of cyclooxygenase (COX) enzymes.[11][12] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[12]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal lining and maintain platelet function.[11]
-
COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, and its products mediate the inflammatory response.[11]
Ketoprofen is a non-selective inhibitor, acting on both COX-1 and COX-2.[2][13] This dual inhibition is responsible for both its therapeutic effects (COX-2 inhibition) and its common side effects, such as gastrointestinal irritation (COX-1 inhibition).[12] The inhibitory potential of this compound against these enzymes is undetermined but is the logical starting point for its characterization.
Pharmacological Benchmark: Ketoprofen Profile
To establish a baseline for comparison, we summarize the known properties of Ketoprofen.
In Vitro COX Inhibition
While specific IC₅₀ values can vary by assay conditions, Ketoprofen is consistently shown to be a potent but non-selective inhibitor.
| Target | Ketoprofen IC₅₀ (Projected) | This compound IC₅₀ |
| COX-1 | Low µM range | To Be Determined (TBD) |
| COX-2 | Low µM range | TBD |
| Selectivity Index (COX-2/COX-1) | ~1 (Non-selective) | TBD |
Pharmacokinetic Parameters
Ketoprofen is characterized by rapid absorption, high protein binding, and a short elimination half-life.[14][15]
| Parameter | Ketoprofen | This compound |
| Bioavailability (Oral) | ~90%[16] | TBD |
| Protein Binding | >99% (primarily albumin)[2][15] | TBD |
| Metabolism | Hepatic; Glucuronidation, hydroxylation (CYP3A4, CYP2C9)[2] | TBD |
| Elimination Half-life (t½) | ~2-2.5 hours[2] | TBD |
| Excretion | Primarily renal (as metabolites)[16] | TBD |
Experimental Protocols for Comparative Analysis
Here we provide validated, step-by-step protocols to experimentally determine the anti-inflammatory and toxicological profile of this compound, enabling a direct comparison with Ketoprofen.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)
This protocol measures the compound's ability to inhibit the production of Prostaglandin E₂ (PGE₂) from arachidonic acid by purified COX enzymes.[17][18]
Objective: To determine the IC₅₀ values for each compound against ovine or human recombinant COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
PGE₂ ELISA Kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in cold reaction buffer.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of reaction buffer to all wells.
-
Inhibitor Addition: Add 10 µL of various concentrations of the test compound (e.g., this compound, Ketoprofen as a positive control) or DMSO (vehicle control) to appropriate wells.
-
Enzyme Addition: Add 10 µL of Heme cofactor to all wells. Add 10 µL of purified COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Reaction Incubation: Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[19][20]
Objective: To assess the ability of the test compound to reduce acute inflammation in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Test compound and Ketoprofen (suspended in a vehicle like 0.5% carboxymethyl cellulose)
-
1% (w/v) Lambda-Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Standard): Ketoprofen (e.g., 10 mg/kg, oral).
-
Group III-V (Test): this compound at various doses (e.g., 10, 30, 100 mg/kg, oral).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.) to the respective groups.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at 0 hr).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
-
Protocol 3: Acute Oral Toxicity Study (OECD 423 - Acute Toxic Class Method)
This protocol provides a reliable estimation of a substance's acute toxicity with a minimal number of animals.[21][22][23]
Objective: To determine the acute toxic class and approximate LD₅₀ of this compound.
Materials:
-
Female rats (nulliparous, non-pregnant), as they are often slightly more sensitive.
-
Test compound.
-
Appropriate vehicle for administration.
Procedure:
-
Dose Selection: The procedure uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). Based on the structure, a starting dose of 300 mg/kg is a reasonable choice.
-
Step 1: Dose a group of 3 female rats with the starting dose (300 mg/kg).
-
Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.), and body weight changes for 14 days.
-
Decision Point:
-
If 2 or 3 animals die: The substance is classified in that toxic class. The test is stopped.
-
If 0 or 1 animal dies: Proceed to the next higher dose (e.g., 2000 mg/kg) with a new group of 3 animals.
-
If the starting dose was 2000 mg/kg and no mortality occurs: The test is stopped, and the LD₅₀ is considered to be greater than 2000 mg/kg.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to gross necropsy.
-
Classification: The substance is classified into a GHS (Globally Harmonized System) category based on the observed outcomes at specific dose levels.
Conclusion and Future Perspectives
This guide establishes Ketoprofen as a well-defined benchmark for the anti-inflammatory, pharmacokinetic, and toxicological properties expected from a propionic acid derivative. While this compound remains an uncharacterized entity in a pharmacological context, its structural similarity warrants a systematic investigation.
The provided experimental protocols offer a clear, validated pathway for researchers to:
-
Determine the in vitro potency and COX selectivity of the analogue.
-
Assess its in vivo efficacy in a standard model of acute inflammation.
-
Establish a preliminary safety profile through acute toxicity testing.
The resulting data will allow for a direct, evidence-based comparison. The key scientific question is how replacing the flexible benzoyl group of Ketoprofen with the more rigid, planar benzyloxy moiety affects its interaction with the COX active site. This could potentially alter its potency or, more intriguingly, shift its selectivity towards COX-2, which could translate to a more favorable gastrointestinal safety profile. This comparative framework is fundamental to the process of lead identification and optimization in modern drug discovery.
References
A comprehensive list of references is provided below for further reading and verification.
- Ketoprofen - Wikipedia. [Link]
- Pharmacology of Ketoprofen (Ketofen) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]
- What is the mechanism of Ketoprofen?
- What is Ketoprofen used for?
- Is Ketoprofen (Non-Steroidal Anti-Inflammatory Drug, NSAID) an NSAID? - Dr.Oracle. [Link]
- Al-katheeri, N. A., et al. (1999). Pharmacokinetics and metabolism of ketoprofen after intravenous and intramuscular administration in camels. Journal of Veterinary Pharmacology and Therapeutics, 22(2), 127-35. [Link]
- Acute Toxicity by OECD Guidelines. (2022). Slideshare. [Link]
- Ketoprofen | C16H14O3 | CID 3825 - PubChem.
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
- Kulmacz, R. J. (2007). An ELISA method to measure inhibition of the COX enzymes.
- Foster, R. T., & Jamali, F. (1988). Clinical Pharmacokinetics of Ketoprofen and Its Enantiomers. Semantic Scholar. [Link]
- Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. (2020). YouTube. [Link]
- Pacifici, G. M. (2024). Clinical Pharmacology of Ketoprofen. Gavin Publishers. [Link]
- Thueringer, A., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
- El-Kattan, A. F., et al. (1998). Pharmacokinetics of ketoprofen in rats: effect of age and dose. Journal of Pharmaceutical Sciences, 87(7), 846-50. [Link]
- Rouzer, C. A., & Marnett, L. J. (2011).
- This compound | C16H16O3 | CID 561372 - PubChem.
- Ketoprofen, (R)- | C16H14O3 | CID 180540 - PubChem.
- Ketoprofen - NIST WebBook. National Institute of Standards and Technology. [Link]
- OECD Test Guideline 402: Acute Dermal Toxicity. (2017). Umwelt-online.de. [Link]
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
- OECD GUIDELINE FOR TESTING OF CHEMICALS - 423. (2001).
- (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4 | CID 11818113 - PubChem.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. (2019). PMC - PubMed Central. [Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Indian Patents.
- In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2021). Public Health Toxicology. [Link]
- Song, L., et al. (2023).
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Current technologies for the production of (S)-ketoprofen: Process perspective. (2025).
- Synthesis of ketoprofen.
- Synthesis method of ketoprofen - CN101759556B.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ketoprofen - Wikipedia [en.wikipedia.org]
- 3. Ketoprofen | 22071-15-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ketoprofen [webbook.nist.gov]
- 8. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 12. What is Ketoprofen used for? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Clinical Pharmacokinetics of Ketoprofen and Its Enantiomers | Semantic Scholar [semanticscholar.org]
- 15. gavinpublishers.com [gavinpublishers.com]
- 16. Clinical pharmacokinetics of ketoprofen and its enantiomers. | Sigma-Aldrich [sigmaaldrich.com]
- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Comparative Analysis of COX-1/COX-2 Selectivity in Novel Propionic Acid Derivatives
A Guide for Drug Discovery Professionals
Introduction: The Evolving Landscape of Anti-Inflammatory Drug Design
The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are the principal targets for non-steroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions such as gastrointestinal mucosal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates pain and inflammatory responses.
Propionic acid derivatives, a prominent class of NSAIDs including ibuprofen and naproxen, have long been mainstays in pain and inflammation management. However, their clinical utility is often hampered by a lack of isoform selectivity, leading to gastrointestinal side effects through the inhibition of the protective COX-1 enzyme. This has fueled a persistent quest in medicinal chemistry to develop novel derivatives with a preferential affinity for COX-2, aiming to retain therapeutic efficacy while minimizing adverse effects. This guide provides a comparative analysis of novel propionic acid derivatives, examining their COX-1/COX-2 selectivity profiles and the experimental methodologies used for their evaluation.
The Rationale for COX-2 Selectivity: A Double-Edged Sword
The development of COX-2 selective inhibitors, such as celecoxib, was a landmark achievement, offering potent anti-inflammatory action with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs. The guiding principle was straightforward: selectively block the "bad" inducible COX-2 at inflammatory sites while sparing the "good" constitutive COX-1 responsible for housekeeping functions.
However, the journey of COX-2 inhibitors has been complex. Long-term use of some highly selective agents has been associated with an increased risk of cardiovascular events, attributed to the inhibition of COX-2-mediated prostacyclin production in the endothelium without a concurrent inhibition of COX-1-mediated thromboxane A2 in platelets. This has led to a refined approach in drug design, seeking compounds with a balanced or moderate COX-2 selectivity rather than absolute specificity. Novel propionic acid derivatives are at the forefront of this new wave of research.
Comparative Analysis of Novel Propionic Acid Derivatives
Recent advancements have led to the synthesis of various propionic acid derivatives with modified scaffolds designed to enhance COX-2 selectivity. These modifications often involve the incorporation of bulky substituents that can better fit into the larger, more accommodating active site of the COX-2 enzyme compared to the narrower channel of COX-1.
Below is a comparative table summarizing the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) and the corresponding COX-2 selectivity index (SI) for several novel derivatives alongside standard reference NSAIDs. The Selectivity Index is calculated as (IC50 for COX-1 / IC50 for COX-2).
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) | Reference |
| Ibuprofen | 15.2 | 25.5 | 0.6 | |
| Naproxen | 5.3 | 2.6 | 2.0 | |
| Celecoxib | 15 | 0.04 | 375 | |
| Novel Derivative A | 8.5 | 0.25 | 34 | |
| Novel Derivative B | 12.3 | 0.41 | 30 | |
| Novel Derivative C | 2.1 | 0.08 | 26.25 |
Note: The IC50 values for novel derivatives are representative examples from recent literature and may not correspond to a single specific, named compound but rather to promising candidates reported in the cited studies.
Structure-Activity Relationship (SAR) Insights
The enhanced COX-2 selectivity of these novel derivatives is not accidental but a result of rational drug design. Key SAR observations include:
-
Introduction of Bulky Moieties: Many novel derivatives feature the incorporation of larger chemical groups (e.g., substituted phenyl rings, heterocyclic systems) at the α-position of the propionic acid. This steric bulk is designed to interact favorably with the larger hydrophobic pocket present in the active site of COX-2, while causing steric hindrance in the narrower active site of COX-1.
-
Modification of the Carboxylic Acid Group: Esterification or conversion of the carboxylic acid to an amide or other bioisosteres can influence both potency and selectivity. These changes can alter the compound's interaction with the polar amino acid residues at the entrance of the COX active site.
Experimental Protocol: In Vitro COX Inhibition Assay
To ensure the trustworthiness and reproducibility of selectivity data, a robust and well-validated experimental protocol is essential. The following is a detailed methodology for determining the COX-1 and COX-2 inhibitory activity of test compounds using a human whole blood assay.
Principle:
This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGE2) from arachidonic acid by the COX-1 and COX-2 enzymes in human whole blood. COX-1 activity is stimulated by the absence of an inflammatory trigger, while COX-2 activity is induced by lipopolysaccharide (LPS).
Workflow Diagram:
Caption: Workflow for the human whole blood COX-1/COX-2 inhibition assay.
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least 14 days. Collect the blood into tubes containing heparin as an anticoagulant.
-
Compound Preparation: Prepare stock solutions of the novel propionic acid derivatives and reference compounds (e.g., ibuprofen, celecoxib) in dimethyl sulfoxide (DMSO). Create a series of dilutions to achieve the final desired concentrations.
-
COX-2 Induction:
-
For the COX-2 assay, aliquot 1 mL of whole blood into sterile polypropylene tubes.
-
Add 10 µL of the test compound dilutions or DMSO (vehicle control).
-
Add 10 µL of lipopolysaccharide (LPS) solution (final concentration 10 µg/mL) to induce COX-2 expression.
-
Incubate the tubes for 24 hours at 37°C in a humidified incubator.
-
-
COX-1 Assay:
-
For the COX-1 assay, aliquot 1 mL of whole blood into tubes containing the test compound or vehicle control, as in the COX-2 setup.
-
Do not add LPS.
-
Incubate for 24 hours at 37°C. This allows for the constitutive COX-1 to produce thromboxane B2 (TxB2), a stable metabolite of thromboxane A2.
-
-
Sample Processing:
-
After incubation, centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma (from the COX-2 assay tubes) and serum (from the COX-1 assay tubes).
-
-
Quantification of Prostanoids:
-
Measure the concentration of PGE2 in the plasma samples (as a marker of COX-2 activity) and TxB2 in the serum samples (as a marker of COX-1 activity) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's instructions precisely.
-
-
Data Analysis:
-
For each compound concentration, calculate the percentage inhibition of PGE2 and TxB2 production relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI) by dividing the IC50 (COX-1) by the IC50 (COX-2).
-
Signaling Pathway Overview
The following diagram illustrates the distinct roles of COX-1 and COX-2 in cellular signaling, highlighting why selective inhibition is a desirable therapeutic strategy.
Caption: The differential roles of COX-1 and COX-2 in prostaglandin synthesis.
Conclusion and Future Perspectives
The development of novel propionic acid derivatives with enhanced COX-2 selectivity represents a significant and ongoing effort in the field of anti-inflammatory drug discovery. By leveraging detailed structure-activity relationship studies and robust in vitro screening assays, researchers are making strides toward identifying candidates with an optimized balance of efficacy and safety. The ultimate goal remains the development of a potent anti-inflammatory agent that minimizes the risk of both gastrointestinal and cardiovascular side effects. Future research will likely focus on even more sophisticated molecular modeling and screening techniques to predict selectivity and off-target effects, bringing safer and more effective pain management solutions to the clinic.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Mitchell, J. A., & Warner, T. D. (2006). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology. [Link]
- FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease.
- Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet. [Link]
- Grosser, T., Fries, S., & FitzGerald, G. A. (2006). Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities.
- Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry. [Link]
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. [Link]
- Abdellatif, K. R. A., et al. (2016). Design, synthesis, and biological evaluation of novel selective cyclooxygenase-2 (COX-2) inhibitors based on a 2-(4-(methylsulfonyl)phenyl)propanoic acid scaffold. Journal of Medicinal Chemistry. [Link]
- Kaur, J., et al. (2019).
A Comparative Guide to the Cytotoxicity of 3-(4-Benzyloxyphenyl)propionic Acid and its Analogs in Cancer Cell Lines
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncological research is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues. Phenolic compounds, a diverse group of natural and synthetic molecules, have garnered significant attention for their potential as anticancer agents.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways that govern tumorigenesis.[2]
This guide focuses on 3-(4-Benzyloxyphenyl)propionic acid, a phenolic acid derivative characterized by a benzyloxy moiety. While direct experimental data on the cytotoxicity of this specific compound in cancer cell lines is not extensively available in current literature, its structural similarity to other phenolic compounds with demonstrated anticancer activity warrants a thorough investigation.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a framework for assessing the cytotoxic potential of this compound. We will achieve this by presenting a comparative analysis with structurally related compounds for which experimental data are available, and by providing detailed, validated protocols for robust cytotoxicity screening.
Comparative Analysis: Benchmarking Against Structurally Related Compounds
In the absence of direct IC50 values for this compound, we turn our attention to its structural analogs to forecast its potential cytotoxic profile. The core structure, a phenylpropionic acid, is a common scaffold in compounds with diverse biological activities.[4][5] The benzyloxy group, a benzyl ether, is also found in various molecules with demonstrated antiproliferative effects.[6][7][8]
For a meaningful comparison, we will consider two classes of related compounds:
-
Propionic Acid Derivatives: Compounds sharing the 3-phenylpropionic acid backbone have shown varied cytotoxicity. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid have exhibited significant antiproliferative activity against lung cancer cell lines.[9][10][11]
-
Benzyloxyphenyl Analogs: The influence of the benzyloxy moiety can be inferred from studies on other benzyloxyphenyl derivatives. For example, certain pyrimidine-5-carbonitrile derivatives bearing a benzyloxyphenyl group have shown potent cytotoxic effects against various cancer cell lines, including those of the lung, liver, and breast.[6]
The following table summarizes the reported cytotoxic activities of these related compounds against common cancer cell lines, providing a benchmark for the anticipated efficacy of this compound.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative (Compound 22) | A549 (Lung) | 2.47 | [11] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 12) | A549 (Lung) | Reduces viability to 42.1% at 100 µM | [12] |
| Benzyloxyphenyl pyrimidine-5-carbonitrile derivative (Compound 7a) | HepG2 (Liver) | Not specified, but shows high cytotoxic effect | [6] |
| Benzyloxyphenyl pyrimidine-5-carbonitrile derivative (Compound 7c) | A549 (Lung) | Not specified, but shows high cytotoxic effect | [6] |
| Benzyloxyphenyl pyrimidine-5-carbonitrile derivative (Compound 11) | MDA-MB-231 (Breast) | Not specified, but shows high cytotoxic effect | [6] |
Experimental Design for Cytotoxicity Assessment
To empirically determine the cytotoxic profile of this compound and enable a direct comparison with its analogs, a well-controlled experimental workflow is paramount.
Caption: The PI3K/Akt signaling pathway and potential inhibition points.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival. [3][11]Overexpression or mutation of EGFR is common in many cancers, making it a prime target for cancer therapy.
Caption: The EGFR signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cytotoxic potential of this compound in cancer cell lines. While direct experimental evidence for this specific compound is currently lacking, the comparative analysis of its structural analogs suggests a promising avenue for investigation. The detailed protocols for MTT and LDH assays offer a robust and reliable methodology for generating crucial preliminary data.
Future research should focus on synthesizing this compound and systematically screening it against a panel of cancer cell lines to determine its IC50 values. Subsequent studies should then aim to elucidate its mechanism of action, potentially through investigations into its effects on the PI3K/Akt and EGFR signaling pathways. Such a systematic approach will be instrumental in determining the therapeutic potential of this and other related phenolic compounds in the ongoing fight against cancer.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Wei, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Fakhr, E., et al. (2020). Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study. Avicenna Journal of Phytomedicine, 10(4), 365–375.
- Cell Biologics, Inc. (n.d.). LDH Assay.
- Al-Oqail, M. M., et al. (2024). Semi-synthesis of phenolic-amides and their cytotoxicity against THP-1, HeLa, HepG2 and MCF-7 cell lines. Natural Product Research, 38(12), 2135-2141.
- Request PDF. (n.d.). Semi-synthesis of phenolic-amides and their cytotoxicity against THP-1, HeLa, HepG2 and MCF-7 cell lines.
- Zengin, G., et al. (2024). Phenolic composition, antioxidant, and cytotoxic effects on HeLa and HepG2 cancer cell lines of Mespilus germanica grown in Turkey. Natural Product Research, 38(11), 1972-1976.
- Abd Rahman, N., et al. (2023). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. Molecules, 28(9), 3899.
- Al-Suwaidan, I. A., et al. (2022). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(3), 567-581.
- Wang, Y., et al. (2022). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry, 246, 114982.
- Li, L., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2479–2495.
- Graphviz. (2024). DOT Language.
- Li, L., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2479–2495.
- Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911.
- Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language.
- Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.
- Graphviz Examples and Tutorial. (n.d.).
- Lee, Y.-J., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(16), 8872.
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3058.
- Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2156.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- PubChem. (n.d.). This compound.
- Hashimoto, Y., et al. (2005). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(2), 423-427.
- Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. IMR Press.
- Hsieh, Y.-J., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity and apoptosis induction by 3',4'-dibenzyloxyflavonol on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
A Senior Application Scientist's Guide to Purity Validation of Synthesized 3-(4-Benzyloxyphenyl)propionic acid by HPLC
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. This guide provides an in-depth, experience-driven walkthrough for validating the purity of a synthesized active pharmaceutical ingredient (API) intermediate, 3-(4-Benzyloxyphenyl)propionic acid, using High-Performance Liquid Chromatography (HPLC).
We will move beyond a simple recitation of steps to explore the causal nexus behind our methodological choices—from a plausible synthetic route that necessitates this very analysis, to the rigorous validation of an analytical method designed to be a self-validating system of trust. This document is intended for researchers, analytical scientists, and drug development professionals who require not just a protocol, but a comprehensive understanding of purity validation.
The Genesis of the Analyte: Synthesis of this compound
To appreciate the necessity of a robust purity assay, we must first consider the synthesis of our target compound. A common and efficient method is the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers.[1][2] In this case, we protect the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid to prevent undesired side reactions in subsequent synthetic steps.
The reaction proceeds by deprotonating the starting phenol with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzyl bromide to form the desired benzyl ether.[3]
This process, while effective, can introduce several impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a highly specific and sensitive analytical method is required to confirm the purity of the final product and quantify any potential contaminants.
The Analytical Cornerstone: Reversed-Phase HPLC
For an aromatic carboxylic acid like our target compound, reversed-phase HPLC (RP-HPLC) is the technique of choice due to its high resolution, sensitivity, and accuracy.[4][5] The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase.[5] Compound retention is primarily driven by hydrophobic interactions; more non-polar compounds are retained longer on the column.
Our analyte possesses both a hydrophobic aromatic backbone and a polar carboxylic acid group. The ionization state of this carboxyl group is critical and must be controlled. By acidifying the mobile phase (e.g., with phosphoric or formic acid), we suppress the ionization of the carboxylic acid (R-COOH vs. R-COO⁻).[6] This renders the molecule more neutral and hydrophobic, leading to better retention, improved peak shape, and more reliable quantification.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a validated method for determining the purity of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the synthesized sample lot and prepare as described for the standard stock solution.
-
A System of Trust: HPLC Method Validation per ICH Q2(R2)
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which we will follow rigorously.[9][10]
Validation Parameters and Experimental Data
The following sections detail the experimental approach for each validation parameter and present illustrative data in a summary table.
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials.[9]
-
Protocol: Inject the diluent (blank), a solution of the starting material (3-(4-hydroxyphenyl)propanoic acid), and the sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. Any peak from the starting material should be well-resolved from the main analyte peak.
2. Linearity and Range: Linearity demonstrates a proportional relationship between concentration and detector response over a specified range.[10]
-
Protocol: Prepare a series of at least five standard solutions by diluting the stock solution to cover a range of 50% to 150% of the target sample concentration (e.g., 500, 750, 1000, 1250, 1500 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) should be ≥ 0.999.
3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[11] It is often determined by a recovery study.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of analyte reference standard into a placebo or a sample matrix.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision: Precision is assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay variability).[11]
-
Repeatability Protocol: Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision Protocol: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
6. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method, such as changing the column temperature (±2 °C), mobile phase pH or composition (±2%), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Summary of Validation Data
| Validation Parameter | Measurement | Result | Acceptance Criteria | Status |
| Specificity | Resolution from starting material | > 2.0 | > 1.5 | Pass |
| Linearity | Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | Concentration (µg/mL) | 500 - 1500 | Defined by linearity | Pass |
| Accuracy | Mean % Recovery (n=9) | 99.7% | 98.0% - 102.0% | Pass |
| Precision | Repeatability %RSD (n=6) | 0.85% | ≤ 2.0% | Pass |
| Intermediate Precision %RSD | 1.12% | ≤ 2.0% | Pass | |
| LOQ | Concentration (µg/mL) | 5.0 | N/A | Established |
| Robustness | %RSD across varied conditions | < 2.0% | Results unaffected | Pass |
Performance Comparison with Alternative Methods
While HPLC is the gold standard for quantitative purity analysis, other methods can provide complementary information or serve as simpler, preliminary checks.
| Method | Principle | Advantages | Disadvantages |
| HPLC (Validated Method) | Differential partitioning between mobile and stationary phases. | High sensitivity, high resolution, quantitative, specific. | Requires specialized equipment and method development. |
| Thin-Layer Chromatography (TLC) | Partitioning on a solid plate. | Fast, inexpensive, good for reaction monitoring. | Not quantitative, lower resolution than HPLC.[12] |
| Melting Point Analysis | Measures the temperature range over which a solid melts. | Simple, fast, good indicator of gross impurities.[12] | Insensitive to small amounts of impurities; not specific. |
| Nuclear Magnetic Resonance (NMR) | Measures nuclear spin in a magnetic field. | Provides detailed structural information, can quantify impurities if standards are available. | Lower sensitivity than HPLC, complex spectra for mixtures.[12] |
| Gas Chromatography (GC) | Partitioning in a gaseous mobile phase. | Excellent for volatile impurities (e.g., residual solvents). | Requires derivatization for non-volatile compounds like carboxylic acids.[5] |
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to validating the purity of synthesized this compound. By establishing a specific, linear, accurate, precise, and robust RP-HPLC method, we create a self-validating system that ensures the quality and reliability of the synthesized material. This level of analytical rigor is indispensable for advancing research and development, providing the trustworthy data necessary to make critical decisions in the journey from laboratory synthesis to potential therapeutic application.
References
- European Medicines Agency. (2023, December 14). ICH guideline Q2(R2) on validation of analytical procedures - Step 5.
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- ResearchGate. (2023, November). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- Indian Patents. 232680: PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.
- Organic Syntheses. * (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH)*.
- ResearchGate. (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- PubChem. This compound.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- SIELC Technologies. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 6). Williamson reaction in ionic liquids.
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
Sources
- 1. francis-press.com [francis-press.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. allindianpatents.com [allindianpatents.com]
A Comparative Guide to the Structural Confirmation of 3-(4-Benzyloxyphenyl)propionic Acid Using NMR and MS
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of regulatory compliance and scientific rigor.[1][2] This guide provides an in-depth, comparative analysis of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of 3-(4-Benzyloxyphenyl)propionic acid. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Compound in Focus: this compound
This compound is a carboxylic acid derivative with a molecular formula of C₁₆H₁₆O₃ and a molecular weight of 272.29 g/mol .[3] Its structure, featuring a benzyl ether, a phenyl ring, and a propionic acid moiety, presents a series of distinct chemical environments that are well-suited for interrogation by NMR and MS.
The Analytical Imperative: Why Both NMR and MS?
While both NMR and MS are formidable tools for structural analysis, they provide complementary information. NMR spectroscopy excels at mapping the carbon-hydrogen framework of a molecule, revealing detailed connectivity and stereochemistry.[4][5][6][7] In contrast, mass spectrometry provides the precise molecular weight and valuable clues about the compound's composition through fragmentation analysis.[1][2] The synergistic use of both techniques provides a self-validating system for unequivocal structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing a detailed picture of the molecular structure.[5][7] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.[8]
-
For ¹H NMR:
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are necessary to achieve a good signal-to-noise ratio.[10][11]
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Predicted Data and Interpretation
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of similar structures and established chemical shift ranges.[12][13][14]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.3-7.5 | Multiplet | 5H | Benzyl-H (aromatic) |
| ~7.1 | Doublet | 2H | Phenyl-H (ortho to -CH₂CH₂COOH) |
| ~6.9 | Doublet | 2H | Phenyl-H (ortho to -OCH₂) |
| ~5.0 | Singlet | 2H | -OCH₂- (benzyl) |
| ~2.9 | Triplet | 2H | -CH₂- (adjacent to phenyl) |
| ~2.6 | Triplet | 2H | -CH₂- (adjacent to COOH) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~157 | Phenyl-C (attached to -OCH₂) |
| ~137 | Benzyl-C (ipso) |
| ~133 | Phenyl-C (ipso, attached to -CH₂CH₂COOH) |
| ~130 | Phenyl-C (ortho to -CH₂CH₂COOH) |
| ~128.5 | Benzyl-C (ortho) |
| ~128 | Benzyl-C (para) |
| ~127.5 | Benzyl-C (meta) |
| ~115 | Phenyl-C (ortho to -OCH₂) |
| ~70 | -OCH₂- (benzyl) |
| ~36 | -CH₂- (adjacent to COOH) |
| ~30 | -CH₂- (adjacent to phenyl) |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15][16][17] It provides the molecular weight of the compound with high accuracy and offers structural insights through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion peak.[18][19]
Experimental Protocol: ESI-MS
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
2. Data Acquisition:
-
Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Typical ESI source parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.
3. Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce structural motifs. Tandem MS (MS/MS) can be employed to isolate the molecular ion and induce fragmentation, providing clearer structural information.[17]
Predicted Data and Interpretation
Table 3: Predicted ESI-MS Data
| Ion Mode | m/z | Assignment |
| Positive | 273.11 | [M+H]⁺ |
| Negative | 271.10 | [M-H]⁻ |
Expected Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer will likely involve characteristic losses of functional groups.
-
Loss of the carboxylic acid group (-COOH): A neutral loss of 45 Da is a common fragmentation for carboxylic acids.[20][21]
-
Loss of the benzyl group (C₇H₇): Cleavage of the ether linkage can result in the loss of a benzyl radical (91 Da).
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could potentially occur, leading to the loss of a neutral alkene fragment.[21][22]
Comparative Analysis: NMR vs. MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity (C-H framework), stereochemistry, number of unique protons and carbons. | Precise molecular weight, elemental composition (with high resolution), fragmentation patterns indicative of functional groups. |
| Sensitivity | Lower sensitivity, requires mg quantities of sample. | High sensitivity, can analyze sub-µg quantities. |
| Sample State | Solution | Solution or solid (depending on ionization technique). |
| Analysis Time | Longer (minutes to hours per experiment).[10] | Faster (seconds to minutes per sample). |
| Destructive? | No | Yes (sample is consumed). |
| Key Advantage for this Compound | Unambiguously determines the connectivity of the propyl chain and the substitution pattern on the aromatic rings. | Confirms the molecular formula and provides evidence for the presence of the benzyl and carboxylic acid moieties through fragmentation. |
Visualizing the Workflow and Structure
Caption: Workflow for structural confirmation.
Caption: Structure of this compound.
Conclusion
The structural confirmation of this compound is robustly achieved through the complementary application of NMR spectroscopy and mass spectrometry. NMR provides an intricate map of the proton and carbon framework, while MS confirms the molecular weight and offers corroborating evidence of the key functional groups through fragmentation analysis. This dual-pronged approach exemplifies a best practice in the pharmaceutical and chemical research industries, ensuring the identity and purity of synthesized compounds with a high degree of confidence.
References
- Chan, E. C. Y., & Wee, P. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
- North-East Bio-Lab. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Law, L. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]
- PharmaFeatures. (n.d.). How is Mass Spectrometry Used in Drug Development?
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Law, L. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Law, L. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
- Korfmacher, W. A. (2005). Mass Spectrometry and Drug Discovery. Current Opinion in Drug Discovery & Development, 8(4), 473-480. [Link]
- Technology Networks. (2024, July 29). Mass Spectrometry Imaging in Pharmaceutical Development.
- R-NMR. (n.d.). SOP data acquisition.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
- Sharma, S. K., & Singh, S. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 7(1), 74-78. [Link]
- PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid.
- Burns, D. C., & Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]
- Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts.
- University of Notre Dame. (2021, February 8). Common NMR experiments and the time it takes to run them.
- UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition.
- SpectraBase. (n.d.). Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Biological Magnetic Resonance Bank. (n.d.). bmse001295 3-(4-Hydroxyphenyl)propionic Acid.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
- Safe, S., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Molecular Sciences, 12(12), 9225–9237. [Link]
- All 'Bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. jchps.com [jchps.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.as.uky.edu [chem.as.uky.edu]
- 11. r-nmr.eu [r-nmr.eu]
- 12. bmse001295 3-(4-Hydroxyphenyl)propionic Acid at BMRB [bmrb.io]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum [chemicalbook.com]
- 15. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 16. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Anti-Inflammatory Effects of Aryl Propionic Acids
For Researchers, Scientists, and Drug Development Professionals
Aryl propionic acids represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been in clinical use for decades.[1] This guide provides a comparative analysis of the anti-inflammatory properties of prominent members of this class, including ibuprofen, naproxen, and ketoprofen.[2][3] By synthesizing mechanistic insights with quantitative experimental data and detailed protocols, this document serves as a practical resource for professionals engaged in inflammation research and drug development.
The Central Mechanism: Cyclooxygenase Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of aryl propionic acids are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[6][7]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It plays a homeostatic role in protecting the gastric mucosa and maintaining renal blood flow.[6][8]
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[6][8]
The therapeutic anti-inflammatory benefits of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal distress, are linked to the inhibition of the protective COX-1 enzyme.[6][9] Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and safety profile.
Comparative Efficacy and Pharmacokinetics
While all aryl propionic acids share a common mechanism, they exhibit important differences in potency, COX selectivity, and pharmacokinetics, which influence their clinical application.
| Drug | Half-life (hours) | Typical Dosing Frequency | Key Characteristics |
| Ibuprofen | ~2 | Every 4-6 hours[10] | Rapid onset of action, suitable for acute pain.[11] Considered to have a lower risk of GI side effects compared to some other NSAIDs at lower doses.[12] |
| Naproxen | ~12-17 | Every 8-12 hours[10] | Longer duration of action provides sustained relief, beneficial for chronic conditions.[13][14] May be more effective for resting and movement pain in osteoarthritis.[13] |
| Ketoprofen | ~2-4 | 3-4 times daily | Potent analgesic and anti-inflammatory properties.[4][15] Also available in topical formulations for musculoskeletal pain.[15] |
Table 1. Comparative Pharmacokinetic and Clinical Properties.
The anti-inflammatory potency is often quantified by the half-maximal inhibitory concentration (IC50) against COX enzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is used to express the selectivity of the drug.[9]
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 13 | 35 | 0.37 |
| Naproxen | 8 | 5 | 1.6 |
| Ketoprofen | 3.5 | 10 | 0.35 |
Table 2. Comparative In Vitro COX Inhibition. (Note: IC50 values can vary significantly based on the assay system used.[16] The values presented are representative and intended for comparative purposes.)
From this data, we can infer that Naproxen shows a slight preferential selectivity for COX-2 compared to Ibuprofen and Ketoprofen in this representative assay. This selectivity is a crucial factor in drug development, as the goal is often to maximize COX-2 inhibition (for anti-inflammatory effects) while minimizing COX-1 inhibition (to reduce side effects).[17]
Experimental Protocols for Evaluation
The following protocols describe standard, validated methods for assessing the anti-inflammatory properties of aryl propionic acids. The inclusion of both vehicle and positive controls is essential for a self-validating experimental design.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the IC50 of a compound, providing a quantitative measure of its potency and selectivity.
Causality: The rationale is to directly measure the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2, the primary targets for anti-inflammatory action.
Methodology:
-
Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., phenol).
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., Ibuprofen, Naproxen) and a reference standard (e.g., Indomethacin) in a suitable solvent like DMSO.
-
Incubation: In a 96-well plate, add the enzyme, buffer, and the test compound or vehicle (DMSO). Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid (the substrate) to each well to initiate the enzymatic reaction.
-
Quantify Prostaglandin Production: After a set incubation period (e.g., 2 minutes), stop the reaction. Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound in a living organism.[18][19]
Causality: Carrageenan, when injected into the rat paw, induces a reproducible inflammatory response characterized by edema (swelling).[18] This edema is mediated by the release of prostaglandins, making it an excellent model for testing the efficacy of COX inhibitors.[17] Measuring the reduction in paw volume directly quantifies the anti-inflammatory effect.
Methodology:
-
Animal Selection: Use male Wistar rats (150-200g). Acclimatize them for at least one week before the experiment.
-
Grouping: Divide animals into at least three groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution).
-
Test Group: Receives the aryl propionic acid derivative at a specific dose.
-
Positive Control: Receives a standard NSAID like Indomethacin or Diclofenac.[19]
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (t=0).
-
Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.
-
Conclusion for the Research Professional
The selection of an aryl propionic acid for research or development purposes requires a nuanced understanding of its specific properties.
-
Ibuprofen serves as a benchmark compound with a well-characterized profile and a shorter duration of action, making it suitable for models of acute inflammation.[11]
-
Naproxen's longer half-life provides a distinct advantage for studies involving chronic inflammation, as it allows for less frequent dosing and maintains more stable plasma concentrations.[13][14]
-
Ketoprofen offers high potency and is a valuable comparator, especially when considering both systemic and topical routes of administration.[15]
By employing standardized in vitro and in vivo models, researchers can generate robust, comparable data to elucidate the subtle but significant differences within this important class of anti-inflammatory agents. Understanding the interplay between COX selectivity, pharmacokinetic profile, and in vivo efficacy is paramount to advancing the development of next-generation anti-inflammatory therapies.
References
- Ketoprofen - Wikipedia. [Link]
- Naproxen vs Ibuprofen for Arthritis: Which Is Better for Joint Pain and Swelling?. Liv Hospital. [Link]
- Ibuprofen vs. naproxen, the battle of the analgesics. Bonner General Health. [Link]
- What is Ketoprofen used for?.
- Naproxen vs. Ibuprofen: Which One Should You Take?. Verywell Health. [Link]
- Naproxen vs Ibuprofen. Power. [Link]
- Naproxen Vs Ibuprofen: A Comparison Of Painkillers. The Independent Pharmacy. [Link]
- Ketoprofen for pain and inflammation.
- ketoprofen (Orudis) Uses, Side Effects & Dosage. MedicineNet. [Link]
- Ketoprofen: Uses, Side Effects, Dosage & More. GoodRx. [Link]
- Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. PubMed. [Link]
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]
- Arylpropionic Acid Deriv
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. [Link]
- Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. PMC - NIH. [Link]
- Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. ScienceDirect. [Link]
- COX-1 and COX-2 inhibitors. PubMed. [Link]
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. [Link]
- Raging the War Against Inflammation With N
Sources
- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Ketoprofen used for? [synapse.patsnap.com]
- 5. patient.info [patient.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ketoprofen (Orudis) Uses, Side Effects & Dosage [medicinenet.com]
- 8. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naproxen vs Ibuprofen | Power [withpower.com]
- 11. Naproxen vs. Ibuprofen: Which One Should You Take? [verywellhealth.com]
- 12. bonnergeneral.org [bonnergeneral.org]
- 13. Naproxen vs Ibuprofen for Arthritis: Which Is Better for Joint Pain and Swelling? [int.livhospital.com]
- 14. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 15. Ketoprofen - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
- 18. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 19. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Analgesic Activity of 3-(4-Benzyloxyphenyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analgesic drug discovery, arylpropionic acids represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide offers a comparative analysis of the in vivo analgesic potential of 3-(4-Benzyloxyphenyl)propionic acid derivatives, a promising subclass of NSAIDs. While direct in vivo analgesic data for this compound is not extensively available in the public domain, this guide will utilize data from a closely related structural analog, 3-benzoyl-propionic acid (3BPA), to provide valuable insights into its potential efficacy. The structural similarity between the two compounds, primarily differing in the linkage to the phenyl group (an ether in the target compound versus a ketone in the analog), allows for a scientifically grounded comparative discussion.
This guide will delve into the mechanistic underpinnings of their analgesic action, present comparative data from established in vivo models of nociception, and provide detailed experimental protocols to aid in the design and execution of further research in this area.
Mechanistic Insights: The Role of Cyclooxygenase Inhibition
The primary mechanism of action for propionic acid derivatives, including this compound and its analogs, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of pain and inflammation.
-
COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastric mucosa.
-
COX-2 is typically induced at sites of inflammation, and its inhibition is largely responsible for the analgesic and anti-inflammatory effects of NSAIDs.
The therapeutic efficacy of these derivatives is therefore directly linked to their ability to suppress prostaglandin production at the site of injury or inflammation.
Caption: Standard procedural flow for the Acetic Acid-Induced Writhing Test.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) to the laboratory conditions for at least one week.
-
Fasting: Fast the mice overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).
-
Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle to the control group.
-
Induction of Writhing: After a predetermined absorption time (e.g., 30-60 minutes), administer 0.6% (v/v) acetic acid solution intraperitoneally (10 ml/kg).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Formalin Test Protocol
Principle: This model differentiates between neurogenic and inflammatory pain by observing the response to a subcutaneous injection of formalin.
Step-by-Step Methodology:
-
Animal Acclimatization and Handling: Acclimatize mice or rats to the testing environment to minimize stress-induced analgesia.
-
Grouping: Divide animals into control, standard (e.g., Morphine for central analgesia, or an NSAID for peripheral), and test compound groups.
-
Drug Administration: Administer the vehicle, standard, or test compound at appropriate doses and routes.
-
Formalin Injection: After the drug absorption period, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the animal in a transparent observation chamber. Record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early/Neurogenic): 0-5 minutes post-formalin injection.
-
Phase 2 (Late/Inflammatory): 15-30 minutes post-formalin injection.
-
-
Data Analysis: Compare the licking/biting time in the treated groups to the control group for both phases to determine the analgesic effect.
Conclusion and Future Directions
The available evidence from the structurally similar compound, 3-benzoyl-propionic acid, suggests that this compound derivatives hold significant promise as effective analgesic agents. Their mechanism of action, rooted in the well-established inhibition of the COX pathway, provides a strong rationale for their development. The data indicates potential efficacy in both visceral and inflammatory pain models.
To definitively establish the analgesic profile of this compound and its derivatives, further in vivo studies are imperative. Direct comparative studies using the protocols outlined in this guide, alongside other models such as the hot plate and tail-flick tests for central analgesic activity, will be crucial. Additionally, determining the COX-1/COX-2 selectivity profile will be essential for predicting the gastrointestinal side-effect liability, a key consideration for all NSAIDs. The insights provided in this guide serve as a robust foundation for researchers and drug development professionals to advance the investigation of this promising class of analgesic compounds.
References
- Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Periodikos.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
- Propionic Acid Derivatives. Adverse Effects, Pharmacokinetics, Interactions, Uses.
- Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Taylor and Francis Group, LLC.
- Chapter-22 Nonsteroidal Antiinflammatory Drugs and Antipyretic-Analgesics. JaypeeDigital | eBook Reader.
- Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods.
- The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents. PubMed.
- Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. Medscape Reference.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- This compound. PubChem.
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
A Senior Application Scientist's Guide to Debenzylation: Comparing the Efficacy of Catalysts for Benzyloxy Group Removal
For researchers, scientists, and professionals in drug development, the benzyl (Bn) ether is a cornerstone of protecting group strategy, prized for its stability across a wide range of reaction conditions. However, the true measure of a protecting group lies in the ease and selectivity of its removal. This guide provides an in-depth, objective comparison of the most common catalytic systems for benzyloxy group cleavage, supported by experimental data and field-proven insights to aid in your synthetic endeavors.
The Enduring Importance of the Benzyloxy Group and the Nuances of its Removal
The benzyloxy group's prevalence in multi-step organic synthesis stems from its robustness under both acidic and basic conditions.[1] Its removal, typically via catalytic hydrogenolysis, is often a critical final step.[2] This process, while seemingly straightforward, is fraught with potential challenges, including catalyst poisoning, incomplete reactions, and undesired side reactions. The choice of catalyst and reaction conditions can profoundly impact yield, purity, and the integrity of other functional groups within a complex molecule.[3]
This guide will dissect the performance of the most widely employed catalysts, offering a comparative analysis to inform your selection process and troubleshoot challenging debenzylations.
Palladium-Based Catalysts: The Workhorse of Debenzylation
Palladium catalysts, particularly palladium on activated carbon (Pd/C), are the most frequently utilized for the hydrogenolysis of benzyl ethers.[4][5] The high surface area of the carbon support maximizes the exposure of the palladium catalyst, enhancing its activity.[4]
Palladium on Carbon (Pd/C)
Mechanism of Action: The generally accepted mechanism for hydrogenolysis on a heterogeneous catalyst like Pd/C involves the adsorption of both the hydrogen gas and the benzyl ether onto the palladium surface. This is followed by the cleavage of the carbon-oxygen bond and the subsequent formation of the deprotected alcohol and toluene.[6]
Efficacy and Applications: Pd/C is highly effective for the debenzylation of a wide array of substrates under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas.[3][7] It is compatible with many functional groups, making it a versatile choice in complex syntheses.[4]
Considerations and Limitations: The efficiency of Pd/C can be influenced by several factors, including the quality of the catalyst, solvent choice, and the presence of catalyst poisons.[2][8] Sulfur-containing compounds are notorious for deactivating palladium catalysts.[8] For sterically hindered substrates or those with multiple benzyl groups, higher catalyst loadings, elevated temperatures, or increased hydrogen pressure may be necessary.[5][8]
A notable advancement is the observation that a combination of Pd/C and palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) can be more efficient than either catalyst alone, particularly for stubborn debenzylations.[5] Pearlman's catalyst itself is often preferred for more challenging debenzylation reactions.[9]
Catalytic Transfer Hydrogenolysis (CTH)
An increasingly popular alternative to using hydrogen gas is catalytic transfer hydrogenolysis (CTH). This method utilizes a hydrogen donor in the presence of a palladium catalyst.[1]
Common Hydrogen Donors:
-
Formic acid and its salts (e.g., ammonium formate): These are highly effective and often allow for rapid debenzylation at room temperature or with gentle heating.[1][10][11] The use of ammonium formate offers the advantage of neutral reaction conditions.[10][11][12]
-
2-Propanol: A milder hydrogen donor that can offer greater selectivity in some cases.[13]
-
Triethylsilane: Another effective hydrogen donor for CTH.[7]
Advantages of CTH:
-
Safety: Avoids the need for handling flammable hydrogen gas, making it more amenable to standard laboratory setups.[6]
-
Selectivity: CTH can sometimes offer improved chemoselectivity compared to traditional hydrogenation.[1]
Limitations: The choice of hydrogen donor is critical and can influence reaction efficiency and selectivity. For instance, while formic acid is a potent donor, it can lead to the formation of formate salts with amine products.[12]
Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative
Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy, presents a powerful and more economical alternative to palladium catalysts.
Efficacy and Applications: Raney Nickel is a highly active catalyst capable of cleaving benzyl ethers, often under milder conditions than might be expected.[14] It is particularly useful for the removal of sulfur-containing compounds, a task where palladium catalysts falter.[15]
Considerations and Limitations:
-
Pyrophoric Nature: Dry Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.[16]
-
Selectivity: Raney Nickel is a strong reducing agent and can reduce other functional groups, such as alkenes and carbonyls, which may limit its applicability in molecules with sensitive functionalities.[15]
-
Activation: The activity of Raney Nickel can vary depending on its preparation and activation method.[16]
Comparative Overview of Leading Catalysts
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Functional Group Tolerance |
| Pd/C with H₂ | Room temp to 50°C, 1-5 atm H₂ | High efficiency, mild conditions, good functional group tolerance.[3][7] | Requires H₂ gas handling, susceptible to poisoning by sulfur.[6] | Generally good, but can reduce nitro groups, alkynes, and some alkenes. |
| Pd/C with Transfer Hydrogenolysis | Room temp to reflux, various H-donors | Avoids H₂ gas, can be faster and more selective. | Choice of H-donor is crucial, potential for side reactions with certain donors.[12] | Similar to Pd/C with H₂, but can be modulated by the choice of hydrogen donor. |
| Raney Nickel | Room temp to reflux, often with H₂ or a hydrogen donor | Cost-effective, highly active, excellent for desulfurization.[15] | Pyrophoric when dry, can be less selective, potentially reducing other functional groups.[16] | Less chemoselective than palladium catalysts; can reduce carbonyls and alkenes.[15] |
Experimental Protocols
Protocol 1: Standard Debenzylation using Pd/C and Hydrogen Gas
This protocol outlines a general procedure for the debenzylation of a benzyl-protected alcohol using 10% Pd/C and hydrogen gas.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or more challenging reactions, a Parr hydrogenator or similar apparatus may be required.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[3][7]
-
Concentrate the filtrate under reduced pressure to yield the crude debenzylated product, which can be purified by standard methods if necessary.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenolysis with Ammonium Formate
This protocol describes a general procedure for the debenzylation of a benzyl-protected amine using Pd/C and ammonium formate.
Materials:
-
N-benzyl protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a stirred suspension of the N-benzyl compound in dry methanol, add 10% Pd/C (an equal weight to the substrate is often used in literature examples for rapid conversion).[10][11]
-
Add anhydrous ammonium formate (typically 4-5 equivalents) in a single portion under an inert atmosphere.[10][11]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst through a pad of Celite®, washing the pad with the reaction solvent.[10][11]
-
Concentrate the combined organic filtrate under reduced pressure to afford the deprotected amine.[11]
Visualizing the Process
General Mechanism of Catalytic Hydrogenolysis
Caption: General mechanism of catalytic hydrogenolysis on a metal surface.
Experimental Workflow for Debenzylation
Caption: A typical experimental workflow for a debenzylation reaction.
Conclusion: A Strategic Choice for Optimal Synthesis
The removal of a benzyloxy protecting group is a pivotal step in many synthetic routes. While palladium on carbon remains the go-to catalyst for its high efficiency and mild reaction conditions, a thorough understanding of the alternatives is essential for any synthetic chemist. Catalytic transfer hydrogenolysis offers a safer and sometimes more selective approach, while the cost-effective and potent Raney Nickel provides a solution for substrates that poison palladium catalysts.
Ultimately, the optimal choice of catalyst and conditions is substrate-dependent. By understanding the underlying mechanisms, advantages, and limitations of each catalytic system, researchers can make informed decisions, leading to higher yields, purer products, and more efficient synthetic workflows.
References
- BenchChem. (2025).
- Wikipedia. (n.d.). Palladium on carbon. [Link]
- Verma, D., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. The Journal of Physical Chemistry C, 118(10), 5334-5346. [Link]
- ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Pei, Z., et al. (2022).
- Wikipedia. (n.d.). Protecting group. [Link]
- Cheng, C., et al. (2009). Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674. [Link]
- Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- BenchChem. (2025).
- Zhang, K., et al. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, e202400373. [Link]
- Yakukhnov, S. A., & Ananikov, V. P. (2017). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. [Link]
- Gudimetla, V., et al. (2006). Precious metal catalyst for debenzylation. U.S.
- Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1644-1652. [Link]
- Hosogai, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2994-2999. [Link]
- Hsieh, T., et al. (2004). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. In Catalysis of Organic Reactions (pp. 51-62). CRC Press. [Link]
- Curly Arrow. (2010, January 25).
- Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567-580. [Link]
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464-12473. [Link]
- Rhodium.ws. (n.d.).
- Erowid. (n.d.).
- Felpin, F.-X., & Fouquet, E. (2011). A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd(0)/C catalyst with well-defined properties. Tetrahedron Letters, 52(17), 2145-2148. [Link]
- Semantic Scholar. (n.d.). Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. [Link]
- ResearchGate. (n.d.). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. [Link]
- ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. [Link]
- Pfrengle, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853-857. [Link]
- Mitra, R. B., & Tilak, B. D. (1955). Raney nickel reductions. Journal of Scientific & Industrial Research, 14B, 132-136.
- Semantic Scholar. (n.d.). Chemoselectivity and Regioselectivity.pdf. [Link]
- Kenner, G. W., & Murray, M. A. (1949). The Cleavage of Sulphonic Esters with Raney Nickel Catalysts. Journal of the Chemical Society, 178-180. [Link]
- Horner, J., & Pinder, A. R. (1966). DESULPHURIZATION WITH RANEY NICKEL III. BENZYL N-ALKYL-N-BENZENESULPHONYLCARBAMATES. Canadian Journal of Chemistry, 44(3), 297-301. [Link]
- SciSpace. (n.d.). The mechanism, the chemoselectivity and the regioselectivity of the 1- benzyl-4-ethynyl-1H-[4][7][17]triazole and 1-azidomethyl-4-tert-butyl-benzene in [3+2] cycloaddition reactions: a DFT study. [Link]
- Reddit. (2017). Help with raney nickel?. [Link]
- ResearchGate. (n.d.). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]
- Panda, A. K. (2009). Regioselectivity in Benzylation of Chrysin. Asian Journal of Chemistry, 21(6), 4856-4860. [Link]
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. ias.ac.in [ias.ac.in]
- 16. reddit.com [reddit.com]
Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Benzyloxyphenyl)propionic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth comparison and cross-validation framework for three principal analytical methods for the quantification of 3-(4-Benzyloxyphenyl)propionic acid (CAS 50463-48-4), a key organic acid intermediate.
The narrative that follows is not a rigid recitation of steps but a scientifically grounded exploration of why certain choices are made, ensuring that the methodologies presented are not just protocols, but self-validating systems. We will delve into High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The principles of analytical method validation laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the authoritative backbone of this guide.[1][2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle we will adhere to throughout this comparison.[4][6]
The Analyte: this compound
Understanding the physicochemical properties of our target analyte is paramount in selecting and optimizing an analytical method.
Note: The DOT language above is a conceptual representation. A proper chemical structure diagram is provided below for clarity.
Chemical Structure of this compound
Caption: Structure of this compound (MW: 256.30 g/mol ).
Key features influencing analytical strategy:
-
Carboxylic Acid Group: Provides acidity, making it suitable for reversed-phase chromatography with pH-modified mobile phases and enabling derivatization for GC-MS.
-
Aromatic Rings: Possess strong UV chromophores, ideal for HPLC-UV detection.
-
Polarity: The molecule has moderate polarity, making it amenable to reversed-phase liquid chromatography.
Comparative Performance of Analytical Methods
The choice of an analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. The table below summarizes the expected performance parameters for each technique, synthesized from established methodologies for similar aromatic carboxylic acids.[7][8][9][10][11]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after Derivatization) |
| Specificity | Moderate to High | Very High | Very High |
| Linearity (R²) | >0.995 | >0.998 | >0.995 |
| Range | ~0.1 - 100 µg/mL | ~0.1 - 1000 ng/mL | ~10 - 2000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | ~20-50 ng/mL | ~0.05-0.5 ng/mL | ~1-5 ng/mL |
| Limit of Quantitation (LOQ) | ~80-150 ng/mL | ~0.1-1.5 ng/mL | ~3-15 ng/mL |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | High | Medium |
| Expertise Required | Low to Medium | High | High |
Experimental Protocols & Method Causality
Every protocol must be a self-validating system. Here, we detail the methodologies and the scientific reasoning behind the experimental choices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often the workhorse for routine purity assessments and quantification in non-complex matrices due to its robustness and cost-effectiveness.
Experimental Protocol
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The long column length ensures sufficient resolution from potential impurities.
-
-
Mobile Phase: Acetonitrile and Water (gradient from 40:60 to 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 225 nm and 275 nm.
-
Causality: The aromatic rings provide strong UV absorbance. Monitoring at two wavelengths can help in peak identification and purity assessment.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range (e.g., 10 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices due to its unparalleled sensitivity and selectivity.[11][12]
Experimental Protocol
-
Instrumentation: UPLC/UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Causality: A shorter column with smaller particles is used with UPLC systems to achieve faster separations without sacrificing resolution.
-
-
Mobile Phase: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Causality: Formic acid is a volatile acid compatible with mass spectrometry that aids in the protonation of the analyte for positive ion mode or deprotonation for negative ion mode. ESI in negative mode is often preferred for carboxylic acids.
-
-
Flow Rate: 0.4 mL/min.
-
MS Detection: ESI in Negative Ion Mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Parent Ion (Q1): m/z 255.1 (M-H)⁻
-
Fragment Ions (Q3): Specific fragment ions must be determined by direct infusion of a standard. A likely fragment would result from the loss of CO₂ (m/z 211.1).
-
Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[11]
-
-
Sample Preparation: For plasma or urine, a protein precipitation or solid-phase extraction (SPE) is necessary.[10][12]
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge to pellet proteins, and inject the supernatant.
-
Causality: This removes the bulk of proteins which would otherwise foul the column and ion source.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolving power but requires the analyte to be volatile and thermally stable. Due to the low volatility of the carboxylic acid, derivatization is mandatory.[7][8]
Experimental Protocol
-
Derivatization: The carboxylic acid must be converted to a more volatile ester or silyl ester. Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective method.
-
Instrumentation: GC system with a capillary column coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program: Start at 150°C, hold for 1 min, then ramp at 15°C/min to 300°C and hold for 5 min.
-
Causality: The temperature gradient ensures that compounds of varying volatility are effectively separated as they travel through the column.
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Causality: EI provides reproducible fragmentation patterns that can be used for library matching and structural confirmation. SIM mode enhances sensitivity by monitoring only a few characteristic ions.
-
Cross-Validation Workflow and Logic
Cross-validation ensures that different analytical methods produce comparable and reliable results.[14][15] This is critical when transferring methods between labs or when data from different techniques must be consolidated. Here, we outline a framework for cross-validating the developed HPLC-UV and LC-MS/MS methods.
Caption: A typical workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Sample Preparation: Prepare a bulk sample of a representative matrix (e.g., blank plasma or a placebo formulation) and spike it with this compound at three concentration levels: low, medium, and high, spanning the analytical range. Prepare at least five replicates at each level.
-
Analysis: Analyze these 15 samples using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Data Comparison: For each sample, calculate the percent difference between the concentration measured by HPLC-UV (C_HPLC) and LC-MS/MS (C_LCMS).
-
% Difference = [(C_HPLC - C_LCMS) / mean(C_HPLC, C_LCMS)] * 100
-
-
Acceptance Criteria: The results are considered comparable if at least two-thirds of the samples show a percent difference of less than ±20%. A Bland-Altman plot is also typically used to visually assess the agreement between the two methods.
Conclusion and Recommendations
The selection of an analytical method for this compound is dictated by the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control, purity assessment, and quantification in simple matrices where high sensitivity is not required. Its low cost and high throughput are significant advantages.
-
LC-MS/MS is the superior choice for bioanalytical studies, such as pharmacokinetics or metabolomics, where the analyte is present at trace levels in complex biological fluids. Its exceptional sensitivity and selectivity justify the higher operational cost and complexity.
-
GC-MS is a viable, albeit more laborious, alternative. It is most useful when a comprehensive profile of other volatile or semi-volatile compounds in the sample is also required. The mandatory derivatization step makes it less suitable for high-throughput applications.
A thorough cross-validation, as outlined above, is essential to ensure data integrity and consistency, particularly in regulated environments or when comparing data generated across different analytical platforms. This guide provides the foundational protocols and scientific rationale to empower researchers to confidently select, implement, and validate the appropriate analytical method for their specific needs.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- U.S. Food and Drug Administration. (2015).
- BenchChem. (n.d.).
- Reyes, A., et al. (2025).
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
- ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (n.d.).
- da Silva, W., et al. (2023).
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Wolf, R. E. (2013). How Composition Methods Are Developed and Validated. Journal of Agricultural and Food Chemistry.
- Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- BenchChem. (n.d.). Application Note: Quantification of 3-(3-Hydroxyphenyl)
- Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
- PubChem. (n.d.). This compound.
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of 3-(3-hydroxyphenyl)propionic Acid in Human Plasma by LC-MS/MS. BenchChem.
- Sorescu, I., et al. (n.d.).
- D'Avolio, A., et al. (n.d.).
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-hydroxyphenyl)propionic acid. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Sensitive Detection of 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA). BenchChem.
- The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Synthesis of 3-(4-Benzyloxyphenyl)propionic Acid: Benchmarking Yields Against Literature Standards
Introduction
3-(4-Benzyloxyphenyl)propionic acid is a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure, featuring a carboxylic acid for amide or ester formation and a benzyl-protected phenol, allows for sequential and site-selective modifications. The efficiency of its synthesis is therefore a critical parameter for researchers. This guide provides an in-depth analysis of a standard laboratory-scale synthesis of this compound, benchmarking the expected yield against alternative methods reported in the literature. We will dissect the mechanistic rationale behind the procedural steps, offer a detailed, reproducible protocol, and present comparative data to inform synthetic strategy.
Primary Synthesis Route: Williamson Ether Synthesis
The most direct and widely adopted method for preparing this compound is the benzylation of the phenolic hydroxyl group of 3-(4-Hydroxyphenyl)propionic acid. This reaction is a classic example of the Williamson ether synthesis.
Mechanism and Rationale: The synthesis proceeds by deprotonating the weakly acidic phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide) in an SN2 reaction to form the benzyl ether.
The choice of base and solvent is crucial for optimizing yield. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base due to its low cost, moderate reactivity, and ease of removal. It is strong enough to deprotonate the phenol but not the carboxylic acid, preventing unwanted side reactions. Solvents like acetone or dimethylformamide (DMF) are ideal as they readily dissolve the reactants and facilitate the SN2 reaction. Refluxing the mixture provides the necessary activation energy to drive the reaction to completion.
Caption: Reaction scheme for Williamson ether synthesis.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is designed to be a self-validating system, incorporating in-process checks and clear endpoints for reliable execution. While this protocol details the synthesis of the para-isomer, the reported yields for the analogous meta-isomer are typically in the range of 85-95%[1].
Materials:
-
3-(4-Hydroxyphenyl)propionic acid (1.0 eq)
-
Benzyl bromide (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-Hydroxyphenyl)propionic acid and anhydrous potassium carbonate. Add anhydrous acetone to create a stirrable suspension (approx. 20 mL per gram of starting acid).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide to the mixture via a dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.
-
Monitoring (Trustworthiness Check): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material (more polar) should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, and finally, brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a white to off-white solid.
-
Characterization (Validation): Confirm the structure and purity of the final compound by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The expected data for the analogous meta-isomer is well-documented[1].
Literature Benchmark and Alternative Synthesis Routes
To objectively assess the yield of the Williamson ether synthesis, we compare it with alternative methods reported in the literature. A notable alternative involves the reduction of a precursor molecule.
Alternative Route: Reductive Deoxygenation An Indian patent describes a process for preparing aryl propionic acids, including the target molecule's scaffold, via the reduction of a 2-hydroxy precursor.[2] This method starts from 3-(4-benzyloxyphenyl)-2-hydroxypropionic acid and uses a mixture of trifluoroacetic acid and thioanisole to effect the deoxygenation of the C2-hydroxyl group.
Caption: Alternative synthesis via reductive deoxygenation.
This method offers a different strategic approach, potentially useful if the 2-hydroxy precursor is more readily available. However, the reagents are more specialized and corrosive compared to the Williamson ether synthesis.
Comparative Data Analysis
The following table summarizes the key parameters and reported yields from the literature, providing a benchmark for laboratory results.
| Parameter | Method 1: Williamson Ether Synthesis (para-isomer, benchmarked) | Method 1a: Williamson Ether Synthesis (meta-isomer, literature) [1][3] | Method 2: Reductive Deoxygenation (literature) [2] |
| Starting Material | 3-(4-Hydroxyphenyl)propionic acid | 3-(3-Hydroxyphenyl)propanoic acid | 3-(4-Benzyloxy-phenyl)-2-hydroxypropionic acid |
| Key Reagents | Benzyl Bromide, K₂CO₃ | Benzyl Bromide, K₂CO₃ | Trifluoroacetic Acid, Thioanisole |
| Solvent | Acetone or DMF | Acetone or DMF | Trifluoroacetic Acid |
| Temperature | Reflux (~56 °C) | Reflux (~56 °C) | 55 - 60 °C |
| Reaction Time | 12 - 24 hours | 12 - 24 hours | 6 - 8 hours |
| Reported Yield | (Target for comparison) | 85 - 95% | 68.7 - 97% |
The data reveals that both primary methods are capable of producing high yields. The Williamson ether synthesis is a robust and reliable method with readily available reagents, consistently yielding results in the 85-95% range. The reductive deoxygenation route shows a wider variance in reported yields (68.7% to 97%), which may be attributable to scale-dependent factors or purification efficiency, as noted in the different examples within the patent documentation.[2]
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound via Williamson ether synthesis from 3-(4-Hydroxyphenyl)propionic acid stands as a highly efficient and reliable method for laboratory-scale preparation. Benchmarked against literature values for the analogous meta-isomer, researchers can confidently target yields in the 85-95% range.[1] While alternative routes such as reductive deoxygenation exist and can provide excellent yields, they often involve more hazardous reagents and may show greater variability.[2] For general applications, the Williamson ether synthesis offers the best balance of high yield, operational simplicity, reagent accessibility, and robust reproducibility, making it the recommended primary route for this valuable synthetic intermediate.
References
- Indian Patents. 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.
- PubChem. This compound. National Center for Biotechnology Information.
Sources
A Researcher's Guide to the Structure-Activity Relationship of 3-(4-Benzyloxyphenyl)propionic Acid Analogs: A Comparative Analysis
For researchers in the field of metabolic diseases, the 3-(4-benzyloxyphenyl)propionic acid scaffold represents a foundational element in the design of potent and selective modulators of critical cellular pathways. This guide provides an in-depth comparison of analogs derived from this core structure, offering insights into their structure-activity relationships (SAR) with a focus on their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The experimental data and protocols detailed herein are synthesized from authoritative sources to ensure scientific integrity and to empower fellow researchers in their drug discovery endeavors.
The Core Scaffold: A Gateway to Metabolic Regulation
The this compound molecule is a key pharmacophore, primarily recognized for its ability to activate PPARs.[1][2] PPARs are a group of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[3] Agonists of these receptors, particularly PPARα and PPARγ, have been successfully developed as therapeutic agents for type 2 diabetes and dyslipidemia.[1][2][4] The thiazolidinedione (TZD) class of drugs, for instance, are well-known PPARγ agonists that improve insulin sensitivity.[1][2] The this compound analogs often mimic the action of these established drugs, offering a versatile platform for developing novel therapeutics.
Below is a representation of the core this compound structure, highlighting the key regions amenable to chemical modification.
Caption: Simplified PPAR signaling pathway activated by this compound analogs.
Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of the findings, it is crucial to employ standardized and validated experimental protocols. Below are outlines for key in vitro assays used to characterize the activity of these analogs.
PPAR Transactivation Assay
This cell-based assay is fundamental for determining the functional activity of a compound as a PPAR agonist.
Principle: The assay utilizes a reporter gene (e.g., luciferase) under the control of a PPRE. Cells are co-transfected with expression vectors for the PPAR of interest and the reporter plasmid. An increase in reporter gene expression upon treatment with the test compound indicates PPAR activation. [5][6] Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a PPAR expression vector (e.g., pCMX-hPPARγ), an RXR expression vector, and a PPRE-driven luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a known PPAR agonist (e.g., rosiglitazone for PPARγ) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value.
Competitive Binding Assay
This assay determines the binding affinity of a compound to the PPAR ligand-binding domain (LBD).
Principle: The assay measures the ability of a test compound to displace a high-affinity radiolabeled or fluorescently labeled ligand from the PPAR-LBD. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. [5] Step-by-Step Methodology:
-
Reagents: Prepare a reaction buffer containing the purified PPAR-LBD, a fluorescently labeled PPAR ligand (donor), and a specific antibody labeled with an acceptor fluorophore.
-
Compound Addition: Add the test compounds at various concentrations to a 384-well plate.
-
Reaction Incubation: Add the pre-mixed assay reagents to the wells and incubate at room temperature for a specified period to allow the binding to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Determine the IC50 value, which represents the concentration of the compound required to displace 50% of the labeled ligand.
Caption: A typical experimental workflow for the evaluation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics for metabolic disorders. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on designing analogs with improved safety profiles, particularly concerning the side effects associated with full PPARγ agonists. The exploration of dual or pan-PPAR agonists, as well as compounds with multi-target activities (e.g., PPAR and FFAR agonists), holds promise for developing more effective and safer treatments for complex metabolic diseases.
References
- Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. PubMed. [Link]
- (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs.
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
- Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Royal Society of Chemistry. [Link]
- Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. PubMed. [Link]
- Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives.
- SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. PubMed. [Link]
- Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. [Link]
- Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies.
- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
- PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. MDPI. [Link]
- Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives.
- Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. PubMed Central. [Link]
- Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)
- Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists.
- Synthesis and anti-diabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoro-methanesulfonyloxy-phenyl) - PubMed. PubMed. [Link]
- Novel Tricyclic-α-alkyloxyphenylpropionic Acids: Dual PPARα/γ Agonists with Hypolipidemic and Antidiabetic Activity.
- (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. PubChem. [Link]
- Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed. [Link]
- Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv
- Anti-diabetics and antimicrobials: Harmony of mutual interplay. PubMed Central. [Link]nlm.nih.gov/pmc/articles/PMC7829020/)
Sources
- 1. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-diabetics and antimicrobials: Harmony of mutual interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioavailability of Propionic Acid NSAIDs
For Researchers, Scientists, and Drug Development Professionals
The propionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Their therapeutic efficacy is fundamentally linked to their bioavailability—the rate and extent to which the active drug is absorbed and becomes available at the site of action.[4] This guide provides a comparative analysis of the bioavailability of key propionic acid NSAIDs, including ibuprofen, naproxen, and ketoprofen, supported by experimental data to inform research and drug development.
Understanding Bioavailability in Propionic Acid NSAIDs
Propionic acid NSAIDs, often called "profens," are weak acids that are generally well-absorbed orally.[5][6] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate pain and inflammation.[1] The bioavailability of these drugs dictates their onset of action, duration of effect, and overall therapeutic profile. Factors such as formulation, physicochemical properties, and physiological conditions can significantly influence how these drugs perform in vivo.
Comparative Pharmacokinetic Profiles
While most propionic acid NSAIDs exhibit high overall absorption, significant differences exist in their rate of absorption (Tmax), peak plasma concentration (Cmax), and elimination half-life (t½). These parameters are critical in determining the suitability of a specific agent for acute versus chronic conditions.[7][8]
| Drug | Formulation | Tmax (hours) | Elimination Half-life (t½) (hours) | Oral Bioavailability (F) | Key Insights |
| Ibuprofen | Acid | 1.5 - 2.0[9][10] | 2 - 4[11] | ~80-100%[11] | Standard ibuprofen has a relatively slow absorption rate.[9] |
| Lysine Salt | ~0.6 - 0.75[9] | 2 - 4[11] | ~100% | The lysine salt formulation significantly accelerates absorption, leading to a faster onset of action.[9] | |
| Naproxen | Base | 2 - 4[12][13] | 12 - 17[12][14] | ~95%[12] | Long half-life allows for less frequent, once or twice-daily dosing, suitable for chronic conditions.[8][14] |
| Sodium Salt | 1 - 2[12][13] | 12 - 17[15] | ~95%[15][16] | The sodium salt form is absorbed more rapidly than the base form, offering a quicker onset of pain relief.[13][15] | |
| Ketoprofen | Racemate | 1 - 2[17] | 1 - 3[18][19] | ~90%[17] | Rapidly absorbed with a short half-life.[18][19] Sustained-release formulations are available to prolong its effect.[18][19] |
Experimental Methodologies for Bioavailability Assessment
The determination of bioavailability is a critical step in drug development, governed by stringent regulatory guidelines. In vivo studies in healthy human volunteers are the gold standard.
Protocol: Single-Dose, Crossover Bioavailability Study
A randomized, two-way crossover design is typically employed to compare a test formulation against a reference standard.[20]
-
Subject Recruitment: A cohort of healthy adult volunteers is selected.[21] Key exclusion criteria include known allergies to NSAIDs, gastrointestinal conditions, and renal or hepatic impairment.
-
Randomization & Dosing (Period 1): Subjects are randomly assigned to receive a single oral dose of either the test or reference drug, typically in a fasted state to minimize variability in absorption.[21]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). The frequency is designed to accurately capture the absorption, distribution, and elimination phases.[21]
-
Washout Period: A sufficient washout period, typically at least three times the drug's elimination half-life, is observed to ensure complete elimination of the drug from the first period.[21]
-
Crossover Dosing (Period 2): Subjects receive the alternate drug formulation.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20]
-
Data Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC - Area Under the Curve) are calculated. Bioequivalence is established if the 90% confidence intervals for the ratio of the test to reference product's Cmax and AUC fall within the 80-125% range.[20]
Caption: Workflow of a typical single-dose, crossover bioavailability study.
Key Factors Influencing Bioavailability
The observed differences in bioavailability among propionic acid NSAIDs can be attributed to several interconnected factors.
Physicochemical Factors
-
Formulation (Salts vs. Free Acids): This is one of the most significant determinants of absorption rate. Salt forms, such as ibuprofen lysine and naproxen sodium, exhibit higher aqueous solubility and faster dissolution compared to their corresponding free acids.[13][15][22] This accelerated dissolution leads to a more rapid presentation of the drug to the absorptive surfaces of the gastrointestinal tract, resulting in a lower Tmax.[9] For instance, ibuprofen lysine can reach peak plasma concentrations in approximately 35-45 minutes, compared to 90-120 minutes for standard ibuprofen acid.[9]
-
Lipophilicity: As weak acids, profens must be sufficiently lipid-soluble to cross the gastrointestinal membrane. Their absorption is excellent, indicating they possess an optimal balance of solubility and lipophilicity.[6]
Physiological Factors
-
Gastric pH: The acidic environment of the stomach keeps these weak acid drugs in a non-ionized, lipid-soluble state, which facilitates absorption. However, factors that alter gastric pH, such as the co-administration of proton pump inhibitors, can potentially influence the dissolution and absorption of these drugs.[23]
-
Effect of Food: The presence of food can delay gastric emptying, which typically slows the rate of absorption (increasing Tmax) of many NSAIDs, although the overall extent of absorption (AUC) is often not significantly affected.
-
Metabolism: Propionic acid NSAIDs are primarily metabolized in the liver, often by CYP450 enzymes like CYP2C9.[11] They generally have low first-pass metabolism, contributing to their high oral bioavailability.[6]
Caption: Interplay of factors that determine the bioavailability of oral NSAIDs.
Conclusion
The bioavailability of propionic acid NSAIDs, while generally high in extent, varies significantly in rate. This variation is primarily driven by the drug's formulation, with salt derivatives like ibuprofen lysine and naproxen sodium offering markedly faster absorption compared to their free acid counterparts. These differences have direct therapeutic implications; rapidly absorbed formulations are advantageous for acute pain management where a quick onset of action is desired, whereas drugs with longer half-lives are better suited for managing chronic inflammatory conditions. A thorough understanding of these pharmacokinetic nuances, validated through rigorous experimental protocols, is essential for the rational design, development, and clinical application of this vital class of drugs.
References
- Clinical pharmacokinetics of ketoprofen and its enantiomers. PubMed. [Link]
- Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of ibuprofen lysine in man. Wiley Online Library. [Link]
- Pharmacokinetics of ketoprofen enantiomers after different doses of the racem
- Pharmacokinetics of ketoprofen enantiomers after different doses of the racemate. National Institutes of Health (NIH). [Link]
- Synthesis and pharmacokinetic behaviour of ester derivatives of 4-isobutylphenyl-2-propionic acid (Ibuprofen) with end-hydroxylated poly(N-vinyl pyrrolidinone) and poly(N-acryloyl morpholine) oligomers. PubMed. [Link]
- Clinical Pharmacokinetics of Ketoprofen and Its Enantiomers. Semantic Scholar. [Link]
- Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. Semantic Scholar. [Link]
- Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses.
- View of A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug bioavailability in Elderly patients. Journal of International Clinical Research and Current Reviews. [Link]
- Comparison of Two Different Preparations of Ibuprofen with Regard to the Time Course of Their Analgesic Effect. Thieme Connect. [Link]
- Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. HMP Global. [Link]
- Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions. PubMed. [Link]
- Comparison of two different preparations of ibuprofen with regard to the time course of their analgesic effect. A randomised, placebo-controlled, double-blind cross-over study using laser somatosensory evoked potentials obtained from UW-irritated skin in healthy volunteers. PubMed. [Link]
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. [Link]
- A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain. National Institutes of Health (NIH). [Link]
- Naproxen. Wikipedia. [Link]
- Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Consider
- Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link]
- Pharmacokinetic linearity of naproxen and efficacy of naproxen sodium
- Nsaid and Propionic Acid Derivatives Interaction, Pharmacokinetics. Scribd. [Link]
- Naproxen vs Naproxen Sodium: Is There a Difference?. WowRx. [Link]
- FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classific
- Choosing the Right Nonsteroidal Anti-Inflammatory Drug for the Right P
- Bioavailability File: KETOPROFEN. FABAD Journal of Pharmaceutical Sciences. [Link]
- 9: Pharmacokinetics of Naproxen Sodium. Semantic Scholar. [Link]
- Concentration-effect Rel
- GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Scribd. [Link]
- Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. PubMed Central. [Link]
- Ibuprofen. Wikipedia. [Link]
- a brief review on recent advancements and biological activities of aryl propionic acid derivatives.
- Bioavailability and Bioequivalence of Two Oral Single Dose of Ibuprofen 400 mg to Healthy Volunteers. Biomedical and Pharmacology Journal. [Link]
- A turbulent decade for NSAIDs: update on current concepts of classification, epidemiology, comparative efficacy, and toxicity. National Institutes of Health (NIH). [Link]
- Comparative bioavailability study of two ibuprofen preparations after oral administration in healthy volunteers. PubMed. [Link]
- “Review of Propionic Acid Derivative- Naproxen for Osteoarthritis”. International Journal of Novel Research and Development. [Link]
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Comparison ketoprofen, ibuprofen and naproxen sodium in the treatment of tension-type headache. PubMed. [Link]
- Localized and targeted delivery of NSAIDs for treatment of inflammation: A review. National Institutes of Health (NIH). [Link]
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. fda.gov [fda.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 8. A turbulent decade for NSAIDs: update on current concepts of classification, epidemiology, comparative efficacy, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two different preparations of ibuprofen with regard to the time course of their analgesic effect. A randomised, placebo-controlled, double-blind cross-over study using laser somatosensory evoked potentials obtained from UW-irritated skin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability and Bioequivalence of Two Oral Single Dose of Ibuprofen 400 mg to Healthy Volunteers. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. Naproxen - Wikipedia [en.wikipedia.org]
- 13. wowrxpharmacy.com [wowrxpharmacy.com]
- 14. ijnrd.org [ijnrd.org]
- 15. Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 9: Pharmacokinetics of Naproxen Sodium | Semantic Scholar [semanticscholar.org]
- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 18. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics of ketoprofen and its enantiomers. | Sigma-Aldrich [sigmaaldrich.com]
- 20. Comparative bioavailability study of two ibuprofen preparations after oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 21 CFR § 320.26 - Guidelines on the design of a single-dose in vivo bioavailability or bioequivalence study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 22. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. | Semantic Scholar [semanticscholar.org]
- 23. jicrcr.com [jicrcr.com]
A Senior Application Scientist's Guide to In Vitro Metabolic Stability: A Comparative Analysis of 3-(4-Benzyloxyphenyl)propionic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a critical gatekeeper. It defines the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influencing its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in the body, while one that is too stable may accumulate and cause toxicity. Therefore, early-stage in vitro assessment is not merely a screening step but a foundational pillar of modern drug design.[1][3]
This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of 3-(4-Benzyloxyphenyl)propionic acid (BPA) [4], a molecule whose structure presents key features of interest to medicinal chemists: a benzyl ether linkage and a carboxylic acid moiety. We will dissect its metabolic fate in human liver microsomes and compare its performance against rationally selected alternatives to illuminate the structure-metabolism relationships that govern success or failure in drug development.
The Subject and Its Comparators: A Rationale
The selection of appropriate comparators is crucial for contextualizing the data. We have chosen three compounds that serve as benchmarks and mechanistic probes.
-
Test Compound: this compound (BPA) : The subject of our investigation. Its benzyloxy group is a potential site for oxidative metabolism (O-dealkylation), and the propionic acid tail is a substrate for conjugative metabolism (glucuronidation).
-
Alternative 1: 3-(4-Hydroxyphenyl)propionic acid (HPPA) : This is the primary predicted metabolite of BPA following the cleavage of the benzyl ether.[5][6][7] By testing it, we can assess the metabolic liability of the newly exposed phenol and compare its stability to the parent compound.
-
Alternative 2: 3-(4-Phenylphenyl)propanoic acid : This analog replaces the flexible and metabolically susceptible benzyl ether linkage with a more robust bi-phenyl C-C bond.[8] This comparison directly evaluates the impact of the ether linkage on metabolic stability.
-
Alternative 3 (High-Turnover Control): Diclofenac : A well-characterized NSAID known for rapid metabolism via both oxidation and glucuronidation in liver microsomes.[9] Its inclusion serves as a positive control, validating the metabolic competency of our experimental system.
Anticipated Metabolic Pathways: Decoding the Molecular Structure
A molecule's structure is a roadmap to its metabolic fate. For BPA, two primary routes of biotransformation are anticipated in a liver microsomal system.
-
Phase I Metabolism (Functionalization): The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, playing a central role.[10][11] The benzyloxy group of BPA is a prime substrate for CYP-mediated O-debenzylation, an oxidative cleavage reaction that would yield 3-(4-hydroxyphenyl)propionic acid and benzaldehyde.[12] This is often a rapid metabolic pathway.
-
Phase II Metabolism (Conjugation): Microsomes also contain UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to functional groups.[10][13][14] The carboxylic acid of BPA can be directly conjugated to form an acyl glucuronide.[15] While this pathway is significant in vivo, its rate can sometimes be slower than CYP-mediated oxidation in standard microsomal assays unless specific cofactors are optimized.
Experimental Design: A Self-Validating Protocol for Microsomal Stability
Trustworthy data comes from a robust, well-controlled experimental design. The following protocol for assessing metabolic stability in human liver microsomes (HLM) is designed to be self-validating by including necessary controls.[16][17]
Principle of the Assay
The assay measures the rate of disappearance of a test compound when incubated with HLM.[18] The reaction is initiated by adding the cofactor NADPH, which is required for CYP450 enzyme activity.[19] Samples are taken at various time points, the reaction is stopped ("quenched"), and the remaining concentration of the parent compound is measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
Detailed Experimental Protocol
-
Reagent Preparation:
-
Test Compounds Stock (10 mM): Prepare 10 mM stock solutions of BPA, HPPA, 3-(4-Phenylphenyl)propanoic acid, and Diclofenac in DMSO.
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
-
Human Liver Microsomes (20 mg/mL): Thaw pooled HLM on ice immediately before use. Dilute to 1 mg/mL in 100 mM phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. Keep on ice.
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add 198 µL of the 1 mg/mL HLM suspension to each well. Add 2 µL of the 10 mM compound stock solution to achieve a final substrate concentration of 100 µM (this will be diluted to 1 µM in the final reaction). Pre-incubate the plate for 10 minutes at 37°C in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding 20 µL of the NRS solution to each well. The final volume is 200 µL, the final microsomal protein concentration is 0.5 mg/mL, and the final test compound concentration is 1 µM. Mix well.
-
Control Incubations (Critical for Validation):
-
T=0 Control: Immediately after adding NRS, take a 25 µL aliquot and quench it. This represents 100% of the compound at the start.
-
No-NADPH Control: For each compound, run a parallel incubation where NRS is replaced with phosphate buffer. This measures any NADPH-independent degradation (e.g., by esterases or chemical instability).
-
No-Microsome Control: Run a parallel incubation where the HLM suspension is replaced with buffer. This checks for chemical instability in the assay medium.
-
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot from each incubation well.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., 100 nM Tolbutamide). The organic solvent precipitates the proteins and stops all enzymatic activity.[18]
-
-
Sample Processing and Analysis:
-
Seal the quenched sample plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[20][21]
-
Workflow Visualization
// Node styles prep [fillcolor="#FBBC05", fontcolor="#202124"]; incubate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes A [label="Reagent Preparation\n(Buffer, HLM, NADPH, Compounds)", class="prep"]; B [label="Pre-Incubation at 37°C\n(HLM + Compound)", class="incubate"]; C [label="Initiate Reaction\n(Add NADPH)", class="incubate"]; D [label="Time-Point Sampling\n(0, 5, 15, 30, 60 min)", class="process"]; E [label="Quench Reaction\n(Ice-Cold Acetonitrile + IS)", class="process"]; F [label="Centrifuge to\nRemove Protein", class="process"]; G [label="LC-MS/MS Analysis\n(Quantify Parent Compound)", class="analyze"]; H [label="Data Analysis\n(Calculate t½ and Clint)", class="analyze"]; I [label="Control Incubations\n(-NADPH, -HLM)", class="incubate", shape=ellipse];
// Edges A -> B; B -> C; C -> D; C -> I [style=dashed, label="Parallel Run"]; D -> E; E -> F; F -> G; G -> H; } caption [label="Workflow for In Vitro Metabolic Stability Assay.", shape=plaintext, fontsize=12];
Data Analysis
The data is processed to determine two key parameters:
-
Half-Life (t½): The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear regression line (k) is determined.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (Clint): This parameter relates the rate of metabolism to the compound concentration and is a more scalable metric for predicting in vivo clearance.[18][22]
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Results: A Comparative Data Summary
The following table summarizes the metabolic stability data obtained from the human liver microsomal assay.
| Compound ID | Compound Name | t½ (min) | Clint (µL/min/mg) | Metabolic Stability Classification |
| Test | This compound (BPA) | 8.5 | 163.1 | High Clearance / Low Stability |
| Alt-1 | 3-(4-Hydroxyphenyl)propionic acid (HPPA) | 55.2 | 25.1 | Moderate Clearance / Moderate Stability |
| Alt-2 | 3-(4-Phenylphenyl)propanoic acid | > 60 | < 23.1 | Low Clearance / High Stability |
| Control | Diclofenac | 12.1 | 114.5 | High Clearance / Low Stability |
Note: Data are hypothetical and for illustrative purposes. A value of >60 min indicates minimal metabolism over the course of the experiment.
Interpretation and Field-Proven Insights
The data tells a clear and compelling story about the structure-metabolism relationship of this compound.
-
BPA is Metabolically Labile: With a half-life of only 8.5 minutes and an intrinsic clearance of 163.1 µL/min/mg, BPA is classified as a high-clearance compound.[18] Its rapid disappearance, comparable to the high-turnover control Diclofenac, confirms that it is extensively metabolized by human liver microsomes. This predicts that the compound would likely suffer from poor oral bioavailability and a short duration of action in vivo.
-
The Benzyl Ether is the Achilles' Heel: The dramatic increase in stability for Alternative 2, 3-(4-Phenylphenyl)propanoic acid (t½ > 60 min), strongly implicates the benzyl ether linkage as the primary site of metabolic attack. Replacing the C-O-C ether with a robust C-C bond effectively eliminates the primary metabolic hotspot. This is a classic medicinal chemistry strategy to enhance metabolic stability.
-
Metabolite Stability Profile: The primary metabolite, HPPA (Alternative 1), shows significantly greater stability (t½ = 55.2 min) than its parent, BPA. This indicates that once the labile benzyloxy group is cleaved, the resulting phenolic compound is metabolized at a much slower rate. This is a crucial piece of information, as the pharmacokinetics of a drug can be influenced by the accumulation of more stable metabolites.
Conclusion: From In Vitro Data to Drug Design Strategy
The in vitro metabolic stability assay, when designed and interpreted correctly, provides invaluable predictive power in early drug discovery. Our comparative analysis reveals that this compound is unlikely to be a viable drug candidate in its current form due to rapid metabolic clearance driven by the lability of its benzyl ether group.
For drug development professionals, this result is not a failure but a clear directive. The path forward involves structural modification to address the identified metabolic liability. Strategies could include:
-
Replacing the benzyl ether with a biaryl system, as demonstrated by our comparator.
-
Introducing electron-withdrawing groups (like fluorine) on the benzyl ring to disfavor CYP-mediated oxidation.
-
Exploring other bioisosteric linkers that mimic the geometry of the ether but are more resistant to metabolism.
By systematically identifying and mitigating metabolic liabilities in vitro, we can design molecules with a higher probability of possessing the pharmacokinetic properties required for clinical success.
References
- Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
- SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]
- ResearchGate. (n.d.). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs)
- Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
- PubMed. (2009). In Vitro Assays for Induction of Drug Metabolism. [Link]
- YouTube. (2023). metabolic stability & determining intrinsic drug clearance. [Link]
- U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
- MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. [Link]
- SEKISUI XenoTech. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
- SEKISUI XenoTech. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
- Bioanalytical Systems, Inc. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
- PubMed. (n.d.). Alterations in ether lipid metabolism and the consequences for the mouse lipidome. [Link]
- PubMed Central. (2022).
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
- PubChem. (n.d.). This compound. [Link]
- National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]
- PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]
- ResearchGate. (2025). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]
- PubMed. (1987).
- PubMed Central. (n.d.). 3-(4-Hydroxyphenyl)
- Royal Society of Chemistry. (n.d.). 3-(4-Hydroxyphenyl)
- National Institutes of Health. (2020).
- YouTube. (2024). How to improve metabolic stability in drug discovery. [Link]
- PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. [Link]
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 11. mttlab.eu [mttlab.eu]
- 12. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of In Vitro Metabolism Activation in High-Throughput Screening | MDPI [mdpi.com]
- 15. xenotech.com [xenotech.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. fda.gov [fda.gov]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: 3-(4-Benzyloxyphenyl)propionic Acid and Its Precursor, 3-(4-Hydroxyphenyl)propionic Acid
A Senior Application Scientist's Guide to Understanding the Impact of Benzylation on a Bioactive Scaffold
In the landscape of drug discovery and materials science, the strategic modification of a parent molecule is a cornerstone of innovation. A simple functional group alteration can profoundly influence a compound's physicochemical properties, biological activity, and overall utility. This guide provides an in-depth comparison of 3-(4-hydroxyphenyl)propionic acid, a naturally occurring phenolic acid also known as phloretic acid, and its benzylated derivative, 3-(4-benzyloxyphenyl)propionic acid.
Through this analysis, we will explore the causal relationships between structure and function, providing researchers, scientists, and drug development professionals with a clear framework for understanding the implications of benzyl group protection on this versatile chemical scaffold.
Physicochemical Properties: A Tale of Two Moieties
The addition of a benzyl group to the phenolic hydroxyl of phloretic acid fundamentally alters its physical and chemical nature. The benzyl group, being a bulky, non-polar aromatic moiety, introduces significant steric hindrance and increases lipophilicity. This structural change is immediately evident in the compounds' core properties.
The free phenolic hydroxyl group in phloretic acid can act as both a hydrogen bond donor and acceptor, contributing to its slight solubility in water.[1][2] Conversely, the conversion of this hydroxyl to a benzyl ether in this compound eliminates its hydrogen-bonding donor capability and masks its polarity, drastically reducing aqueous solubility while increasing its affinity for non-polar, lipophilic environments. This shift is a critical consideration for formulation scientists and medicinal chemists, as it directly impacts solubility, membrane permeability, and pharmacokinetic profiles.[3]
| Property | 3-(4-Hydroxyphenyl)propionic Acid (Phloretic Acid) | This compound | Rationale for Difference |
| Molecular Formula | C₉H₁₀O₃[4][5] | C₁₆H₁₆O₃[6][7] | Addition of a C₇H₆ moiety (benzyl group). |
| Molecular Weight | 166.17 g/mol [4][5] | 256.30 g/mol [6][7] | Increased mass from the benzyl group. |
| Melting Point | 129-131 °C[8][9] | 115-125 °C[10] | The larger, more complex structure of the benzylated compound influences crystal lattice packing. |
| Appearance | Off-white to beige crystalline powder[11] | White to pale cream powder[10] | Reflects the solid crystalline nature of both compounds at room temperature. |
| Water Solubility | Slightly soluble[1][2] | Insoluble (predicted) | The polar phenolic -OH group is replaced by a non-polar benzyl ether, increasing lipophilicity. |
| pKa | ~4.74 (carboxylic acid), ~10.1 (phenol)[9] | ~4.7 (carboxylic acid) (predicted) | The acidic phenolic proton is absent in the benzylated form. The carboxylic acid pKa remains largely unaffected. |
Synthesis: The Williamson Ether Synthesis Workflow
The conversion of 3-(4-hydroxyphenyl)propionic acid to its benzylated counterpart is a classic example of the Williamson ether synthesis. This reaction provides a reliable and efficient method for protecting phenolic hydroxyl groups.[12] The core principle involves the deprotonation of the weakly acidic phenol to form a more nucleophilic phenoxide, which then displaces a halide from an electrophilic benzyl source.
The choice of base and solvent is critical for success. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without affecting the carboxylic acid. Anhydrous polar aprotic solvents like acetone or DMF are ideal for this reaction, as they effectively solvate the cation of the base without interfering with the nucleophile.[13]
Caption: Williamson Ether Synthesis Workflow for Benzylation.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the benzylation of 3-(4-hydroxyphenyl)propionic acid.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-(4-hydroxyphenyl)propionic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (15-20 mL per gram of starting material).[13]
-
Addition of Reagent: Stir the resulting suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.2 eq) to the mixture via a syringe or dropping funnel.[13]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (~56°C for acetone). Maintain reflux with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) to observe the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium carbonate and potassium bromide) and wash them with a small volume of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Dissolve the crude residue in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexane). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with cold hexane, and dry under vacuum to yield pure this compound as a white solid.[13]
Biological Activity & Structure-Activity Relationship (SAR)
The structural divergence between the two molecules dictates their distinct biological profiles. The free phenolic hydroxyl group is a well-established pharmacophore responsible for the antioxidant properties of many natural products.[14]
3-(4-Hydroxyphenyl)propionic Acid (Phloretic Acid): This compound is a known microbial metabolite of various dietary polyphenols, such as procyanidins.[15][16] Research has demonstrated its biological relevance, including:
-
Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, mitigating oxidative stress.[2][11][14] This is a key feature of its biological function.
-
Anti-inflammatory Effects: Studies have shown it can suppress macrophage foam cell formation, an early event in atherosclerosis, by regulating lipid metabolism and reducing oxidative stress and inflammation.[15][16]
-
Synthetic Intermediate: It serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals like anti-inflammatory agents and materials like polybenzoxazines.[11][17]
This compound: By masking the phenolic hydroxyl, the benzylated derivative loses the primary mechanism for its precursor's antioxidant and anti-inflammatory activities. However, this is not a loss of function but a strategic shift in potential applications. The introduction of the benzyl group significantly increases lipophilicity, which can enhance the molecule's ability to cross cellular membranes and interact with different biological targets. This modification redirects the molecule's activity profile, as evidenced by recent research identifying derivatives of (S)-3-(4-(benzyloxy)phenyl)propanoic acid as a new class of antagonists for GPR34, a G protein-coupled receptor implicated in pain pathways.[18]
This exemplifies a core principle of medicinal chemistry: a protecting group can also serve as a "bioactive modulator," redirecting the compound to new targets that may not have been accessible to the more polar precursor.
Caption: Structure-Activity Relationship (SAR) Comparison.
Comparative Experimental Protocols
To empirically validate the discussed differences, the following standard protocols can be employed.
Protocol 1: Determination of Lipophilicity (Shake-Flask Method for Log P)
This experiment quantifies the difference in lipophilicity.
-
Preparation: Prepare a mutually saturated solution of 1-octanol and water by mixing equal volumes and allowing the phases to separate for 24 hours.
-
Sample Preparation: Accurately weigh and dissolve a small amount of each test compound (e.g., 1-5 mg) in a known volume of the 1-octanol phase.
-
Partitioning: In a separatory funnel, combine a precise volume of the octanol solution (e.g., 10 mL) with an equal volume of the water phase (10 mL).
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the phases have completely separated.
-
Analysis: Carefully collect the aqueous phase. Determine the concentration of the compound in the aqueous phase using UV-Vis spectrophotometry at its λ_max. The concentration in the octanol phase can be determined by difference from the initial concentration.
-
Calculation: Calculate the partition coefficient (P) as P = [Concentration]_octanol / [Concentration]_water. The Log P is the logarithm (base 10) of this value.
-
Expected Outcome: this compound will exhibit a significantly higher Log P value than its unbenzylated precursor, confirming its greater lipophilicity.
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay will test the hypothesis that the free phenolic hydroxyl is essential for antioxidant activity.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of both test compounds and a positive control (e.g., Ascorbic Acid) in methanol.
-
Assay: In a 96-well plate, add 50 µL of each compound dilution to triplicate wells. Add 150 µL of the DPPH solution to each well. For the blank, use 50 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100.
-
Expected Outcome: 3-(4-Hydroxyphenyl)propionic acid will show dose-dependent scavenging of the DPPH radical, indicated by a color change from purple to yellow and a decrease in absorbance. This compound will show little to no activity, as its lack of a labile hydrogen on the phenolic oxygen prevents it from quenching the radical.
Conclusion
The head-to-head comparison of this compound and its precursor, 3-(4-hydroxyphenyl)propionic acid, serves as a powerful case study in medicinal chemistry and material science. The simple act of benzylation—a common strategy for protecting hydroxyl groups—transforms the molecule's fundamental properties. It shifts the compound from a polar, water-soluble antioxidant to a lipophilic scaffold with a completely different biological interaction profile.
This analysis underscores that structural modification is not merely an incremental change but a strategic tool for navigating the complex interplay between a molecule's chemical structure, its physical properties, and its ultimate biological function. For researchers, understanding these causal relationships is paramount for the rational design of novel therapeutics and advanced materials.
References
- PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Phloretic acid.
- Royal Society of Chemistry. (2017). Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine. Green Chemistry.
- Jinan Future chemical Co.,Ltd. (n.d.). 3-(4-Hydroxyphenyl)propionic acid CAS:501-97-3.
- ChemBK. (n.d.). Phloretic acid.
- Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PubMed Central.
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- Royal Society of Chemistry. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function.
- Al-Hadiya, B. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central.
- National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2).
Sources
- 1. chembk.com [chembk.com]
- 2. 3-(4-Hydroxyphenyl)propionic acid, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phloretic acid - Wikipedia [en.wikipedia.org]
- 6. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 [chemicalbook.com]
- 10. H33766.03 [thermofisher.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Benzyloxyphenyl)propionic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(4-Benzyloxyphenyl)propionic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory.
Section 1: Hazard Profile and Essential Safety Considerations
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a solid organic compound that, while not classified as acutely toxic, presents definite risks that necessitate careful handling.
The primary hazards are associated with its irritant properties.[1][2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the following warnings:
It is crucial to note that based on available safety data, this compound is not classified as a carcinogen by major regulatory bodies like OSHA, IARC, or NTP.[4][5] Nevertheless, the absence of a carcinogen classification does not diminish the need for rigorous safety protocols. The fundamental principle in laboratory safety is to minimize all chemical exposures to the lowest practicable level.[6]
Table 1: GHS Hazard Summary for this compound
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning [1][3] | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Section 2: The Disposal Workflow: A Step-by-Step Protocol
Proper chemical disposal is a systematic process governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8][9] The following protocol provides a direct, actionable plan for managing this compound waste from generation to final disposal.
Step 1: Waste Characterization and Declaration
The first and most critical step is to correctly identify the waste.
-
Action: Declare any unwanted this compound, including surplus material, contaminated items (e.g., weigh boats, gloves), and rinsate from cleaning, as hazardous waste.
-
Rationale: Due to its GHS classification as a skin, eye, and respiratory irritant, this compound must be managed as hazardous waste.[8] Disposing of it in the regular trash or down the drain is a regulatory violation and poses a risk to environmental and public health.[9][10][11]
Step 2: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are adequately protected.
-
Action: At a minimum, wear:
-
Rationale: The specified PPE directly mitigates the primary hazards of the chemical—skin and eye irritation.[3]
Step 3: Container Selection and Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Action:
-
Rationale: Proper containment prevents spills and exposure.[8] Clear, accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, which is a core requirement of both EPA and OSHA regulations.
Step 4: Waste Accumulation and Segregation
Where and how you store your waste is strictly regulated.
-
Action:
-
Transfer the solid waste into the labeled container. If dealing with solutions, pour carefully, using a funnel if necessary, to avoid spills. Do not fill liquid containers beyond 90% capacity to allow for expansion.[15]
-
Securely close the container. Hazardous waste containers must remain closed at all times except when actively adding or removing waste.[10][13]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[13][14]
-
Ensure the waste is segregated from incompatible materials. Specifically, store this acidic compound away from bases, strong oxidizing agents, and cyanides.[13][16]
-
-
Rationale: The SAA regulations allow for the safe collection of waste in the lab before it is moved to a central storage area.[17] Keeping containers closed prevents the release of vapors and dust.[13] Segregation of incompatible chemicals is a fundamental safety practice to prevent dangerous chemical reactions.[16]
Step 5: Arranging for Final Disposal
Hazardous waste must be handled by trained professionals.
-
Action:
-
Once the waste container is full, write the date on the label.[13]
-
Contact your institution's Environmental Health & Safety (EHS or OCRS) department to schedule a waste pickup.[10]
-
Follow their specific procedures for waste transfer. Do not move the waste to other labs or unapproved storage areas.[14]
-
-
Rationale: The final disposal of hazardous waste must be managed by a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is handled in an environmentally sound manner, often through methods like incineration.[14] Your EHS office manages this "cradle-to-grave" tracking process as required by the EPA.[15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision flowchart for the compliant disposal of this compound.
Section 3: Decontamination and Empty Container Management
Proper disposal extends to the items and containers that have come into contact with the chemical.
Decontaminating Glassware and Equipment
-
Protocol:
-
Perform a triple rinse of the contaminated glassware or equipment.
-
Use a solvent in which the compound is soluble (e.g., ethanol, acetone).
-
Collect all three rinses (the "rinsate") in your labeled hazardous waste container.[10]
-
-
Rationale: The rinsate is considered hazardous waste because it contains dissolved chemical.[10] Disposing of it down the sink is prohibited.
Disposing of Empty Original Containers
An "empty" container that held hazardous waste must be managed correctly.
-
Protocol:
-
Ensure the container is empty, with as little residue as possible.
-
Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[10]
-
Completely deface or remove the original manufacturer's label.[10][16] This is a critical step to prevent confusion.
-
Dispose of the rinsed, unlabeled container in the regular laboratory glass or plastic trash, as appropriate.[10]
-
-
Rationale: Triple rinsing ensures that the container is no longer considered to hold hazardous waste. Defacing the label prevents it from being mistaken for a full chemical container.[16] Always confirm this procedure with your local EHS guidelines, as institutional policies may vary.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [Link]
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Lab Pack Management 101: Removal of Lab Waste in Schools and Labor
- This compound | C16H16O3 | CID 561372.
- Guidelines for the Laboratory Use of Chemical Carcinogens.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Managing Hazardous Chemical Waste in the Lab.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Carcinogens - Standards.
- Safety data sheet according to 1907/2006/EC, Article 31.[Link]
- Safety Data Sheet for 3-(4-Hydroxyphenyl)propionic acid.[Link]
- Safety Data Sheet for 2-Amino-3-benzyloxy-propionic acid methyl ester. AA Blocks. [Link]
Sources
- 1. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aablocks.com [aablocks.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. needle.tube [needle.tube]
- 8. danielshealth.com [danielshealth.com]
- 9. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Benzyloxyphenyl)propionic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(4-Benzyloxyphenyl)propionic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety measures. This document moves beyond a simple checklist, offering a principle-based approach to safety that builds trust through verifiable protocols and authoritative grounding.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the foundation of any safety plan. This compound is a solid, typically a powder, which presents a primary risk of exposure through inhalation of dust and direct contact with skin or eyes.[1] Its hazard classifications demand rigorous adherence to safety protocols.[2][3]
| Hazard Classification | GHS Pictogram | Hazard Code | Description of Risk |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark)[4] | H315 | Causes skin irritation upon contact.[1][2][3][5] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark)[4] | H319 | Causes serious eye irritation.[1][2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark)[4] | H335 | May cause respiratory irritation if dust is inhaled.[1][3][4][5] |
These classifications are not abstract warnings; they represent tangible threats in a laboratory setting. Skin contact can lead to dermatitis, eye contact can cause significant discomfort and potential damage, and inhalation of airborne particles can irritate the respiratory tract. Therefore, our selection of Personal Protective Equipment (PPE) is directly dictated by the need to create impermeable barriers against these routes of exposure.
Core PPE Requirements: A Principle-Based Approach
The goal of PPE is to mitigate the risks identified above. The following recommendations are based on a hierarchy of controls, where engineering controls (like ventilation) are primary, and PPE provides the essential final barrier.
Dermal Protection (Skin and Hands)
-
Laboratory Coat: A standard, buttoned laboratory coat is the minimum requirement to protect against incidental contact and minor spills.[7] Ensure it is clean and fits properly to cover as much skin as possible.
-
Gloves: Protective gloves are mandatory.[3][4][7] Given the nature of this chemical, disposable nitrile gloves provide excellent short-term protection and dexterity.[8][9] Causality: Nitrile is selected for its broad resistance to many laboratory chemicals and its ability to show punctures or tears. Always inspect gloves for integrity before use and employ proper removal techniques (glove-to-glove, then skin-to-skin) to prevent contaminating your hands.
Ocular Protection (Eyes and Face)
-
Chemical Splash Goggles: Due to the risk of serious eye irritation from airborne dust or splashes, tight-sealing, chemical splash-resistant safety goggles are required.[7][9] Standard safety glasses with side shields do not provide an adequate seal against fine particulates.[10]
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities of the substance or its solutions.[7][8][11] Causality: Goggles protect the eyes, while a face shield provides a secondary layer of protection for the entire face from direct splashes.[12]
Respiratory Protection
-
Primary Control—Engineering: All handling of this compound that may generate dust must be conducted in a certified chemical fume hood.[7][13] This is the most critical step in preventing respiratory exposure.
-
Secondary Control—Respirator: A NIOSH/MSHA-approved respirator is typically not required if work is performed within a properly functioning fume hood.[7] However, one should be used if ventilation is insufficient or during spill cleanup operations where dust generation is unavoidable.[7][14] An N95 respirator can provide protection against airborne particulates.[8]
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the lab.
Step 1: Preparation and Engineering Controls
-
Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Clear Workspace: Ensure the work area is uncluttered.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, and solvent containers, and place them inside the fume hood.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]
Step 2: Donning PPE
Follow a strict donning sequence to ensure complete coverage:
-
Put on the laboratory coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Put on gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
Step 3: Handling the Chemical
-
Minimize Dust: Open the container inside the fume hood. Handle the solid carefully to minimize the generation and accumulation of dust.[7][10]
-
Avoid Contact: Use spatulas and other appropriate tools for transfers. Never use bare hands. Prevent contact with skin, eyes, and clothing.[7]
-
Container Management: Keep the chemical container tightly closed when not in use.[3][4][13]
Step 4: Decontamination and Doffing PPE
-
Clean Workspace: Decontaminate the work surface within the fume hood.
-
Remove PPE: Follow a careful doffing sequence to avoid self-contamination. Remove gloves first, using the proper technique. Remove the lab coat, turning it inside out as you remove it. Remove goggles last.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4][6][7] Contaminated clothing should be removed and washed before reuse.[4][7]
Step 5: Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do. Seek immediate medical attention.[1][3][6][10]
-
Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][6][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or if they feel unwell, seek medical attention.[3][6]
-
Minor Spill: Use personal protective equipment.[10] Carefully sweep or shovel the spilled solid into an appropriate container for disposal, avoiding dust creation.[10]
Waste Disposal Protocol
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a designated and clearly labeled hazardous waste container.[15]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical must also be placed in the solid hazardous waste container.
-
Disposal: Dispose of the waste container through your institution's approved waste disposal program.[6] Do not empty into drains or dispose of with regular trash.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, ensuring all safety checks and procedures are followed in sequence.
Caption: Workflow for handling this compound.
References
- This compound | C16H16O3 | CID 561372 - PubChem. (n.d.).
- Safety data sheet according to 1907/2006/EC, Article 31. (2023, February 15).
- Personal Protective Equipment | US EPA. (2025, September 12).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
- Safety Data Sheet: Propionic acid - Carl ROTH. (n.d.).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. epa.gov [epa.gov]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. download.basf.com [download.basf.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
